Product packaging for Desoxycorticosterone Pivalate(Cat. No.:CAS No. 808-48-0)

Desoxycorticosterone Pivalate

Número de catálogo: B131416
Número CAS: 808-48-0
Peso molecular: 414.6 g/mol
Clave InChI: VVOIQBFMTVCINR-WWMZEODYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Desoxycorticosterone pivalate (DOCP) is a synthetic, long-acting ester of deoxycorticosterone, which functions as a potent mineralocorticoid agonist in research settings . Its primary research value lies in its use as a replacement therapy for mineralocorticoid deficits, making it a critical tool for studying adrenocortical insufficiency (Addison's disease) in experimental models . The compound mimics the physiological effects of aldosterone by promoting sodium retention and potassium excretion in the kidneys, thereby playing a key role in regulating electrolyte balance and blood pressure . As a microcrystalline suspension, DOCP is characterized by a prolonged duration of action, allowing for sustained effect in chronic study designs . A significant feature of DOCP for researchers is its specificity; it is generally considered to have minimal to no glucocorticoid activity, enabling isolated investigation of mineralocorticoid pathways . Studies indicate that effective control of electrolyte balance can be achieved with a range of dosing protocols, highlighting its utility in methodological research . This product is provided for investigative purposes For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O4 B131416 Desoxycorticosterone Pivalate CAS No. 808-48-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOIQBFMTVCINR-WWMZEODYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046036
Record name Desoxycorticosterone pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Desoxycorticosterone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

808-48-0
Record name Desoxycorticosterone pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxycorticosterone pivalate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desoxycorticosterone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desoxycorticosterone pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desoxycortone pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESOXYCORTICOSTERONE PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16665T4A2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Desoxycorticosterone Pivalate (DOCP): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of desoxycorticosterone pivalate (B1233124) (DOCP), a synthetic analog of the endogenous mineralocorticoid, 11-deoxycorticosterone. This document details the molecular interactions, signaling pathways, and physiological effects of DOCP, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Core Mechanism of Action: Mineralocorticoid Receptor Agonism

Desoxycorticosterone pivalate (DOCP) is a long-acting prodrug that is hydrolyzed in the body to its active form, desoxycorticosterone. The primary mechanism of action of desoxycorticosterone is its function as a potent agonist of the mineralocorticoid receptor (MR).[1][2][3] The MR is a nuclear receptor that plays a critical role in the regulation of electrolyte and water balance, primarily in the kidneys.[4][5]

Upon entering a target cell, desoxycorticosterone binds to the MR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins and the formation of a steroid-receptor complex.[2][3] This activated complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.[3][4] The binding of the DOCP-MR complex to HREs results in the recruitment of co-activators and the transcriptional machinery, leading to the upregulation or downregulation of specific gene expression.[4] The ultimate physiological effects of DOCP are a direct consequence of the altered protein synthesis directed by these target genes.[2][3]

Signaling Pathway of this compound

The signaling cascade initiated by DOCP is a classic example of steroid hormone action. The key steps are outlined in the diagram below.

DOCP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Renal Tubule Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_physiological_effect Physiological Effect DOCP Desoxycorticosterone Pivalate (DOCP) DOC Desoxycorticosterone (Active Metabolite) DOCP->DOC Hydrolysis MR_inactive Inactive Mineralocorticoid Receptor (MR) Complex (with Heat Shock Proteins) DOC->MR_inactive Binding MR_active Active MR-DOC Complex MR_inactive->MR_active Activation & Dissociation of HSPs MR_dimer MR-DOC Dimer MR_active->MR_dimer Translocation & Dimerization HRE Hormone Response Element (HRE) MR_dimer->HRE Binding Gene Target Gene MR_dimer->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Proteins New Proteins (e.g., ENaC, Na+/K+-ATPase) mRNA->Proteins Translation Effect Increased Sodium Retention Increased Potassium Excretion Water Resorption Proteins->Effect Functional Change

Caption: Signaling pathway of this compound (DOCP).

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of DOCP.

Table 1: Mineralocorticoid Receptor Binding and Activation

ParameterLigandValueSpecies/SystemReference
Relative Binding Affinity Desoxycorticosterone16.2% (of Aldosterone)Rat kidney slices in undiluted plasma[6]
EC50 (Transactivation) 11-Deoxycorticosterone0.03 nMSkate MR[7]
EC50 (Transactivation) 11-Deoxycorticosterone65 pM - 2 nMHuman MR[1]
EC50 (Transactivation) Aldosterone (B195564)0.07 nMSkate MR[7]
Dissociation Constant (Kd) Aldosterone~1 nMRabbit kidney cytosol[2]

Table 2: Physiological Effects of DOCP in Dogs with Hypoadrenocorticism

ParameterPre-Treatment (Typical Range)Post-Treatment (Typical Range)Study DetailsReference
Serum Sodium (mEq/L) < 135140 - 155Randomized controlled trial in dogs with primary hypoadrenocorticism.[8]
Serum Potassium (mEq/L) > 6.03.5 - 5.5Randomized controlled trial in dogs with primary hypoadrenocorticism.[8]
Sodium:Potassium Ratio < 27> 32Randomized controlled trial in dogs with primary hypoadrenocorticism.[9]
Plasma Renin Activity Markedly elevatedNormalized/SuppressedStudy comparing DOCP and fludrocortisone (B194907) in dogs with hypoadrenocorticism.[8]

Table 3: Gene Regulation by Desoxycorticosterone

GeneFold ChangeTissueSpeciesReference
Pds (Slc26a4) +60% (mRNA)KidneyMouse[4]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Competitive Radioligand Binding Assay for Mineralocorticoid Receptor Affinity

Objective: To determine the relative binding affinity of desoxycorticosterone for the mineralocorticoid receptor compared to aldosterone.

Methodology:

  • Tissue Preparation: Kidneys are harvested from adrenalectomized rats to minimize endogenous steroid interference. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with molybdate (B1676688) to stabilize the receptor) and centrifuged to obtain a cytosol fraction containing the mineralocorticoid receptors.

  • Assay Setup: A constant concentration of radiolabeled aldosterone (e.g., [³H]aldosterone) is incubated with the kidney cytosol preparation.

  • Competition: Increasing concentrations of unlabeled "cold" ligands (aldosterone as the reference and desoxycorticosterone as the test compound) are added to the incubation mixtures.

  • Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Unbound steroid is removed, typically by dextran-coated charcoal adsorption, which binds free steroid, followed by centrifugation.

  • Quantification: The amount of radioactivity in the supernatant, representing the bound [³H]aldosterone, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled aldosterone (IC50) is determined. The relative binding affinity is calculated by comparing the IC50 of desoxycorticosterone to that of aldosterone.

Reporter Gene Assay for Mineralocorticoid Receptor Transactivation

Objective: To quantify the functional activation of the mineralocorticoid receptor by desoxycorticosterone.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 cells) is cultured. The cells are transiently or stably transfected with two plasmids:

    • An expression vector containing the full-length cDNA for the human mineralocorticoid receptor.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a hormone response element (e.g., MMTV promoter).

  • Ligand Treatment: The transfected cells are treated with various concentrations of desoxycorticosterone or a reference agonist like aldosterone.

  • Incubation: The cells are incubated for a period sufficient to allow for receptor activation, nuclear translocation, and reporter gene expression (typically 18-24 hours).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The concentration of desoxycorticosterone that produces a half-maximal response (EC50) is calculated from the dose-response curve.

Reporter_Gene_Assay_Workflow start Start cell_culture Culture Mammalian Cells (e.g., HEK293) start->cell_culture transfection Co-transfect with: 1. MR Expression Vector 2. HRE-Luciferase Reporter Vector cell_culture->transfection ligand_treatment Treat cells with varying concentrations of Desoxycorticosterone transfection->ligand_treatment incubation Incubate for 18-24 hours ligand_treatment->incubation cell_lysis Lyse cells to release intracellular contents incubation->cell_lysis luciferase_assay Add luciferase substrate and measure luminescence cell_lysis->luciferase_assay data_analysis Analyze data to determine EC50 value luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for a Mineralocorticoid Receptor Reporter Gene Assay.
Measurement of Plasma Renin Activity in a Clinical Trial Setting

Objective: To assess the physiological effect of DOCP on the renin-angiotensin-aldosterone system (RAAS).

Methodology:

  • Patient Population: Dogs diagnosed with primary hypoadrenocorticism are enrolled in a randomized controlled clinical trial.

  • Treatment Protocol: Dogs are assigned to different treatment groups, for example, a standard dose of DOCP (e.g., 2.2 mg/kg) and a low dose of DOCP (e.g., 1.1 mg/kg), administered at regular intervals (e.g., every 30 days).

  • Blood Sampling: Blood samples are collected at baseline and at specified time points after DOCP administration (e.g., day 14 and day 30). Blood is collected into chilled EDTA tubes.

  • Plasma Separation: The blood samples are immediately centrifuged at a low temperature to separate the plasma.

  • Radioimmunoassay (RIA): Plasma renin activity is measured using a commercial RIA kit. The assay is based on the generation of angiotensin I from endogenous angiotensinogen (B3276523) by the renin in the plasma sample during a controlled incubation period. The amount of angiotensin I generated is then quantified by radioimmunoassay.

  • Data Analysis: The plasma renin activity is expressed in ng/mL/h. The results from the different treatment groups and time points are statistically compared to evaluate the effect of DOCP on RAAS activity.

Conclusion

This compound exerts its therapeutic effects through its active metabolite, desoxycorticosterone, which acts as a potent agonist at the mineralocorticoid receptor. This interaction initiates a well-defined signaling cascade that culminates in the modulation of gene expression, leading to increased sodium and water retention and potassium excretion. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical understanding of DOCP's mechanism of action, providing a valuable resource for researchers and professionals in the field of drug development and endocrinology.

References

In-Depth Technical Guide: The Mineralocorticoid Activity of Desoxycorticosterone Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting synthetic mineralocorticoid pro-drug. Following administration, it is hydrolyzed to its active form, desoxycorticosterone (DOC), a potent mineralocorticoid receptor (MR) agonist. DOCP is primarily utilized in veterinary medicine for the management of primary hypoadrenocorticism (Addison's disease) in dogs, where it replaces the deficient endogenous mineralocorticoid, aldosterone (B195564). This guide provides a comprehensive technical overview of the mineralocorticoid activity of DOCP, focusing on its mechanism of action, receptor binding, downstream signaling, and physiological effects. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and endocrine pharmacology.

Mechanism of Action

Desoxycorticosterone pivalate exerts its biological effects through its active metabolite, desoxycorticosterone (DOC). DOC acts as a potent agonist at the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1][2] The binding of DOC to the cytoplasmic MR induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and other chaperone molecules.[3][4]

The activated DOC-MR complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes.[1][3] This binding event initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the upregulation of gene transcription.[4] The primary physiological effects of DOC are mediated by the products of these target genes, which are centrally involved in sodium and potassium homeostasis.

Mineralocorticoid Receptor Binding Affinity

Desoxycorticosterone (DOC), the active metabolite of DOCP, exhibits a high binding affinity for the mineralocorticoid receptor, comparable to or even slightly greater than that of the endogenous ligand, aldosterone.[5] While a precise dissociation constant (Kd) for DOC is not consistently reported across literature, the Kd for aldosterone binding to the MR is approximately 1 nM, providing a benchmark for the high affinity of DOC.[6] One study found the intrinsic specificity of DOC for the mineralocorticoid receptor to be greater than or equal to that of aldosterone.[5] Another study reported that 21-deoxyaldosterone (B1203767), a metabolite with mineralocorticoid activity equivalent to DOC, has a relative binding affinity of 94% of that of aldosterone for the rat renal mineralocorticoid receptor.[7][8]

Table 1: Comparative Binding Affinity for the Mineralocorticoid Receptor

CompoundReceptorRelative Binding Affinity (Aldosterone = 100%)Dissociation Constant (Kd)
AldosteroneMineralocorticoid Receptor100%~1 nM[6]
Desoxycorticosterone (DOC)Mineralocorticoid Receptor≥100%[5]Not explicitly stated
21-deoxyaldosterone (equivalent activity to DOC)Mineralocorticoid Receptor94%[7][8]Not applicable

Signaling Pathway

The activation of the mineralocorticoid receptor by desoxycorticosterone initiates a signaling cascade that ultimately modulates ion transport in epithelial tissues, primarily in the distal nephron of the kidney. Key downstream effectors include Serum and Glucocorticoid-inducible Kinase 1 (SGK1) and the Epithelial Sodium Channel (ENaC).[9][10]

Upon translocation to the nucleus and binding to HREs, the DOC-MR complex induces the transcription of the SGK1 gene. The resulting SGK1 protein, a serine/threonine kinase, is then activated through a signaling pathway involving phosphoinositide 3-kinase (PI3K). Activated SGK1 phosphorylates and inactivates the ubiquitin ligase Nedd4-2.[11]

Under basal conditions, Nedd4-2 targets the subunits of the epithelial sodium channel (ENaC) for ubiquitination and subsequent degradation, thereby reducing the number of active channels at the apical membrane of epithelial cells. By inhibiting Nedd4-2, SGK1 prevents the degradation of ENaC, leading to an increased density of ENaC at the cell surface.[11] This, in turn, enhances the reabsorption of sodium ions from the tubular fluid into the circulation. The increased sodium reabsorption creates an electrochemical gradient that drives the secretion of potassium ions into the tubular fluid for excretion.[12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Apical Membrane DOC Desoxycorticosterone (DOC) MR_HSP MR-HSP Complex DOC->MR_HSP Binds MR_DOC DOC-MR Complex MR_HSP->MR_DOC Conformational Change (HSP Dissociation) MR_DOC_dimer DOC-MR Dimer MR_DOC->MR_DOC_dimer Translocation & Dimerization PI3K PI3K Pathway SGK1_active Active SGK1 PI3K->SGK1_active Activates SGK1_inactive Inactive SGK1 SGK1_inactive->SGK1_active Phosphorylation Nedd4_2 Nedd4-2 SGK1_active->Nedd4_2 Phosphorylates & Inactivates ENaC Epithelial Sodium Channel (ENaC) Nedd4_2->ENaC Ubiquitinates for Degradation Nedd4_2_p Phosphorylated Nedd4-2 (Inactive) Nedd4_2_p->ENaC Inhibition of Degradation HRE Hormone Response Element (HRE) MR_DOC_dimer->HRE Binds SGK1_gene SGK1 Gene Transcription HRE->SGK1_gene Induces SGK1_gene->SGK1_inactive Translation Na_reabsorption Increased Na+ Reabsorption ENaC->Na_reabsorption K_secretion Increased K+ Secretion Na_reabsorption->K_secretion Creates Gradient for G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., Kidney Cytosol) Incubate Incubate Receptor, Radioligand, and varying concentrations of DOC Receptor_Prep->Incubate Ligand_Prep Prepare Radioligand ([³H]-aldosterone) and Competitor (DOC) Solutions Ligand_Prep->Incubate Filter Rapid Filtration to Separate Bound from Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Scintillation Counting of Bound Radioactivity Wash->Count Plot Plot % Specific Binding vs. [DOC] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate G cluster_transfection Cell Preparation & Transfection cluster_treatment Compound Treatment cluster_assay Reporter Gene Assay cluster_analysis Data Analysis Culture Culture Mammalian Cells (e.g., HEK293) Transfect Co-transfect with MR Expression and Reporter Plasmids Culture->Transfect Treat Treat Transfected Cells with Varying Concentrations of DOC Transfect->Treat Incubate Incubate to Allow Gene Expression Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Activity (e.g., Luminescence) Lyse->Measure Plot Plot Reporter Activity vs. [DOC] Measure->Plot Calculate Determine EC50 Plot->Calculate

References

A Technical Guide to the Pharmacological Properties of Desoxycorticosterone Pivalate (DOCP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting, synthetic analogue of the endogenous mineralocorticoid desoxycorticosterone (DOC).[1][2] Chemically, it is the pivalate ester of desoxycorticosterone, a structural modification that enhances its lipid solubility and provides a prolonged duration of action following parenteral administration.[3] DOCP is primarily utilized as a replacement therapy for mineralocorticoid deficiency, most notably in the management of primary hypoadrenocorticism (Addison's disease) in dogs.[4][5] This technical guide provides an in-depth overview of the pharmacological properties of DOCP, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical application, supported by data from key studies and detailed experimental protocols.

Mechanism of Action

Desoxycorticosterone pivalate exerts its physiological effects by acting as a potent agonist at the mineralocorticoid receptor (MR).[2][4] It is considered to have high mineralocorticoid specificity with minimal to no significant glucocorticoid activity.[1] The established mechanism follows the classical pathway for steroid hormones.

  • Receptor Binding: DOCP, after being hydrolyzed to its active form desoxycorticosterone, diffuses across the cell membrane of target cells (primarily in the distal tubules and collecting ducts of the kidneys) and binds to cytosolic mineralocorticoid receptors.[4]

  • Nuclear Translocation: This binding induces a conformational change in the receptor, leading to the formation of a steroid-receptor complex.[2][4]

  • Gene Transcription: The complex then translocates into the nucleus, where it binds to specific DNA sequences known as mineralocorticoid response elements (MREs) on the chromatin.[4]

  • Protein Synthesis: This interaction modulates the rate of transcription of target genes, leading to the synthesis of specific proteins, such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase.[4] These newly synthesized proteins are ultimately responsible for the observed physiological effects on electrolyte and water balance.

G cluster_nucleus Nucleus DOCP This compound (Extracellular) MR Mineralocorticoid Receptor (Cytoplasmic) DOCP->MR Binds to Complex Steroid-Receptor Complex MR->Complex MRE Binds to MRE on DNA Complex->MRE Translocates to Nucleus Nucleus Nucleus Transcription Gene Transcription (mRNA Synthesis) MRE->Transcription Proteins Protein Synthesis (e.g., ENaC, Na+/K+-ATPase) Transcription->Proteins Effect Physiological Effect (Na+ Retention, K+ Excretion) Proteins->Effect G DOCP DOCP Administration Renal Acts on Renal Tubules DOCP->Renal Na_K ↑ Na+ Reabsorption ↑ K+ Excretion Renal->Na_K Electrolytes ↑ Serum Na+ ↓ Serum K+ Na_K->Electrolytes Water Osmotic Water Retention Electrolytes->Water Volume ↑ Extracellular Fluid & Blood Volume Water->Volume BP ↑ Blood Pressure Normalization of Electrolytes Volume->BP G start Patient Recruitment (Dogs with Addison's) diag Inclusion Criteria Met (ACTH Stim, Electrolytes) start->diag rand Randomization (Double-Blinded) diag->rand Eligible groupA Group A (Low-Dose DOCP) rand->groupA groupB Group B (Standard-Dose DOCP) rand->groupB monitorA Monitoring (Days 14, 30, 44, 60...) groupA->monitorA monitorB Monitoring (Days 14, 30, 44, 60...) groupB->monitorB analysis Data Analysis (Efficacy & Safety) monitorA->analysis monitorB->analysis end Conclusion analysis->end

References

Unraveling the History of Desoxycorticosterone Pivalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery and development of desoxycorticosterone pivalate (B1233124) (DOCP), a synthetic mineralocorticoid vital in the management of adrenocortical insufficiency. From its initial synthesis to its established therapeutic use, this document provides a comprehensive overview of the key milestones, experimental methodologies, and scientific understanding of this crucial hormone analog.

Introduction to Desoxycorticosterone and its Pivalate Ester

Desoxycorticosterone (DOC), also known as 11-deoxycorticosterone, is a steroid hormone produced by the adrenal cortex. It is a precursor to aldosterone (B195564) and possesses potent mineralocorticoid activity, playing a critical role in regulating electrolyte and water balance. The pivalate ester of desoxycorticosterone, desoxycorticosterone pivalate (DOCP), is a long-acting formulation designed for sustained therapeutic effect. The addition of the pivalate group enhances its lipid solubility, allowing for slow release from the injection site and a prolonged duration of action.[1]

Early Synthesis and Discovery

The journey of desoxycorticosterone and its derivatives began in the 1930s with the broader effort to isolate and identify the hormones of the adrenal cortex. While the synthesis of desoxycorticosterone acetate (B1210297) (DOCA) was a significant achievement in this era, the development of the pivalate ester came later as part of the endeavor to create long-acting therapeutic options.

One of the common methods for synthesizing desoxycorticosterone involves the iodination of progesterone (B1679170) at the C21 position, followed by a reaction with potassium acetate to form the acetate ester.[2] The pivalate ester can be synthesized by reacting desoxycorticosterone with pivaloyl chloride in the presence of a suitable base, such as N,N-Dimethylaminopyridine.[3]

Mechanism of Action: A Molecular Perspective

This compound exerts its physiological effects by binding to and activating the mineralocorticoid receptor (MR).[4][5][6] This receptor is a member of the nuclear receptor superfamily of transcription factors. The mechanism of action follows a well-defined signaling pathway:

  • Ligand Binding: DOCP, being lipid-soluble, diffuses across the cell membrane and binds to the mineralocorticoid receptor in the cytoplasm.

  • Conformational Change and Translocation: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms a steroid-receptor complex. This complex then translocates into the nucleus.

  • DNA Binding and Gene Transcription: Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

  • Protein Synthesis and Physiological Effect: This binding initiates the transcription of messenger RNA (mRNA), which is then translated into proteins that mediate the physiological effects of the hormone.[4][5] These proteins are involved in the increased reabsorption of sodium and water and the increased excretion of potassium in the kidneys.[5][7][8]

This compound Signaling Pathway DOCP Desoxycorticosterone Pivalate (DOCP) CellMembrane Cell Membrane DOCP->CellMembrane MR Mineralocorticoid Receptor (MR) Complex DOCP-MR Complex MR->Complex Binds HSP Heat Shock Proteins HSP->MR Associated with Nucleus Nucleus Complex->Nucleus HRE Hormone Response Element (HRE) on DNA Complex->HRE Binds to Transcription Gene Transcription (mRNA Synthesis) HRE->Transcription Initiates Translation Protein Synthesis Transcription->Translation Leads to Proteins New Proteins (e.g., Na+/K+ pumps) Translation->Proteins Effect Physiological Effect (Na+ Reabsorption, K+ Excretion) Proteins->Effect Mediates

Fig. 1: Signaling pathway of this compound.

Therapeutic Development and Clinical Applications

Initially, desoxycorticosterone acetate (DOCA) was the standard therapy for adrenal insufficiency.[9] However, the need for frequent injections led to the development of longer-acting formulations like DOCP.

Interestingly, the widespread use of DOCP in veterinary medicine, particularly for canine hypoadrenocorticism (Addison's disease), played a crucial role in its continued availability.[10][11] In the late 1960s, with the advent of oral mineralocorticoids for human use, the demand for injectable DOCP declined, and the manufacturer, Ciba-Geigy, considered discontinuing its production.[11] However, an outcry from veterinarians who had been using the drug "extralabel" to successfully treat dogs with Addison's disease highlighted its importance.[11] This led to clinical trials in dogs and the eventual FDA approval of Percorten-V in 1998 for canine use.[7][11] Another product, Zycortal, was later approved by the European Medicines Agency in 2015 and the FDA in 2016.[7]

Experimental Protocols and Key Findings

The efficacy of DOCP has been established through numerous clinical trials and retrospective studies, primarily in dogs with hypoadrenocorticism.

Key Experimental Design: Field Trials for Canine Hypoadrenocorticism

A common experimental workflow for evaluating the efficacy of DOCP in dogs with primary hypoadrenocorticism is as follows:

Experimental Workflow for DOCP Efficacy Trial Diagnosis Diagnosis of Primary Hypoadrenocorticism (ACTH Stimulation Test) Enrollment Patient Enrollment Diagnosis->Enrollment Baseline Baseline Data Collection (Clinical Signs, Electrolytes, BUN, Creatinine) Enrollment->Baseline Treatment DOCP Administration (e.g., 2.2 mg/kg IM/SC) Baseline->Treatment Monitoring1 Monitoring at Day 10-14 (Peak Effect) (Electrolytes) Treatment->Monitoring1 Monitoring2 Monitoring at Day 25-30 (Trough Effect) (Electrolytes, Clinical Signs) Treatment->Monitoring2 DoseAdj Dose/Interval Adjustment (Based on Monitoring Results) Monitoring1->DoseAdj Monitoring2->DoseAdj DoseAdj->Treatment Next Cycle LongTerm Long-Term Follow-up (Regular Monitoring) DoseAdj->LongTerm

Fig. 2: Workflow for a typical DOCP clinical trial in dogs.
Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from various studies on the use of DOCP in dogs with hypoadrenocorticism.

Table 1: Recommended and Investigated Dosing Regimens for DOCP in Dogs

Study/GuidelineInitial Dose (mg/kg)Dosing Interval (days)Route of AdministrationReference
Manufacturer Label (Percorten-V/Zycortal)2.225IM/SC[7][10]
Kintzer and Peterson (1997)Median final dose: 1.69Median: 30 (Range: 14-35)Not specified[10]
Melián and Peterson (1996)Median final dose: 2.02Median: 28 (Range: 25-31)Not specified[10]
Bates et al. (2013)Many dogs managed on ≤1.47Not specifiedNot specified[10]
Jaffey et al. (2017)1.4 - 2.6Median: 58-67Not specified[10]
Retrospective Study (2018)2.225Not specified[12]

Table 2: Efficacy of DOCP in Normalizing Serum Electrolytes in Dogs

StudyParameterPre-TreatmentPost-Treatment (with DOCP)Reference
Field Trials (summarized)Serum SodiumOften low (Hyponatremia)Normalized[7]
Field Trials (summarized)Serum PotassiumOften high (Hyperkalemia)Normalized[7]
Retrospective Study (2018)Clinical Signs & Electrolyte ImbalancePresentResolved in 12 of 14 dogs[12]

Conclusion

The history of this compound is a fascinating example of a drug's journey from initial chemical synthesis to a vital therapeutic agent, with its continued availability significantly influenced by its indispensable role in veterinary medicine. Its well-characterized mechanism of action, acting through the mineralocorticoid receptor to regulate electrolyte balance, provides a clear basis for its therapeutic efficacy. The extensive clinical data, primarily from canine studies, have established effective and safe dosing protocols for the management of primary hypoadrenocorticism. This guide provides a comprehensive technical overview for researchers and professionals in the field, highlighting the key scientific milestones in the history of this important synthetic hormone.

References

A Comparative Analysis of Desoxycorticosterone Pivalate and Aldosterone Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of desoxycorticosterone pivalate (B1233124) (DOCP) and aldosterone (B195564), focusing on their core functions, mechanisms of action, and relevant experimental data. This document is intended for an audience with a strong scientific background, including researchers, scientists, and professionals in the field of drug development.

Introduction

Aldosterone is the principal mineralocorticoid hormone in mammals, playing a critical role in the regulation of electrolyte and water balance, and consequently, blood pressure.[1][2] It is synthesized in the zona glomerulosa of the adrenal cortex and its secretion is primarily regulated by the renin-angiotensin-aldosterone system (RAAS), plasma potassium levels, and to a lesser extent, adrenocorticotropic hormone (ACTH).[1][3][4] Desoxycorticosterone pivalate (DOCP), a long-acting synthetic analog of the naturally occurring mineralocorticoid desoxycorticosterone (DOC), serves as a potent mineralocorticoid replacement therapy.[5][6] Marketed under brand names such as Zycortal® and Percorten-V®, DOCP is primarily used in veterinary medicine for the management of primary hypoadrenocorticism (Addison's disease) in dogs.[5][7] This guide will delve into a detailed comparison of the molecular mechanisms, physiological effects, and therapeutic applications of these two crucial mineralocorticoids.

Molecular Mechanism of Action

Both aldosterone and the active form of DOCP, desoxycorticosterone, exert their effects through the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[8][9]

2.1. Genomic Signaling Pathway

The classical genomic pathway is the primary mechanism through which both aldosterone and DOC mediate their long-term physiological effects.[8][9]

  • Ligand Binding: Aldosterone or DOC diffuses across the cell membrane and binds to the MR in the cytoplasm.

  • Conformational Change and Nuclear Translocation: Upon ligand binding, the MR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.

  • Gene Transcription: In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the synthesis of new proteins that mediate the physiological effects.[8][9]

Genomic Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone/DOC Aldosterone/DOC MR MR Aldosterone/DOC->MR Binds Ligand-MR Complex Ligand-MR Complex HSP HSP HSP->MR Bound Dimerized Complex Dimerized Complex Ligand-MR Complex->Dimerized Complex Dimerizes HRE Hormone Response Element Dimerized Complex->HRE Binds Dimerized Complex->HRE Gene Transcription Gene Transcription HRE->Gene Transcription Initiates mRNA mRNA Gene Transcription->mRNA New Proteins New Proteins mRNA->New Proteins Translation Physiological Effects Physiological Effects New Proteins->Physiological Effects

Genomic signaling pathway of mineralocorticoids.

2.2. Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, aldosterone can also elicit rapid, non-genomic effects.[10] These effects are initiated within seconds to minutes and are thought to be mediated by a membrane-bound receptor, possibly a G-protein coupled receptor like GPER (GPR30).[10] This pathway involves the activation of second messenger systems, such as protein kinase C and MAP kinases, leading to rapid cellular responses.[10][11] The clinical significance of these non-genomic actions is an area of ongoing research.

Non-Genomic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Aldosterone Aldosterone Membrane MR/GPER Membrane MR/GPER Aldosterone->Membrane MR/GPER Binds G-Protein G-Protein Membrane MR/GPER->G-Protein Activates Second Messengers e.g., PKC, MAP Kinases G-Protein->Second Messengers Activates G-Protein->Second Messengers Rapid Cellular Responses Rapid Cellular Responses Second Messengers->Rapid Cellular Responses Physiological Effects Physiological Effects Rapid Cellular Responses->Physiological Effects

Non-genomic signaling pathway of aldosterone.

Comparative Data Presentation

The following tables summarize key quantitative data comparing aldosterone and DOCP.

Table 1: Pharmacokinetic Properties

ParameterAldosteroneThis compound (DOCP)
Active Form AldosteroneDesoxycorticosterone (DOC)
Route of Administration EndogenousIntramuscular or Subcutaneous Injection[12]
Onset of Action RapidRapid onset of action within hours[7]
Duration of Action Short (Half-life ~20 min)Long-acting (approx. 25-30 days)[12][13]
Metabolism HepaticHydrolyzed to DOC, then hepatic metabolism

Table 2: Physiological Effects

ParameterAldosteroneThis compound (DOCP)
Primary Effect Regulates sodium, potassium, and water balance[8]Mineralocorticoid replacement[5]
Sodium Regulation Increases renal sodium reabsorption[2]Increases renal sodium reabsorption[5]
Potassium Regulation Increases renal potassium excretion[2]Increases renal potassium excretion[5]
Effect on Blood Pressure Increases blood pressure[2]Can increase blood pressure[14]
Glucocorticoid Activity MinimalGenerally considered to have no glucocorticoid activity[5][15]

Experimental Protocols

4.1. Assessment of Mineralocorticoid Activity: Aldosterone-to-Renin Ratio (ARR)

The ARR is a common screening test for primary aldosteronism.[2][16]

  • Objective: To determine if aldosterone production is inappropriately high relative to renin activity.

  • Procedure:

    • Patient preparation may involve adjustment or withdrawal of certain medications that can interfere with the test.[16]

    • A blood sample is collected, typically in the morning after the patient has been seated for a period.

    • Plasma aldosterone concentration (PAC) and plasma renin activity (PRA) or direct renin concentration (DRC) are measured.

    • The ARR is calculated (PAC/PRA).

  • Interpretation: An elevated ARR suggests autonomous aldosterone production. Cut-off values can vary between laboratories.[16][17]

ARR Protocol Patient Preparation Patient Preparation Blood Sample Collection Blood Sample Collection Patient Preparation->Blood Sample Collection Medication Adjustment Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Measure PAC & PRA/DRC Measure PAC & PRA/DRC Plasma Separation->Measure PAC & PRA/DRC Calculate ARR Calculate ARR Measure PAC & PRA/DRC->Calculate ARR Interpret Results Interpret Results Calculate ARR->Interpret Results Compare to Cut-off Diagnosis of Primary Aldosteronism Diagnosis of Primary Aldosteronism Interpret Results->Diagnosis of Primary Aldosteronism

Workflow for Aldosterone-to-Renin Ratio (ARR) testing.

4.2. ACTH Stimulation Test for Adrenal Insufficiency

This test is used to diagnose primary adrenal insufficiency (Addison's disease).[18][19]

  • Objective: To assess the adrenal glands' ability to produce cortisol and aldosterone in response to ACTH.

  • Procedure:

    • A baseline blood sample is drawn to measure cortisol and aldosterone levels.[19]

    • A synthetic version of ACTH (cosyntropin) is administered intravenously or intramuscularly.[19]

    • Blood samples are collected at 30 and/or 60 minutes post-injection to measure stimulated cortisol and aldosterone levels.[19]

  • Interpretation: In primary adrenal insufficiency, both cortisol and aldosterone levels will be low at baseline and show a blunted or no response to ACTH stimulation.[19]

ACTH Stimulation Test Baseline Blood Sample Baseline Blood Sample Administer Cosyntropin (ACTH) Administer Cosyntropin (ACTH) Baseline Blood Sample->Administer Cosyntropin (ACTH) Measure Cortisol & Aldosterone Post-Stimulation Blood Samples (30/60 min) Post-Stimulation Blood Samples (30/60 min) Administer Cosyntropin (ACTH)->Post-Stimulation Blood Samples (30/60 min) Measure Stimulated Cortisol & Aldosterone Measure Stimulated Cortisol & Aldosterone Post-Stimulation Blood Samples (30/60 min)->Measure Stimulated Cortisol & Aldosterone Interpret Results Interpret Results Measure Stimulated Cortisol & Aldosterone->Interpret Results Compare Baseline to Stimulated Diagnosis of Adrenal Insufficiency Diagnosis of Adrenal Insufficiency Interpret Results->Diagnosis of Adrenal Insufficiency

Workflow for the ACTH stimulation test.

Conclusion

Aldosterone and this compound share a common mechanism of action through the mineralocorticoid receptor, leading to similar physiological effects on electrolyte and water balance. The primary distinction lies in their pharmacokinetic profiles and clinical applications. Aldosterone, with its short half-life, functions as a key endogenous regulator, while the long-acting formulation of DOCP makes it a suitable and effective therapeutic agent for the management of mineralocorticoid deficiency, particularly in veterinary medicine.[5][12] For researchers and drug development professionals, understanding these similarities and differences is crucial for the development of novel therapies targeting the mineralocorticoid system and for the effective management of related disorders.

References

An In-depth Technical Guide to the Precursors for Desoxycorticosterone Pivalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic pathways involved in the production of desoxycorticosterone pivalate (B1233124) (DOCP). The information presented herein is intended to support research, development, and manufacturing activities in the pharmaceutical sciences.

Introduction

Desoxycorticosterone pivalate (DOCP), a synthetic mineralocorticoid, is the 21-pivalate ester of desoxycorticosterone. It is primarily used in veterinary medicine to manage hypoadrenocorticism (Addison's disease) in dogs. The pivalate ester provides a long-acting depot effect upon intramuscular injection. The synthesis of DOCP involves the strategic functionalization of a steroid backbone, starting from readily available precursors. Understanding the selection of these precursors and the efficiency of the subsequent transformations is critical for process optimization and the economic viability of manufacturing.

Core Precursors for this compound Synthesis

The synthesis of this compound originates from common steroid starting materials. The primary and most direct precursors are progesterone (B1679170) and 11-deoxycortisol (also known as Reichstein's Substance S). The immediate precursor to the final product is desoxycorticosterone (11-deoxycorticosterone or 21-hydroxyprogesterone).

  • Progesterone: A readily available steroid hormone, progesterone serves as a fundamental starting material. The key transformation involves the introduction of a hydroxyl group at the C21 position.

  • 11-Deoxycortisol (Reichstein's Substance S): This steroid is a metabolic intermediate in the synthesis of cortisol and can also serve as a precursor.

  • Desoxycorticosterone (21-Hydroxyprogesterone): As the direct precursor to DOCP, the synthesis of this intermediate is a critical step in the overall manufacturing process.

Synthetic Pathways and Methodologies

The synthesis of this compound can be broadly divided into two key stages:

  • Synthesis of Desoxycorticosterone (21-Hydroxyprogesterone): This stage focuses on the introduction of a hydroxyl group at the C21 position of a suitable steroid precursor.

  • Esterification of Desoxycorticosterone: The final step involves the esterification of the 21-hydroxyl group with pivalic acid or a reactive derivative thereof.

Synthesis of Desoxycorticosterone from Progesterone

A common chemical route for the synthesis of desoxycorticosterone from progesterone involves a two-step process: 21-halogenation followed by nucleophilic substitution.

A described method involves the iodination of progesterone at the C21 position, followed by reaction of the resulting 21-iodo derivative with potassium acetate (B1210297) to yield desoxycorticosterone acetate[1]. This acetate can then be hydrolyzed to desoxycorticosterone or directly used in some applications. For the synthesis of the pivalate ester, the hydrolysis to the free alcohol is a necessary intermediate step.

Synthesis of 21-Hydroxyprogesterone from 21-Hydroxy-6-dehydroprogesterone

An alternative high-yield synthesis of 21-hydroxyprogesterone (desoxycorticosterone) has been reported starting from 21-hydroxy-6-dehydroprogesterone.

Experimental Protocol:

  • Reaction Setup: A 5-liter reaction kettle is charged with 328.5 g of 21-hydroxy-6-dehydroprogesterone, 3500 ml of isopropanol, 130.0 g of Raney nickel, and 140.0 g of formic acid. The system is protected with a nitrogen atmosphere.

  • Reaction Conditions: The mixture is heated to reflux (76-80 °C) with stirring and maintained at this temperature for 8 hours.

  • Work-up and Purification: Upon completion of the reaction, heating is stopped, and the catalyst is filtered off while the solution is still hot. The solvent is then distilled from the filtrate under normal pressure. After distilling off 2950 ml of solvent, 1900 ml of purified water is added. The mixture is cooled to 5-20 °C, and the product is collected by suction filtration. The crystalline product is washed twice with 900 ml of purified water and then dried.

  • Yield: This process yields 303.7 g of 21-hydroxyprogesterone crystals, corresponding to a yield of 91.9%[1].

Esterification of Desoxycorticosterone to this compound

The final step in the synthesis is the esterification of the 21-hydroxyl group of desoxycorticosterone with a pivaloylating agent. Common reagents for this transformation include pivaloyl chloride and pivalic anhydride.

Proposed Experimental Protocol (based on general acylation procedures):

  • Reagents: Desoxycorticosterone, pivaloyl chloride (or pivalic anhydride), and a base such as pyridine (B92270) or triethylamine.

  • Reaction Setup: Desoxycorticosterone is dissolved in a suitable anhydrous solvent (e.g., pyridine or dichloromethane). The solution is cooled in an ice bath.

  • Reaction Conditions: Pivaloyl chloride is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or HPLC).

  • Work-up and Purification: The reaction mixture is quenched with water or a dilute acid solution. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key synthetic steps.

Precursor Conversion Product Yield (%) Reference
21-Hydroxy-6-dehydroprogesterone21-Hydroxyprogesterone91.9[1]
ProgesteroneDesoxycorticosterone AcetateNot specified[1]
DesoxycorticosteroneThis compoundNot specified-
Physicochemical Properties of this compound
Property Value
Molecular FormulaC₂₆H₃₈O₄
Molecular Weight414.58 g/mol
AppearanceWhite, odorless, crystalline powder
SolubilityPractically insoluble in water; sparingly soluble in acetone; slightly soluble in methanol, ether, and vegetable oils[2]
Melting PointNot specified

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathway Progesterone Progesterone Intermediate_1 21-Iodo-progesterone Progesterone->Intermediate_1 Iodination (I₂, CaO) Intermediate_2 Desoxycorticosterone (21-Hydroxyprogesterone) Intermediate_1->Intermediate_2 Substitution (KOAc then H₃O⁺) DOCP This compound Intermediate_2->DOCP Esterification (Pivaloyl Chloride, Pyridine)

Caption: Chemical synthesis pathway from Progesterone to this compound.

Experimental_Workflow Start Start: Precursor Selection (e.g., Progesterone) Step1 Step 1: Synthesis of Desoxycorticosterone (e.g., via 21-Halogenation & Substitution) Start->Step1 Purification1 Purification of Desoxycorticosterone (Recrystallization/Chromatography) Step1->Purification1 Step2 Step 2: Esterification with Pivaloylating Agent Purification1->Step2 Purification2 Purification of this compound (Recrystallization/Chromatography) Step2->Purification2 Analysis Characterization and Quality Control (HPLC, MS, NMR) Purification2->Analysis End Final Product: this compound Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound relies on well-established steroid chemistry, with progesterone and 11-deoxycortisol being the most relevant starting materials. The key transformations involve the introduction of a hydroxyl group at the C21 position, followed by esterification with a pivaloylating agent. While high-yielding methods exist for the synthesis of the desoxycorticosterone intermediate, further optimization and detailed reporting of the final esterification step are crucial for enhancing the overall efficiency of the manufacturing process. This guide provides a foundational understanding of the precursor landscape and synthetic strategies, which can be leveraged for further research and development in the field of steroid-based pharmaceuticals.

References

An In-depth Guide to the Effects of Deoxycorticosterone Pivalate (DOCP) on Sodium and Potassium Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting synthetic mineralocorticoid, an analog of the endogenous steroid hormone deoxycorticosterone, which is a precursor to aldosterone (B195564).[1][2] It is widely used in veterinary medicine to manage primary hypoadrenocorticism (Addison's disease) and as a crucial tool in preclinical research to induce experimental models of salt-sensitive hypertension, commonly known as the DOCA-salt model.[1][3] This guide provides a detailed technical overview of the molecular mechanisms by which DOCP modulates sodium and potassium transport, summarizes quantitative data from key studies, outlines common experimental protocols, and visualizes the core signaling pathways.

The primary action of DOCP is mimicking the physiological effects of aldosterone, which plays a central role in maintaining electrolyte and water balance.[4][5] By acting on the distal nephron of the kidney, DOCP enhances the reabsorption of sodium and the excretion of potassium, leading to increased water retention and blood volume.[1][6] Understanding these mechanisms is critical for researchers studying hypertension, renal physiology, and for the development of novel therapeutics targeting these pathways.

Core Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway

The physiological effects of DOCP are mediated through its interaction with the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[5] The signaling cascade is a classic example of steroid hormone action, leading to genomic effects that alter protein expression and, consequently, ion transport.

  • Binding and Translocation: DOCP, being lipophilic, diffuses across the cell membrane of target epithelial cells in the distal nephron, primarily the late distal convoluted tubule (DCT2), connecting tubule (CNT), and the collecting duct.[7] In the cytoplasm, it binds to the MR, causing a conformational change that displaces heat shock proteins and other chaperones.[5]

  • Nuclear Translocation and Transcription: The activated DOCP-MR complex translocates into the nucleus.[5]

  • Gene Transcription: Inside the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the transcription of aldosterone-induced proteins (AIPs).

  • Protein Synthesis and Trafficking: The resulting messenger RNA (mRNA) is translated into new proteins that directly or indirectly modulate ion transport. Key AIPs include the subunits of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[8]

DOCP_Signaling_Pathway cluster_cell Renal Epithelial Cell cluster_nucleus Nucleus DOCP DOCP MR Mineralocorticoid Receptor (MR) DOCP->MR Binds DOCP_MR DOCP-MR Complex MR->DOCP_MR HSP Heat Shock Proteins HSP->MR Dissociates HRE Hormone Response Element (HRE) DOCP_MR->HRE Translocates & Binds Transcription Transcription & Translation HRE->Transcription AIPs Aldosterone-Induced Proteins (AIPs) Transcription->AIPs

Caption: DOCP signaling pathway in a renal epithelial cell.

Modulation of Sodium and Potassium Transport Proteins

The clinical and experimental effects of DOCP stem from its influence on key ion transport proteins located in the apical and basolateral membranes of renal tubular cells.

Epithelial Sodium Channel (ENaC)

ENaC is the rate-limiting step for sodium reabsorption in the aldosterone-sensitive distal nephron.[9][10] It is a constitutively active channel that allows sodium ions to flow down their electrochemical gradient from the tubular fluid into the cell.[10]

  • Mechanism of Upregulation: DOCP increases the transcription of the genes encoding the α, β, and γ subunits of ENaC.[11] This leads to a higher density of ENaC channels at the apical membrane, thereby increasing the capacity for sodium reabsorption.[10] Aldosterone (and by extension, DOCP) is a primary regulator of ENaC expression and activity.[8]

Na+/K+-ATPase (Sodium-Potassium Pump)

Located on the basolateral membrane, the Na+/K+-ATPase is essential for maintaining the low intracellular sodium concentration that drives apical sodium entry.[12] It actively transports three sodium ions out of the cell in exchange for two potassium ions entering the cell, an ATP-dependent process.[9]

  • Mechanism of Upregulation: DOCP administration leads to an increase in both the expression and activity of Na+/K+-ATPase.[9][13] This coordinated upregulation ensures that the increased influx of sodium through ENaC is efficiently extruded from the cell into the bloodstream, completing the process of sodium reabsorption.[9]

Renal Outer Medullary Potassium Channel (ROMK)

ROMK is a key channel responsible for potassium secretion into the tubular fluid from the principal cells of the collecting duct.[14][15]

  • Mechanism of Upregulation: The increased activity of the Na+/K+-ATPase raises intracellular potassium concentration. This, combined with the lumen-negative electrical potential generated by ENaC-mediated sodium influx, creates a strong driving force for potassium to exit the cell through apical channels like ROMK.[15] Mineralocorticoid activity promotes this potassium secretion.

Ion_Transport_Mechanism cluster_cell Principal Cell cluster_blood Blood / Interstitium Na_in Na+ ENaC ENaC Na_in->ENaC Reabsorption K_out K+ Na_cell Na+ ENaC->Na_cell ROMK ROMK ROMK->K_out Secretion NaK_ATPase Na+/K+-ATPase K_cell K+ NaK_ATPase->K_cell Na_out Na+ NaK_ATPase->Na_out Na_cell->NaK_ATPase K_cell->ROMK K_in K+ K_in->NaK_ATPase DOCP DOCP (via MR Signaling) DOCP->ENaC Upregulates DOCP->ROMK Promotes Activity DOCP->NaK_ATPase Upregulates

Caption: Effect of DOCP on key ion transporters in a renal principal cell.

Quantitative Effects of DOCP Administration

DOCP administration leads to measurable changes in serum and urine electrolyte concentrations. The data below are compiled from studies in canine models of hypoadrenocorticism, where DOCP is used as replacement therapy, and rodent models of hypertension.

Table 1: Effect of DOCP on Serum Electrolytes in Dogs with Hypoadrenocorticism

ParameterTreatment GroupBaseline (Pre-Treatment)Post-Treatment (10-30 days)Reference
Serum Sodium (mmol/L) Low-Dose DOCP (1.1 mg/kg)Mean values not specified, but typically lowNormalized to reference range[16][17]
Standard-Dose DOCP (2.2 mg/kg)Mean values not specified, but typically lowNormalized to reference range[16][17]
Serum Potassium (mmol/L) Low-Dose DOCP (1.1 mg/kg)Mean values not specified, but typically highNormalized to reference range[16][17]
Standard-Dose DOCP (2.2 mg/kg)Mean values not specified, but typically highNormalized to reference range[16][17]
Sodium:Potassium Ratio Low-Dose DOCP (1.1 mg/kg)Typically <27≥32[16]
Standard-Dose DOCP (2.2 mg/kg)Typically <27≥32 (mean 34.8-37.2)[16]

Note: In healthy animals, DOCP administration can cause hypernatremia and hypokalemia.[1]

Table 2: Typical Observations in the DOCA-Salt Rodent Model of Hypertension

ParameterModelObservationReference
Serum Sodium Rat/MouseIncreased[1][18]
Serum Potassium Rat/MouseDecreased[1]
Urinary Sodium Excretion Rat/MouseInitially decreased, followed by "escape"[19]
Urinary Potassium Excretion Rat/MouseIncreased[1]
Blood Pressure Rat/MouseSignificantly elevated[3][20][21]

Experimental Protocols

The DOCA-Salt Hypertensive Rat Model

This is a widely used pharmacological model to study salt-sensitive hypertension.[3]

  • Objective: To induce hypertension through mineralocorticoid excess and high salt intake.

  • Methodology:

    • Animal Selection: Male Sprague-Dawley or Wistar rats (150-200g) are commonly used.[18][20]

    • Uninephrectomy (Optional but common): To accelerate the onset and severity of hypertension, a left uninephrectomy is often performed under anesthesia. This reduces the renal mass available for sodium and water excretion.[3][18]

    • DOCP/DOCA Administration:

      • Injections: Deoxycorticosterone acetate (B1210297) (DOCA) is administered subcutaneously or intramuscularly, typically at a dose of 25-40 mg/kg, twice weekly for several weeks.[18]

      • Pellet/Implant: A silastic tube or pellet containing a set amount of DOCA (e.g., 100 mg) can be implanted subcutaneously for continuous release.[20]

    • Salt Loading: Following surgery and initiation of DOCA treatment, the rats' drinking water is replaced with a 1% NaCl solution (saline).[18][20]

    • Monitoring: Blood pressure is monitored regularly (e.g., weekly) using tail-cuff plethysmography or telemetry implants.[21] Serum and urine electrolytes are collected at specified endpoints.

    • Duration: The model typically develops robust hypertension within 3-6 weeks.[18][20]

DOCA_Salt_Model_Workflow Start Select Animal Model (e.g., Sprague-Dawley Rat) Surgery Perform Uninephrectomy (Optional) Start->Surgery DOCA Administer DOCP/DOCA (Injection or Implant) Surgery->DOCA Salt Provide 1% NaCl Drinking Water DOCA->Salt Monitor Monitor Weekly: - Blood Pressure - Body Weight Salt->Monitor Endpoint Endpoint Analysis (3-6 weeks): - Collect Blood/Urine for Electrolytes - Harvest Tissues (Kidney, Heart) Monitor->Endpoint Continue for 3-6 weeks Finish Data Analysis Endpoint->Finish

Caption: Workflow for the DOCA-salt induced hypertension model.
Patch-Clamp Electrophysiology for Ion Channel Activity

This technique allows for the direct measurement of ion channel activity in native renal tissue, providing precise quantification of the effects of DOCP treatment.[22][23]

  • Objective: To measure the activity (open probability, conductance) of ENaC and ROMK in renal tubules isolated from control vs. DOCP-treated animals.

  • Methodology:

    • Animal Preparation: Anesthetize a control or DOCP-treated animal and perfuse the kidneys with a cold physiological solution.

    • Tubule Isolation: Excise the kidneys and microdissect specific nephron segments (e.g., cortical collecting duct) under a stereomicroscope.[22]

    • Split-Open Preparation: The isolated tubule is transferred to a chamber on an inverted microscope and "split open" using fine forceps to gain access to the apical membrane of the principal cells.[22][23]

    • Patch-Clamp Recording:

      • A glass micropipette with a very fine tip (~1 µm) is filled with an appropriate electrolyte solution and pressed against the apical cell membrane.[22]

      • Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the membrane.[22]

      • In the "cell-attached" configuration, the activity of the channel(s) within the patch of membrane under the pipette is recorded as picoampere-level currents.[22]

    • Data Analysis: Software is used to analyze the current traces to determine single-channel conductance, open and closed times, and the number of active channels in the patch. This allows for a direct comparison of ENaC or ROMK activity between experimental groups.

Conclusion

Deoxycorticosterone pivalate is a powerful tool in both clinical and basic research, exerting profound effects on sodium and potassium transport. Its mechanism of action, centered on the mineralocorticoid receptor, involves the coordinated genomic upregulation of key ion transporters, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. This leads to robust sodium reabsorption and potassium secretion, primarily in the distal nephron. The quantitative data from animal models consistently demonstrate these effects, which form the basis of the widely used DOCA-salt model of hypertension. The detailed experimental protocols provided herein serve as a guide for researchers seeking to investigate these pathways further. A thorough understanding of DOCP's molecular and physiological impact is essential for advancing our knowledge of renal function, cardiovascular disease, and the development of targeted pharmacological interventions.

References

An In-depth Technical Guide to the Basic Research Applications of Desoxycorticosterone Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting synthetic mineralocorticoid, an analogue of the endogenous steroid hormone desoxycorticosterone.[1] Its primary mechanism of action involves binding to and activating mineralocorticoid receptors (MR), which leads to a cascade of downstream effects, most notably the regulation of electrolyte and water balance.[1] In basic research, DOCP is a critical tool for inducing experimental models of salt-sensitive hypertension and for studying the physiological and pathophysiological roles of mineralocorticoid receptor activation in various organ systems, including the kidneys, cardiovascular system, and brain. This guide provides a comprehensive overview of the core applications of DOCP in a research setting, with a focus on experimental protocols, quantitative data, and the underlying molecular pathways.

Mechanism of Action

DOCP exerts its biological effects through its interaction with the mineralocorticoid receptor, a member of the nuclear receptor superfamily.[1] Upon binding, the DOCP-MR complex translocates to the nucleus, where it acts as a ligand-activated transcription factor, binding to hormone response elements on target genes.[1] This results in the increased transcription of genes involved in sodium and water retention and potassium excretion. A key target of this pathway is the epithelial sodium channel (ENaC) in the distal nephron of the kidney. Activation of the mineralocorticoid receptor by DOCP leads to an increase in the expression and activity of ENaC, promoting sodium reabsorption from the tubular fluid into the bloodstream.[2][3] This sodium retention is accompanied by water, leading to an expansion of extracellular fluid volume and, under certain conditions, an increase in blood pressure.

Signaling Pathway of Desoxycorticosterone Pivalate

DOCP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Renal Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apical_membrane Apical Membrane DOCP Desoxycorticosterone Pivalate (DOCP) MR Mineralocorticoid Receptor (MR) DOCP->MR Binds to DOCP_MR DOCP-MR Complex MR->DOCP_MR Forms complex DOCP_MR_nucleus DOCP-MR Complex DOCP_MR->DOCP_MR_nucleus Translocates to nucleus SGK1 SGK1 ENaC Epithelial Sodium Channel (ENaC) SGK1->ENaC Increases activity and - membrane expression HRE Hormone Response Element (HRE) DOCP_MR_nucleus->HRE Binds to Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates Gene_Transcription->SGK1 Upregulates ENaC->DOCP Increases Na+ reabsorption Experimental_Workflow start Start animal_prep Animal Preparation - Acclimatization - Baseline Measurements start->animal_prep surgery Surgical Procedures - Uninephrectomy - Telemetry Implantation (optional) animal_prep->surgery recovery Post-operative Recovery (7-10 days) surgery->recovery treatment DOCP-Salt Treatment - DOCP Administration - High-Salt Diet recovery->treatment monitoring In-life Monitoring - Blood Pressure - Body Weight - Food/Water Intake treatment->monitoring Weekly/Continuous data_collection Terminal Data Collection - Blood Sampling (Electrolytes) - Tissue Harvesting (Heart, Kidney) treatment->data_collection End of Study monitoring->treatment analysis Data Analysis - Statistical Analysis - Histopathology - Molecular Analysis data_collection->analysis end End analysis->end

References

Desoxycorticosterone Pivalate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Desoxycorticosterone Pivalate (B1233124) (DOCP), a synthetic mineralocorticoid crucial for the management of hypoadrenocorticism in veterinary medicine. This document details the physicochemical properties of DOCP, presenting quantitative data in structured tables, outlining experimental protocols for its analysis, and illustrating key biological pathways and workflows.

Core Physicochemical Properties

Desoxycorticosterone pivalate (DOCP) is a long-acting ester of desoxycorticosterone. It is a white or almost white, odorless crystalline powder. Its prolonged duration of action is attributed to its formulation as a microcrystalline suspension and its low aqueous solubility, which allows for slow dissolution and absorption from the injection site.[1]

Solubility Profile

DOCP is characterized by its poor solubility in aqueous solutions and slight to sparing solubility in various organic solvents. This property is fundamental to its use in long-acting injectable formulations. The solubility of a drug substance is a critical parameter in drug development, influencing its dissolution rate, bioavailability, and formulation design.

Table 1: Solubility of this compound (DOCP)

SolventQualitative SolubilityQuantitative Solubility (at stated conditions)
WaterPractically Insoluble[2][3][4][5]0.00141 mg/mL (Predicted)[4]
AcetoneSparingly Soluble[2][3][4][5]Data not available
Methanol (B129727)Slightly Soluble[2][3][4][5]Data not available
EthanolData not availableData not available
EtherSlightly Soluble[2][3][4][5]Data not available
Vegetable OilsSlightly Soluble[2][3][4][5]Data not available
Dimethyl Sulfoxide (DMSO)Soluble5 mg/mL (with sonication and heating to 80°C)[6]

Note: The qualitative terms are based on pharmacopeial definitions.

For comparative purposes, the solubility of the related corticosteroid, corticosterone, is approximately 25 mg/mL in ethanol, DMSO, and dimethylformamide.[7]

Stability Profile

DOCP is described as being stable in air.[2][3][4][5] However, for pharmaceutical preparations, a thorough understanding of its stability under various stress conditions is essential to ensure its potency and safety over its shelf life. Forced degradation studies are critical for identifying potential degradation products and developing stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies of DOCP

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl at 40-80°CTo assess degradation in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH at 40-80°CTo assess degradation in alkaline environments.
Oxidation 3% - 30% H₂O₂ at room or elevated temperatureTo evaluate susceptibility to oxidative degradation.
Thermal Degradation Dry heat at elevated temperatures (e.g., 60-80°C)To identify thermally induced degradation products.
Photostability Exposure to a combination of visible and UV light (ICH Q1B guidelines)To determine light sensitivity and inform packaging requirements.

Experimental Protocols

Accurate determination of solubility and stability requires robust and validated analytical methods. The following sections provide detailed methodologies for key experiments.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of DOCP in various solvents.

Objective: To determine the saturation solubility of DOCP in a specific solvent at a controlled temperature.

Materials:

  • This compound (DOCP) reference standard

  • Selected solvents (e.g., water, methanol, ethanol, acetone) of appropriate purity

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of DOCP to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After equilibration, cease agitation and allow the vials to stand at the same temperature to permit the undissolved solid to settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantify the concentration of DOCP in the diluted sample using a validated HPLC-UV or other suitable method.

  • Calculate the solubility of DOCP in the solvent, taking into account the dilution factor.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products. The following is a representative HPLC-UV method.

Objective: To develop and validate an HPLC method capable of resolving DOCP from potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of DOCP reference standard in a suitable solvent (e.g., methanol) and make further dilutions to create a calibration curve.

  • Sample Preparation: Dilute the test sample (e.g., from a stability study) with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the peak area of DOCP and any degradation products. Calculate the concentration of DOCP in the sample using the calibration curve. The percentage of degradation can be calculated by comparing the peak area of DOCP in the stressed sample to that of an unstressed control.

Protocol for Forced Degradation Studies

This protocol outlines the general procedure for subjecting DOCP to various stress conditions to evaluate its stability.

Objective: To identify the degradation pathways of DOCP and to generate potential degradation products for the validation of a stability-indicating analytical method.

Procedure:

  • Sample Preparation: Prepare solutions of DOCP in suitable solvents for each stress condition.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add an equal volume of the appropriate acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the DOCP solution. Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the samples before analysis.

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 30%) to the DOCP solution and keep it at room temperature or slightly elevated temperature for a set duration.

    • Thermal Degradation: Store a solid sample of DOCP in an oven at a high temperature (e.g., 80°C) for a defined period. Also, subject a solution of DOCP to thermal stress.

    • Photostability: Expose a solution and solid sample of DOCP to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, dilute as necessary, and analyze using the validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

The following diagrams illustrate the mechanism of action of DOCP and a typical workflow for its analysis.

DOCP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Renal Tubule Cell) DOCP Desoxycorticosterone Pivalate (DOCP) MR Mineralocorticoid Receptor (MR) DOCP->MR Enters cell and binds DOCP_MR DOCP-MR Complex HSP Heat Shock Proteins (HSP) HSP->MR Dissociates from nucleus Nucleus DOCP_MR->nucleus Translocates to DNA DNA (Mineralocorticoid Response Element) mRNA mRNA DNA->mRNA Gene Transcription Proteins New Proteins (e.g., Na+/K+-ATPase) mRNA->Proteins Translation Response Physiological Response (Na+ reabsorption, K+ excretion) Proteins->Response

Caption: Signaling pathway of this compound (DOCP).

Stability_Analysis_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples DOCP_Sample DOCP Bulk Drug or Formulation DOCP_Sample->Acid DOCP_Sample->Base DOCP_Sample->Oxidation DOCP_Sample->Thermal DOCP_Sample->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, % Degradation, Impurity Profile) HPLC_Analysis->Data_Analysis Report Stability Report Data_Analysis->Report

Caption: Workflow for forced degradation and stability analysis of DOCP.

References

Methodological & Application

Administration of Desoxycorticosterone Pivalate (DOCP) in Rodent Models: Application Notes and Protocols for Hypertension Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the administration of Desoxycorticosterone Pivalate (DOCP) to induce hypertension in rat models. The methodologies outlined are based on established experimental procedures to ensure reproducibility and accuracy in cardiovascular research.

Introduction

This compound (DOCP), a long-acting mineralocorticoid, is a synthetic analog of the endogenous steroid hormone aldosterone. In preclinical research, DOCP is a key component in the widely utilized Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat model. This model simulates a state of mineralocorticoid excess, leading to volume-dependent hypertension. The protocol typically involves unilateral nephrectomy to reduce renal excretory capacity, followed by chronic administration of DOCP and a high-salt diet. This induced state of hypertension is a valuable tool for investigating the pathophysiology of cardiovascular diseases and for evaluating the efficacy of novel therapeutic agents.

The DOCA-salt model is characterized by increased sodium retention, plasma volume expansion, and subsequent elevation in blood pressure. It is a well-established model for studying the roles of the endocrine system, the nervous system, and vascular function in the development and maintenance of hypertension.

Experimental Protocols

The induction of hypertension using DOCP in rats is a multi-step process that requires careful surgical and procedural execution. The following protocols are a synthesis of commonly employed methods in the field.

Animal Model and Acclimatization
  • Species and Strain: Male Sprague-Dawley or Wistar rats are most commonly used.

  • Age and Weight: Rats are typically 8-10 weeks old, with a body weight ranging from 250-300 grams at the start of the study.

  • Acclimatization: Animals should be acclimated to the housing facility for at least one week prior to any experimental procedures. This helps to minimize stress-related physiological variations.

Unilateral Nephrectomy

To potentiate the hypertensive effects of DOCP, a unilateral nephrectomy is performed.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, scissors, sutures)

  • Heating pad

  • Animal clippers

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the surgery.

  • Shave the fur on the left flank and sterilize the surgical site with an antiseptic solution.

  • Place the animal on a heating pad to maintain body temperature.

  • Make a small incision on the left flank to expose the kidney.

  • Carefully ligate the renal artery, vein, and ureter using surgical sutures.

  • Excise the left kidney.

  • Close the muscle and skin layers with sutures.

  • Administer post-operative analgesics as required and allow the rats to recover for one week with ad libitum access to standard chow and water.

DOCP Administration

Following the recovery period from the nephrectomy, DOCP administration is initiated in conjunction with a high-salt diet.

Methods of Administration:

There are two primary methods for DOCP administration: subcutaneous injection of a DOCP solution or subcutaneous implantation of a DOCP pellet.

A. Subcutaneous Injection:

  • Preparation of DOCP Solution: DOCP is typically dissolved in a vehicle suitable for subcutaneous injection. Common vehicles include sterile corn oil or olive oil. A stock solution can be prepared to deliver the desired dose in a small volume (e.g., 0.1-0.5 mL).

  • Dosage and Frequency: Injections are generally administered subcutaneously in the dorsal neck or flank region. The frequency is typically twice weekly.

  • High-Salt Diet: Concurrently, replace the rats' drinking water with a 1% NaCl solution. Some protocols also include 0.2% KCl in the drinking water.

B. Subcutaneous Pellet Implantation:

  • Pellet Selection: Commercially available DOCA pellets (e.g., 25 mg or 45 mg) can be used for sustained release.

  • Implantation Procedure:

    • Anesthetize the rat.

    • Make a small subcutaneous incision at the back of the neck.

    • Insert the DOCA pellet into the subcutaneous pocket.

    • Close the incision with sutures or surgical clips.

  • High-Salt Diet: As with the injection method, provide a 1% NaCl solution as drinking water.

Experimental Groups

A typical study design includes the following groups:

  • Sham Group: Undergoes a sham surgery (incision and manipulation without kidney removal) and receives vehicle injections or a placebo pellet, with normal drinking water.

  • DOCA-salt Group: Undergoes unilateral nephrectomy and receives DOCP administration and 1% NaCl in their drinking water.

  • Treatment Group(s): Undergoes unilateral nephrectomy, receives DOCP and a high-salt diet, and is treated with the experimental compound.

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative data from various published protocols for the DOCA-salt hypertension model in rats.

Table 1: Desoxycorticosterone Acetate (DOCA) Administration Protocols

ParameterSubcutaneous InjectionSubcutaneous Implantation
Dosage 15-40 mg/kg body weight25-100 mg per rat
Frequency Twice weeklySingle implantation
Vehicle Corn oil, Olive oil, Dimethylformamide (DMF)Solid pellet
Duration 3-6 weeks3-8 weeks

Table 2: Expected Physiological Changes in the DOCA-Salt Rat Model

ParameterExpected OutcomeTypical Timeframe for Onset
Systolic Blood Pressure Increase to >160 mmHg3-4 weeks
Body Weight Variable, may initially decrease post-surgery then increaseMonitored weekly
Water Intake Significant increaseWithin the first week
Urine Output Significant increaseWithin the first week
Heart Rate May show variable changesMonitored weekly

Monitoring and Data Collection

Consistent and accurate monitoring is crucial for the successful implementation of the DOCA-salt model.

Protocol for Blood Pressure Measurement (Tail-Cuff Plethysmography):

  • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the start of measurements to minimize stress-induced blood pressure fluctuations.

  • Perform measurements at the same time each day.

  • Warm the rat's tail to increase blood flow and improve signal detection.

  • Record at least three to five stable blood pressure readings and calculate the average.

  • Monitor blood pressure weekly throughout the study period.

Other Monitoring:

  • Body Weight: Measure and record weekly.

  • Food and Water Intake: Measure daily or weekly by weighing the food and measuring the volume of drinking solution consumed.

  • Urine Output: Can be measured using metabolic cages.

Visualizations

The following diagrams illustrate the experimental workflow and the physiological consequences of DOCP administration in the DOCA-salt model.

experimental_workflow acclimatization Acclimatization (1 week) surgery Unilateral Nephrectomy acclimatization->surgery recovery Recovery (1 week) surgery->recovery start_treatment Initiate DOCP Administration & 1% NaCl Drinking Water recovery->start_treatment monitoring Weekly Monitoring: - Blood Pressure - Body Weight - Fluid/Food Intake start_treatment->monitoring endpoint Endpoint: Tissue Collection & Analysis monitoring->endpoint signaling_pathway cluster_input Inputs cluster_physiological Physiological Changes cluster_outcome Pathophysiological Outcome DOCP DOCP Administration Na_Retention Increased Sodium & Water Retention DOCP->Na_Retention Salt High Salt Intake (1% NaCl) Salt->Na_Retention Nephrectomy Unilateral Nephrectomy Nephrectomy->Na_Retention Reduces Excretory Capacity Volume_Expansion Plasma Volume Expansion Na_Retention->Volume_Expansion RAS_Suppression Suppression of Renin-Angiotensin System Na_Retention->RAS_Suppression Hypertension Sustained Hypertension Volume_Expansion->Hypertension RAS_Suppression->Hypertension Contributes to vascular changes

Application Notes and Protocols for the Preparation of Desoxycorticosterone Pivalate Injectable Suspension

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. The preparation of sterile injectable formulations should be performed by qualified professionals in a controlled laboratory environment, adhering to all relevant safety and regulatory guidelines. This information is not intended for clinical or veterinary use without appropriate validation and regulatory approval.

Introduction

Desoxycorticosterone pivalate (B1233124) (DOCP) is a mineralocorticoid hormone used as a replacement therapy for mineralocorticoid deficiency, primarily in the treatment of primary hypoadrenocorticism (Addison's disease) in canines.[1][2][3][4] It is a long-acting ester of desoxycorticosterone, formulated as a sterile aqueous microcrystalline suspension for parenteral administration.[1][5][6] The suspension formulation allows for slow dissolution and prolonged drug release, enabling infrequent dosing.[1][4] This document provides detailed protocols for the laboratory-scale preparation and quality control of a DOCP injectable suspension.

Formulation Details

Commercially available DOCP injectable suspensions, such as Percorten™-V and Zycortal®, are typically formulated at a concentration of 25 mg/mL.[1][6] The formulation includes several excipients to ensure the stability, suspendability, and sterility of the product. A typical formulation is summarized in the table below.

Component Function Typical Concentration (per mL)
Desoxycorticosterone Pivalate (micronized, sterile)Active Pharmaceutical Ingredient25 mg
Methylcellulose (B11928114)Suspending Agent10.5 mg
Sodium CarboxymethylcelluloseSuspending Agent3 mg
Polysorbate 80Wetting Agent/Surfactant1 mg
Sodium ChlorideTonicity Agent8 mg
Thimerosal or ChlorocresolPreservativee.g., 0.002% Thimerosal
Water for Injection (WFI)Vehicleq.s. to 1 mL

Data compiled from publicly available formulation information for Percorten™-V.[6]

Experimental Protocols

The preparation of a sterile DOCP suspension requires aseptic processing techniques. This protocol assumes that a sterile, micronized form of DOCP is used as the starting material. All equipment and excipients must be sterilized prior to use.

1. Preparation of the Sterile Vehicle

The vehicle is the aqueous solution into which the active pharmaceutical ingredient (API) is suspended.

  • Materials: Methylcellulose, Sodium Carboxymethylcellulose, Polysorbate 80, Sodium Chloride, Preservative (e.g., Thimerosal), Water for Injection (WFI).

  • Equipment: Sterile glass beaker or flask, magnetic stirrer and stir bar, analytical balance, spatulas, sterile graduated cylinders, 0.22 µm sterile filter, autoclave.

Protocol:

  • In a sterile vessel, add approximately 80% of the final volume of WFI.

  • While stirring, slowly add the sodium chloride and allow it to dissolve completely.

  • Add the preservative and dissolve.

  • In a separate container, disperse the methylcellulose and sodium carboxymethylcellulose in a small amount of hot WFI (if required for hydration, followed by cooling) or cold WFI as per the supplier's instructions to form a uniform dispersion.

  • Slowly add the cellulose (B213188) derivative dispersion to the main vehicle batch with continuous stirring.

  • Add the Polysorbate 80 and mix until fully dissolved.

  • Add WFI to bring the solution to the final volume.

  • Sterilize the vehicle by autoclaving or sterile filtration through a 0.22 µm filter.

2. Aseptic Formulation of the Suspension

This process must be conducted in a laminar flow hood or a sterile environment.

  • Materials: Sterile DOCP (micronized), sterile vehicle.

  • Equipment: Aseptic processing area (laminar flow hood), sterile homogenizer (e.g., high-shear mixer), sterile containers.

Protocol:

  • Transfer the sterile vehicle into a sterile processing vessel equipped with a homogenizer.

  • Slowly and aseptically add the pre-weighed sterile, micronized DOCP powder to the sterile vehicle while applying low-shear mixing.

  • Once all the powder is added, increase the mixing speed to ensure a uniform suspension of the microcrystals. Avoid excessive shear that could alter the particle size distribution.

  • Aseptically fill the suspension into sterile single-dose or multiple-dose vials and seal with sterile stoppers and crimp caps.

Quality Control

A series of quality control tests are essential to ensure the safety, efficacy, and quality of the final product.[7][8]

Test Methodology Acceptance Criteria
Sterility Testing Membrane filtration or direct inoculation followed by incubation in appropriate culture media (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium).[9][10]No evidence of microbial growth.
Particulate Matter Visual inspection against black and white backgrounds. For sub-visible particles, light obscuration or microscopic particle count methods can be used.[10]The solution should be free from visible particles. Sub-visible particle counts must meet pharmacopeial limits.
Assay (Content Uniformity) A validated High-Performance Liquid Chromatography (HPLC) method is typically used to determine the concentration of DOCP.90.0% to 110.0% of the labeled amount of this compound.[11]
pH Potentiometric measurement using a calibrated pH meter.Within a specified range (typically close to neutral).
Leakage Test Visual inspection, dye ingress test, or vacuum decay test to ensure container closure integrity.[10][12]No leakage detected.
Pyrogen/Endotoxin Testing Limulus Amebocyte Lysate (LAL) test.Endotoxin levels must be below the specified limit for parenteral products.

Visualizations

G cluster_0 Vehicle Preparation cluster_1 Aseptic Suspension Formulation cluster_2 Quality Control Testing WFI Water for Injection Dissolve Dissolve Excipients in WFI WFI->Dissolve Excipients Weigh Excipients (NaCl, Polysorbate 80, etc.) Excipients->Dissolve Combine Combine and Mix Dissolve->Combine Cellulose Prepare Cellulose Dispersion Cellulose->Combine Sterilize Sterilize Vehicle (Autoclave or 0.22µm Filtration) Combine->Sterilize AddAPI Aseptically Add DOCP to Vehicle Sterilize->AddAPI API Weigh Sterile, Micronized DOCP API->AddAPI Homogenize Homogenize to Form Uniform Suspension AddAPI->Homogenize Fill Aseptically Fill into Sterile Vials Homogenize->Fill QC Perform QC Tests (Sterility, Assay, Particulate Matter, etc.) Fill->QC

Caption: Experimental workflow for the preparation of DOCP injectable suspension.

G cluster_vehicle Aqueous Vehicle DOCP This compound (API Microcrystals) Suspending Suspending Agents (e.g., Methylcellulose) DOCP->Suspending Suspended in WFI Water for Injection Suspending->WFI Dispersed in Wetting Wetting Agent (e.g., Polysorbate 80) Wetting->DOCP Wets surface of Tonicity Tonicity Agent (e.g., NaCl) Tonicity->WFI Dissolved in Preservative Preservative Preservative->WFI Dissolved in

Caption: Logical relationships of components in the DOCP suspension formulation.

References

Application Notes and Protocols for the Use of Desoxycorticosterone Pivalate in Cardiac Hypertrophy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant risk factor for heart failure and other cardiovascular diseases. The development of reliable and reproducible animal models of cardiac hypertrophy is crucial for understanding the underlying molecular mechanisms and for the preclinical evaluation of novel therapeutic agents. The administration of the mineralocorticoid desoxycorticosterone pivalate (B1233124) (DOCP), in combination with a high-salt diet and unilateral nephrectomy, provides a robust model for inducing hypertension and subsequent cardiac hypertrophy. This model, commonly referred to as the DOCP-salt model, mimics many aspects of human hypertensive heart disease.

These application notes provide detailed protocols for inducing cardiac hypertrophy in rodents using DOCP, methodologies for assessing the hypertrophic response, and an overview of the key signaling pathways implicated in this process.

Data Presentation

The following tables summarize quantitative data obtained from studies utilizing the desoxycorticosterone acetate (B1210297) (DOCA)-salt model in rats, a closely related and well-documented model that provides a reliable reference for the expected outcomes when using DOCP.

Table 1: Effects of DOCA-Salt Treatment on Cardiac Mass and Dimensions in Rats [1]

ParameterControl Group (Mean ± SD)DOCA-Salt Group (Mean ± SD)
Heart Weight (g)0.93 ± 0.091.25 ± 0.14
Body Weight (kg)0.37 ± 0.020.29 ± 0.04
Heart Weight / Body Weight Ratio (g/kg)2.49 ± 0.153.82 ± 0.11

Table 2: Echocardiographic Assessment of Cardiac Hypertrophy in DOCA-Salt Treated Rats [1]

ParameterControl GroupDOCA-Salt Group
Interventricular Septal End Diastole (IVSd, mm)Significantly lower than DOCA-SaltSignificantly increased
Left Ventricular Internal Diameter End Diastole (LVIDd, mm)Significantly higher than DOCA-SaltSignificantly decreased
Left Ventricular Posterior Wall Thickness End Diastole (LVPWd, mm)Significantly lower than DOCA-SaltSignificantly increased

Table 3: Histological and Molecular Markers of Cardiac Hypertrophy in DOCA-Salt Treated Rats [1]

ParameterControl GroupDOCA-Salt Group
Cardiomyocyte Cross-Sectional Area (µm²)Significantly smaller than DOCA-SaltSignificantly increased
B-type Natriuretic Peptide (BNP) mRNA ExpressionBaselineSignificantly increased

Experimental Protocols

Protocol 1: Induction of Cardiac Hypertrophy in Mice using Desoxycorticosterone Pivalate (DOCP)

This protocol describes the induction of cardiac hypertrophy in mice through a combination of unilateral nephrectomy, DOCP administration, and a high-salt diet.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (DOCP) sterile suspension

  • Sterile 0.9% saline

  • High-salt diet (1% NaCl in drinking water)

  • Standard rodent chow

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for unilateral nephrectomy

  • Sutures or wound clips

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Unilateral Nephrectomy:

    • Anesthetize the mouse using a reliable method (e.g., isoflurane (B1672236) inhalation).

    • Make a small flank incision to expose the kidney.

    • Ligate the renal artery and vein and the ureter of one kidney.

    • Excise the kidney.

    • Close the muscle and skin layers with sutures or wound clips.

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animals to recover for one week.

  • DOCP Administration:

    • Following the recovery period, administer a single intraperitoneal (IP) injection of DOCP at a dose of 75 mg/kg body weight.

  • High-Salt Diet:

    • Immediately after DOCP administration, replace the standard drinking water with a 1% NaCl solution.

    • Provide ad libitum access to the high-salt water and standard chow for the duration of the study (typically 3-4 weeks).

  • Control Group: A sham-operated control group should undergo a similar surgical procedure without the removal of the kidney, receive a vehicle injection (e.g., sterile saline), and be maintained on a normal diet and drinking water.

  • Monitoring: Monitor the animals regularly for signs of distress, and measure blood pressure weekly using a tail-cuff system to confirm the development of hypertension.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and proceed with the assessment of cardiac hypertrophy.

Protocol 2: Echocardiographic Assessment of Cardiac Hypertrophy in Mice

Echocardiography is a non-invasive technique used to assess cardiac structure and function.

Procedure:

  • Anesthesia: Anesthetize the mouse (e.g., with 1-2% isoflurane) to maintain a heart rate of approximately 400-500 beats per minute.

  • Imaging:

    • Use a high-frequency ultrasound system designed for small animals.

    • Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements: From the M-mode images, measure the following parameters at end-diastole:

    • Left ventricular posterior wall thickness (LVPWd)

    • Interventricular septal thickness (IVSd)

    • Left ventricular internal dimension (LVIDd)

  • Calculations: Calculate the left ventricular mass and fractional shortening to assess the degree of hypertrophy and cardiac function.

Protocol 3: Histological Analysis of Cardiomyocyte Size

Histological analysis of heart sections allows for the direct measurement of cardiomyocyte size.

Procedure:

  • Tissue Preparation:

    • Excise the heart and arrest it in diastole using a potassium chloride solution.

    • Fix the heart in 10% neutral buffered formalin for 24-48 hours.

    • Process the tissue and embed it in paraffin.

  • Sectioning and Staining:

    • Cut 5 µm thick transverse sections from the mid-ventricular level.

    • Stain the sections with Hematoxylin and Eosin (H&E).

  • Image Acquisition and Analysis:

    • Capture images of the left ventricular free wall at high magnification (e.g., 400x).

    • Using image analysis software (e.g., ImageJ), measure the cross-sectional area of at least 100-200 cardiomyocytes per heart. Ensure that only cells with a visible nucleus and a roughly circular shape are measured to avoid tangential sectioning artifacts.

Signaling Pathways and Experimental Workflow

The development of cardiac hypertrophy in the DOCP-salt model is driven by a complex interplay of signaling pathways. Key pathways implicated include the calcineurin-NFAT and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. Mineralocorticoid receptor activation by DOCP leads to a cascade of events that ultimately result in the activation of these pathways, leading to increased protein synthesis and cardiomyocyte growth.

G DOCP This compound (DOCP) MR Mineralocorticoid Receptor DOCP->MR Activates Pressure_Volume_Overload Pressure/Volume Overload MR->Pressure_Volume_Overload Calcineurin Calcineurin Pressure_Volume_Overload->Calcineurin Activates MAPK_ERK MAPK/ERK Pathway (gp130/STAT3/AKT/ERK1/2) Pressure_Volume_Overload->MAPK_ERK Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_Transcription Gene Transcription (e.g., ANP, BNP, β-MHC) NFAT->Gene_Transcription Translocates to nucleus and activates MAPK_ERK->Gene_Transcription Activates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Hypertrophy Cardiomyocyte Hypertrophy Protein_Synthesis->Hypertrophy

Key signaling pathways in DOCP-induced cardiac hypertrophy.

The experimental workflow for studying cardiac hypertrophy using the DOCP model involves several key stages, from model induction to endpoint analysis.

G Induction Model Induction - Unilateral Nephrectomy - DOCP Injection - High-Salt Diet Monitoring In-life Monitoring - Blood Pressure - Body Weight Induction->Monitoring Assessment Functional Assessment - Echocardiography Monitoring->Assessment Endpoint Endpoint Analysis - Euthanasia - Heart Excision & Weight Assessment->Endpoint Histology Histological Analysis - H&E Staining - Cardiomyocyte Size Endpoint->Histology Molecular Molecular Analysis - Gene Expression (RT-qPCR) - Protein Expression (Western Blot) Endpoint->Molecular

Experimental workflow for DOCP-induced cardiac hypertrophy studies.

References

Application Notes and Protocols for Cell Culture Studies with Desoxycorticosterone Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting synthetic mineralocorticoid hormone, an analog of the endogenous steroid desoxycorticosterone.[1][2] Primarily used in veterinary medicine to manage hypoadrenocorticism, its mechanism of action involves binding to the mineralocorticoid receptor (MR).[1][2] This interaction initiates a signaling cascade that ultimately regulates gene expression, playing a crucial role in sodium and potassium balance.[1][2] While in vivo studies are prevalent, in vitro cell culture studies are essential for elucidating the specific cellular and molecular mechanisms of DOCP.

These application notes provide a framework for conducting cell culture studies with DOCP, including detailed protocols for preparing the compound and assessing its biological effects. Due to a scarcity of published in vitro studies specifically on DOCP, the following protocols are based on its known mechanism of action as a mineralocorticoid receptor agonist and are adapted from established methods for similar corticosteroids, such as aldosterone (B195564).

Mechanism of Action

Desoxycorticosterone pivalate acts as an agonist for the mineralocorticoid receptor. The pivalate ester enhances its lipophilicity and provides a prolonged release in vivo. In a cellular context, it is anticipated that the ester is cleaved, releasing the active compound, desoxycorticosterone. The mechanism proceeds as follows:

  • Cellular Entry: Being a steroid, desoxycorticosterone can diffuse across the plasma membrane into the cytoplasm.

  • Receptor Binding: In the cytoplasm, it binds to the mineralocorticoid receptor (MR), which is typically part of a multiprotein complex that includes heat shock proteins (HSPs).

  • Conformational Change and Translocation: Upon binding, the MR undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the hormone-receptor complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

  • Regulation of Gene Expression: This binding modulates the transcription of genes involved in ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase, primarily leading to increased sodium reabsorption and potassium excretion.[1][2]

Data Presentation

As no specific quantitative data from cell culture studies with this compound is publicly available, the following table is a template that researchers can use to structure their experimental results.

Table 1: Template for Summarizing Quantitative Data from In Vitro DOCP Studies

Cell LineTreatmentConcentration (nM)Duration (hours)Endpoint AssessedResult (e.g., % of Control)Standard Deviation
H295RDOCP124Aldosterone Production
H295RDOCP1024Aldosterone Production
H295RDOCP10024Aldosterone Production
HAC15DOCP124CYP11B2 mRNA Expression
HAC15DOCP1024CYP11B2 mRNA Expression
HAC15DOCP10024CYP11B2 mRNA Expression
mpkCCDDOCP1048ENaC Activity
mpkCCDDOCP10048ENaC Activity

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a sterile stock solution of DOCP for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile-filtered pipette tips

  • Cell culture medium appropriate for the cell line of choice

Procedure:

  • Stock Solution Preparation:

    • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of DOCP powder.

    • Dissolve the DOCP powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM). DOCP is practically insoluble in water, making DMSO a suitable solvent.[3]

    • Ensure complete dissolution by vortexing gently.

  • Sterilization:

    • The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration of small volumes of DMSO can be challenging.

  • Working Solution Preparation:

    • Prepare intermediate dilutions of the DOCP stock solution in sterile cell culture medium immediately before use.

    • To minimize DMSO toxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%.[3] For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.

  • Storage:

    • Store the high-concentration stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of DOCP on Aldosterone Production in Adrenocortical Cells

Objective: To determine the effect of DOCP on aldosterone secretion from human adrenocortical cell lines (e.g., H295R, HAC15).[4]

Materials:

  • Human adrenocortical cell line (e.g., H295R)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% Cosmic Calf Serum and antibiotics)[5]

  • Low-serum experimental medium (e.g., DMEM/F12 with 0.1% Cosmic Calf Serum)[4]

  • DOCP working solutions

  • 12-well cell culture plates

  • Aldosterone ELISA kit

  • Bradford protein assay reagent

Procedure:

  • Cell Seeding:

    • Seed H295R cells into 12-well plates at a density of 1.5 x 10^5 cells/well.[4]

    • Incubate for 24-48 hours in complete culture medium to allow for cell attachment and growth.

  • Serum Starvation:

    • One day before the experiment, aspirate the complete medium and replace it with low-serum experimental medium.[4] This minimizes the confounding effects of growth factors in the serum.

  • DOCP Treatment:

    • On the day of the experiment, prepare fresh working solutions of DOCP in the low-serum experimental medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest DOCP concentration).

    • Aspirate the medium from the wells and add the DOCP-containing or vehicle control medium.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant from each well and store it at -20°C for aldosterone measurement.

    • Wash the cells with phosphate-buffered saline (PBS) and lyse the cells for protein quantification.

  • Aldosterone Measurement:

    • Quantify the aldosterone concentration in the collected supernatants using a commercial Aldosterone ELISA kit, following the manufacturer's instructions.[6][7]

  • Data Analysis:

    • Normalize the aldosterone concentrations to the total protein content of the cells in each well.

    • Express the results as a percentage of the vehicle control and perform statistical analysis.

Protocol 3: Gene Expression Analysis of Mineralocorticoid Receptor Target Genes

Objective: To assess the effect of DOCP on the mRNA expression of target genes (e.g., CYP11B2, SCNN1A) in a relevant cell line.

Materials:

  • Appropriate cell line (e.g., HAC15 for CYP11B2, mpkCCD for SCNN1A)

  • 6-well cell culture plates

  • DOCP working solutions

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target and housekeeping genes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of DOCP or vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • RNA Extraction:

    • At the end of the treatment period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer or fluorometer.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a suitable master mix, primers for the target gene(s) and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.[8]

    • Normalize the expression of the target gene to the housekeeping gene and express the results as a fold change relative to the vehicle control.

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOCP Desoxycorticosterone MR_HSP MR-HSP Complex DOCP->MR_HSP Binds MR Mineralocorticoid Receptor (MR) HSP Heat Shock Proteins (HSP) MR_HSP->HSP MR_DOCP MR-DOCP Complex MR_HSP->MR_DOCP Dissociation of HSP MR_DOCP_dimer MR-DOCP Dimer MR_DOCP->MR_DOCP_dimer Translocation & Dimerization HRE Hormone Response Element (HRE) MR_DOCP_dimer->HRE Binds Gene Target Gene (e.g., ENaC, Na+/K+-ATPase) HRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Increased Na+ reabsorption Increased K+ excretion Protein Synthesis->Cellular Response Leads to

Caption: Signaling pathway of Desoxycorticosterone.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed cells in multi-well plate incubate Incubate 24-48h (cell attachment) start->incubate serum_starve Serum starve (optional, 24h) incubate->serum_starve treat Treat with DOCP (various concentrations) and vehicle control serum_starve->treat incubate_treat Incubate for defined period (e.g., 24h, 48h) treat->incubate_treat collect Collect supernatant and/or lyse cells incubate_treat->collect assay Perform assay (ELISA, qPCR, etc.) collect->assay analyze Data analysis and normalization assay->analyze

References

Application Notes and Protocols for the Analysis of Desoxycorticosterone Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Desoxycorticosterone pivalate (B1233124) (DOCP) is a synthetic mineralocorticoid hormone, an analog of desoxycorticosterone, used as a replacement therapy for mineralocorticoid deficiency, such as in the management of canine hypoadrenocorticism (Addison's disease).[1][2] It functions by regulating sodium, potassium, and water balance in the body.[3][4] Accurate and robust analytical methods are crucial for quality control of DOCP formulations and for pharmacokinetic studies. These application notes provide detailed protocols for the analysis of desoxycorticosterone pivalate in pharmaceutical preparations and biological matrices.

I. Physicochemical Properties and Identification

This compound is a white, odorless, crystalline powder that is stable in air.[3] It is practically insoluble in water, sparingly soluble in acetone, and slightly soluble in methanol (B129727), ether, and vegetable oils.[3]

Table 1: Physicochemical Identifiers

PropertyValue
CAS Number808-48-0[5]
Molecular FormulaC₂₆H₃₈O₄[5]
Molecular Weight414.58 g/mol [5]
Melting Point198–206 °C[6]

As per the United States Pharmacopeia (USP), identification can be performed by assessing the melting point of the residue obtained after centrifugation of the injectable suspension.[6] Further identification involves dissolution in sulfuric acid, which produces a yellowish solution with a greenish fluorescence; subsequent dilution with water changes the color.[6]

II. Analytical Methodologies

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for the quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) can also be employed.

A. High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Formulations

This method is adapted from the USP monograph for this compound Injectable Suspension.[6]

Experimental Protocol:

  • Sample Preparation:

    • Centrifuge a portion of the injectable suspension.

    • Decant the supernatant.

    • Wash the residue with successive portions of water, centrifuging and decanting each time.

    • Dry the residue at 105°C.

    • Prepare a Standard solution of USP this compound RS at a concentration of 0.5 mg/mL in methanol.

    • Prepare a Sample solution by accurately weighing a portion of the dried residue and dissolving it in methanol to achieve a nominal concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Mode: Liquid Chromatography (LC)

    • Detector: UV at 254 nm

    • Column: 4.6-mm × 25-cm; packing L7 (octylsilane chemically bonded to porous silica (B1680970) particles)

    • Mobile Phase: Methanol and water (4:1)

    • Flow Rate: 1.5 mL/min

    • Injection Volume: 25 µL

  • System Suitability:

    • An internal standard solution of desoxycorticosterone acetate (B1210297) (2 mg/mL) can be used.

    • The relative retention times for desoxycorticosterone acetate and this compound are approximately 0.5 and 1.0, respectively.[6]

    • Resolution: Not less than 2.0 between desoxycorticosterone acetate and this compound.

    • Relative Standard Deviation: Not more than 1.5% for the peak response ratio of this compound to the internal standard.

Table 2: HPLC Method Parameters for Pharmaceutical Analysis

ParameterSpecification
Instrument HPLC with UV Detector
Column L7 packing, 4.6-mm × 25-cm
Mobile Phase Methanol:Water (80:20)
Flow Rate 1.5 mL/min
Detection UV at 254 nm
Injection Volume 25 µL
Internal Standard Desoxycorticosterone acetate
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices (Canine Serum)

This method is suitable for pharmacokinetic studies and the determination of DOCP and its active metabolite, desoxycorticosterone (DOC), in canine serum.[7][8][9]

Experimental Protocol:

  • Sample Preparation (Supported Liquid Extraction):

    • Spike 250 µL of canine serum with an appropriate internal standard (e.g., deuterated corticosterone).

    • Perform supported liquid extraction for serum samples. This method has shown recoveries of approximately 100%.[7][8][9][10]

  • Chromatographic Conditions:

    • Instrument: UPLC system coupled to a tandem mass spectrometer (e.g., Sciex 6500+).[7][9]

    • Column: Kinetex 2.6 µm Biphenyl 100 Å, 2.1 × 30 mm.[7][9]

    • Column Temperature: 40 °C.[7][9]

    • Mobile Phase A: 0.1% formic acid in HPLC-grade water.[7][9]

    • Mobile Phase B: HPLC-grade acetonitrile.[7][9]

    • Gradient: A suitable solvent gradient is employed to achieve separation.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.[8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7][9]

    • Specific m/z transitions for DOC, DOCP, and the internal standard should be optimized.

Table 3: LC-MS/MS Method Validation Data

ParameterDesoxycorticosterone (DOC)This compound (DOCP)
Limit of Detection (LOD) 0.029 ng/mL[7][8][9][10]0.019 ng/mL[7][8][9][10]
Linearity Reliably linear with R² > 0.997[9]Reliably linear with R² > 0.997[9]
Precision (%RSD) 2.9% - 6.6% (intraday)[9]4.0% - 9.0% (intraday)[9]
Accuracy Validated[7][8][9]Validated[7][8][9]

III. Visualizations

A. Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Canine Serum Sample is Add Internal Standard serum->is sle Supported Liquid Extraction is->sle uplc UPLC Separation (Biphenyl Column) sle->uplc Extracted Sample ms Tandem Mass Spectrometry (ESI+, MRM) uplc->ms quant Quantification ms->quant Mass Spectra report Report Generation quant->report

Caption: Workflow for the LC-MS/MS analysis of DOCP in canine serum.

B. Signaling Pathway of this compound

This compound acts through the mineralocorticoid receptor to exert its physiological effects.[3][4]

signaling_pathway cluster_cell Target Cell (e.g., Renal Tubule Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Physiological Response docp Desoxycorticosterone Pivalate (DOCP) mr Mineralocorticoid Receptor (MR) docp->mr complex DOCP-MR Complex mr->complex chromatin Chromatin complex->chromatin Translocation transcription Gene Transcription (mRNA Synthesis) chromatin->transcription protein Synthesis of Specific Proteins transcription->protein Translation response Increased Sodium Retention Increased Potassium Excretion protein->response

Caption: Mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Desoxycorticosterone Pivalate (DOCP) Dosage in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of desoxycorticosterone pivalate (B1233124) (DOCP) in research models, particularly for inducing hypertension.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of DOCP in research models?

A1: DOCP is a long-acting mineralocorticoid used to induce a model of low-renin, salt-sensitive hypertension, commonly known as the DOCP-salt or DOCA-salt hypertension model.[1][2] This model is valuable for studying the pathophysiology of hypertension, particularly the roles of the nervous system, kidneys, and vasculature, and for evaluating the efficacy of novel antihypertensive drugs.[1][3]

Q2: What is the typical starting dosage of DOCP for inducing hypertension in rodents?

A2: The dosage of DOCP can vary depending on the species, strain, and experimental goals. For rats, dosages can range from 20 to 150 mg/kg.[2] It's crucial to consult literature for dosages specific to the rodent strain being used and to titrate the dose based on the desired level of hypertension.

Q3: How is DOCP administered in research models?

A3: DOCP can be administered through subcutaneous or intramuscular injections, or via subcutaneous implantation of slow-release pellets.[4] Injections may need to be repeated, while pellets provide a sustained release of the compound. The choice of administration method depends on the desired duration of the study and the experimental protocol.

Q4: Is unilateral nephrectomy necessary for the DOCP-salt model?

A4: Unilateral nephrectomy (the surgical removal of one kidney) is often performed in conjunction with DOCP administration and a high-salt diet to accelerate and exacerbate the development of hypertension.[1][2] However, hypertension can also be induced in non-nephrectomized animals, although the onset may be slower and the magnitude of the blood pressure increase more modest.[5][6]

Q5: What is the role of a high-salt diet in this model?

A5: A high-salt diet, typically 0.6% to 1% sodium chloride in drinking water or chow, is a critical component of the DOCP-salt model.[2] DOCP promotes sodium and water retention by the kidneys, and the high-salt diet provides the excess sodium necessary to induce volume expansion and subsequent hypertension.[2]

Q6: What are the expected physiological outcomes of DOCP-salt administration?

A6: The primary outcome is a sustained increase in blood pressure. Other expected physiological changes include:

  • Increased water intake and urine output.

  • Cardiac hypertrophy (enlargement of the heart).[1]

  • Renal damage.

  • Changes in serum electrolytes, specifically increased sodium and decreased potassium levels.

Q7: How should I monitor the animals during a DOCP-salt study?

A7: Regular monitoring is essential. Key parameters to monitor include:

  • Blood pressure: Measured using telemetry (the gold standard for continuous monitoring) or tail-cuff plethysmography.

  • Body weight: To assess general health and detect potential adverse effects.

  • Fluid and food intake: To monitor the animal's response to the high-salt diet.

  • Serum electrolytes and kidney function: Blood samples should be taken periodically to measure sodium, potassium, and creatinine (B1669602) levels.[5]

Troubleshooting Guide

Issue 1: Insufficient or no increase in blood pressure.

Possible Cause Troubleshooting Steps
Inadequate DOCP dosage Increase the DOCP dose in a stepwise manner, carefully monitoring the animals for adverse effects. Consult literature for dose-response studies in your specific rodent strain.
Insufficient salt intake Ensure animals are consuming the high-salt diet. Check water bottle sipper tubes for blockages. Measure water intake to confirm consumption. The salt concentration in the drinking water can be increased, but should not exceed recommended levels to avoid dehydration.
Strain resistance Some rodent strains are more resistant to salt-sensitive hypertension.[7] Consider using a different, more susceptible strain for your studies.
Improper DOCP administration If using injections, ensure proper subcutaneous or intramuscular technique. If using pellets, verify the implantation was successful and the pellet is not encapsulated by fibrous tissue, which would prevent drug release.
Incorrect vehicle for DOCP Ensure DOCP is dissolved or suspended in an appropriate vehicle for administration as per the manufacturer's instructions or established protocols.

Issue 2: High variability in blood pressure readings between animals.

Possible Cause Troubleshooting Steps
Inconsistent DOCP administration Ensure precise and consistent dosing and administration technique for all animals.
Genetic variability within the animal colony Use animals from a reliable and genetically consistent source.
Environmental factors Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, noise levels) as these can influence blood pressure.[8]
Measurement technique variability If using the tail-cuff method, ensure consistent technique, proper cuff size, and adequate animal acclimation to the procedure to minimize stress-induced blood pressure fluctuations. Telemetry is recommended for more accurate and consistent readings.

Issue 3: Animals are experiencing significant adverse effects (e.g., excessive weight loss, lethargy, signs of distress).

Possible Cause Troubleshooting Steps
DOCP overdose Reduce the DOCP dosage. Monitor serum electrolytes closely for signs of severe imbalance (hypernatremia, hypokalemia).
Severe hypertension The hypertensive state itself can cause organ damage and distress. Consider reducing the DOCP dose or the duration of the study.
Dehydration Although on a high-salt diet, ensure constant access to fresh water. Monitor for signs of dehydration.
Post-surgical complications (if nephrectomized) Monitor for signs of infection or other complications following the unilateral nephrectomy. Provide appropriate post-operative care and analgesia.

Data Presentation

Table 1: Typical Dosage Ranges for DOCP in Rodent Hypertension Models

SpeciesStrainDosage Range (mg/kg)Administration RouteReference
RatSprague-Dawley25-100Subcutaneous injection or pellet[2]
RatWistar20-150Subcutaneous injection or pellet[2]
MouseC57BL/6J50-100Subcutaneous injection or pellet[4]

Table 2: Expected Timeline for Blood Pressure Increase in the DOCA-Salt Model (with Unilateral Nephrectomy)

Time PointExpected Blood Pressure ChangeReference
First 7 days Initial rise in blood pressure.[5][9]
Days 14-21 Sustained and further elevated blood pressure, potentially reaching 125-135 mmHg in rats.[5][9]
Beyond 3 weeks Blood pressure may continue to rise or stabilize, depending on the specific protocol and animal strain.[2]

Experimental Protocols

Protocol 1: Induction of DOCP-Salt Hypertension in Rats (with Unilateral Nephrectomy)

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (8-10 weeks old) to the housing facility for at least one week.

  • Baseline Measurements: Measure and record baseline blood pressure using telemetry or tail-cuff plethysmography for 3-5 consecutive days.

  • Unilateral Nephrectomy:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Make a flank incision to expose the left kidney.

    • Ligate the renal artery, vein, and ureter, and then excise the kidney.

    • Suture the muscle and skin layers.

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow a one-week recovery period.

  • Initiation of DOCP and High-Salt Diet:

    • On day 8 post-surgery, begin administration of DOCP. For subcutaneous injection, a typical dose is 25 mg/kg twice weekly. For pellets, implant a slow-release pellet formulated to deliver a specific daily dose.

    • Simultaneously, replace the drinking water with a 1% NaCl solution.

  • Monitoring:

    • Monitor blood pressure at regular intervals (e.g., weekly or continuously with telemetry).

    • Record body weight and fluid intake weekly.

    • Collect blood samples at predetermined time points (e.g., end of study) for analysis of serum electrolytes and renal function markers.

  • Study Termination: At the end of the study period (typically 4-6 weeks), euthanize the animals and collect tissues for further analysis (e.g., heart for hypertrophy assessment, kidneys for histology).

Mandatory Visualizations

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint acclimation Animal Acclimation (1 week) baseline Baseline BP Measurement (3-5 days) acclimation->baseline nephrectomy Unilateral Nephrectomy baseline->nephrectomy recovery Recovery (1 week) nephrectomy->recovery docp_salt DOCP Administration + High-Salt Diet recovery->docp_salt monitoring BP, Body Weight, Fluid Intake docp_salt->monitoring blood_collection Blood Sample Collection monitoring->blood_collection termination Euthanasia & Tissue Collection blood_collection->termination

Caption: Experimental workflow for the DOCP-salt hypertension model.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AdrenalGland Adrenal Gland AngiotensinII->AdrenalGland BloodVessels Blood Vessels AngiotensinII->BloodVessels Vasoconstriction Brain Brain (Sympathetic Outflow) AngiotensinII->Brain Increased Sympathetic Tone Aldosterone Aldosterone Kidney Kidney Aldosterone->Kidney Na+ & H2O Retention, K+ Excretion DOCP DOCP (exogenous) DOCP->Kidney Na+ & H2O Retention, K+ Excretion Renin Renin ACE ACE AdrenalGland->Aldosterone Hypertension Hypertension Kidney->Hypertension BloodVessels->Hypertension Brain->Hypertension

Caption: Role of DOCP in the context of the Renin-Angiotensin-Aldosterone System.

References

Technical Support Center: Troubleshooting Inconsistent Results in FDG-PET Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-deoxy-2-[18F]fluoro-D-glucose (FDG) with positron emission tomography (PET) studies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in FDG-PET studies?

A1: Inconsistent results in FDG-PET studies can arise from three main categories of factors: patient-related, technical, and biological.[1] Patient-related factors include diet, physical activity, and blood glucose levels.[2][3] Technical factors involve the PET scanner calibration, image acquisition, and data analysis procedures.[4] Biological factors, independent of the experimental setup, include physiologic uptake in various organs and inflammatory processes that can mimic malignant uptake.[5][6]

Q2: How critical is patient preparation for consistent FDG-PET results?

A2: Meticulous patient preparation is crucial for obtaining high-quality and reproducible FDG-PET images.[3] Failure to follow standardized protocols can lead to significant variations in FDG uptake, potentially masking or mimicking pathological findings. Key aspects of patient preparation include fasting, hydration, and restricting physical activity.[2]

Q3: What are the recommended fasting and activity restriction protocols?

A3: To minimize physiological glucose metabolism and muscle uptake of FDG, specific patient preparation is required. The following table summarizes general recommendations, though specific clinical trial protocols should always be followed.[7]

ParameterRecommendationRationale
Fasting Minimum 4-6 hours before FDG injection.[2]To reduce blood glucose and insulin (B600854) levels, enhancing tumor-to-background contrast.
Diet A light, low-carbohydrate, high-protein meal the evening before the scan.[2][8]To avoid competitive inhibition of FDG uptake.
Hydration Good oral hydration with plain water is recommended.[2]To ensure low FDG concentration in the urine and for radiation safety.[2]
Physical Activity Avoid strenuous exercise for at least 24 hours before the scan.[2][9]To minimize FDG uptake in skeletal muscles.[2]
Resting Period Patient should rest quietly for about 60 minutes after FDG injection and before the scan.[3]To prevent muscle uptake of FDG.[6]

Q4: How do blood glucose levels affect FDG uptake?

A4: Elevated blood glucose levels can competitively inhibit the uptake of FDG by cells, leading to reduced tumor uptake and a lower tumor-to-background ratio. This can result in false-negative findings.[10] It is recommended that blood glucose levels be below 150-200 mg/dL before FDG injection for oncological studies.[3][11]

Q5: Can medications interfere with FDG-PET results?

A5: Yes, certain medications can influence FDG uptake. For instance, insulin administration can increase FDG uptake in skeletal muscle and fat tissue, altering the biodistribution of the tracer.[12] Colony-stimulating factors used in chemotherapy can cause a diffuse increase in bone marrow uptake.[13] It is important to have a complete medication history of the patient.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your FDG-PET studies.

Issue 1: High and diffuse muscle uptake is observed in the images.

  • Question: We are seeing intense, widespread FDG uptake in the skeletal muscles of our study subjects, which is obscuring the regions of interest. What could be the cause and how can we prevent this?

  • Answer:

    • Possible Causes:

      • Recent Physical Activity: The most common cause is strenuous exercise within 24-48 hours of the scan.[2]

      • Patient Discomfort or Anxiety: Shivering from being cold or patient anxiety leading to muscle tension can increase muscle uptake.

      • Talking During Uptake Phase: Even minimal activity like talking can lead to increased uptake in the muscles of the larynx and mastication.[6]

      • Insulin Administration: Recent insulin use can drive glucose (and FDG) into muscle cells.[12]

    • Troubleshooting Steps:

      • Verify Patient Compliance: Confirm that the patient adhered to the activity restriction protocol.

      • Ensure Patient Comfort: Provide a warm, quiet, and dimly lit room for the patient to rest in during the uptake period to minimize anxiety and shivering.[12]

      • Instruct Patient to Remain Silent: Advise the patient to avoid talking, reading, or using electronic devices during the uptake phase.[9]

      • Review Medication History: Check for recent administration of insulin or other medications that could affect glucose metabolism. For diabetic patients, specific preparation protocols should be followed.[9][11]

Issue 2: There is intense FDG uptake in a non-tumorous region, leading to a potential false-positive result.

  • Question: Our images show a focal area of high FDG uptake that does not correlate with a known tumor site. How can we determine if this is a true positive or a physiological artifact?

  • Answer:

    • Possible Causes:

      • Inflammation or Infection: Activated inflammatory cells, such as neutrophils and macrophages, show high glucose metabolism and can lead to intense FDG uptake.[10][14]

      • Physiological Uptake: Normal physiological uptake can be variable and sometimes intense in organs like the brain, heart, kidneys, and bladder. The digestive tract can also show variable uptake.[5][15] Brown adipose tissue (BAT), especially when activated by cold, is a common site of intense FDG accumulation.

      • Post-Surgical or Post-Radiation Changes: Healing tissues can exhibit increased metabolic activity.[6] Radiation pneumonitis is a known cause of false-positive lung uptake.[14]

    • Troubleshooting and Verification Workflow:

      A Focal FDG Uptake Observed B Correlate with CT/MRI for Anatomical Location A->B C Known Tumor Site? B->C D True Positive (Likely Malignancy) C->D Yes E Physiological Uptake? (e.g., Brain, Heart, Bladder) C->E No F Known Benign Cause? (e.g., Inflammation, Infection, Post-Surgical Changes) E->F No H Potential False Positive E->H Yes G Consider Further Investigation (e.g., Biopsy, Follow-up Imaging) F->G No F->H Yes

      Troubleshooting workflow for unexpected focal FDG uptake.

Issue 3: The standardized uptake values (SUVs) are inconsistent across different scan sessions for the same patient.

  • Question: We are conducting a longitudinal study to monitor treatment response, but the SUV measurements are highly variable, making it difficult to assess changes. What factors could be contributing to this inconsistency?

  • Answer:

    • Possible Causes:

      • Variations in Patient Preparation: Inconsistent fasting times or diet can alter blood glucose and insulin levels, affecting SUV.[16]

      • Differences in Uptake Time: The time between FDG injection and the scan must be consistent, as SUV can change with time.[1]

      • Technical Inconsistencies: Variations in scanner calibration, reconstruction parameters, or region of interest (ROI) definition can lead to different SUV measurements.[4][17]

      • Inaccurate Dose or Weight Measurement: Errors in recording the injected dose or the patient's body weight will directly impact the SUV calculation.[17]

    • Standardization Protocol for Longitudinal Studies:

ParameterStandardization Guideline
Patient Preparation Strictly enforce identical fasting, diet, and activity protocols for all scans.
Blood Glucose Measure blood glucose before each scan and ensure it is within a consistent range.
Uptake Time Maintain a consistent uptake time (e.g., 60 ± 5 minutes) for all scans of the same patient.
Scanner Calibration Regularly perform quality control and calibration of the PET scanner according to manufacturer and professional guidelines.
Image Acquisition Use the exact same acquisition parameters (e.g., scan duration per bed position) for all scans.
Image Reconstruction Apply the identical reconstruction algorithm and parameters (e.g., iterations, subsets, filter) for all datasets.
ROI Analysis Use a standardized method for defining ROIs to ensure reproducibility.

Visualization of Factors Affecting FDG Uptake

The following diagram illustrates the various factors that can influence the biodistribution and uptake of FDG, leading to potential inconsistencies in PET studies.

cluster_patient Patient-Related Factors cluster_technical Technical Factors cluster_biological Biological & Pathological Factors BloodGlucose Blood Glucose Levels FDG_Uptake FDG Uptake (SUV Measurement) BloodGlucose->FDG_Uptake Insulin Insulin Levels Insulin->FDG_Uptake Diet Diet & Fasting State Diet->FDG_Uptake Exercise Recent Physical Activity Exercise->FDG_Uptake Medications Medications (e.g., G-CSF) Medications->FDG_Uptake Anxiety Anxiety / Shivering Anxiety->FDG_Uptake ScannerCalib Scanner Calibration ScannerCalib->FDG_Uptake Dose Dose Infiltration/ Measurement Error Dose->FDG_Uptake UptakeTime Uptake Time UptakeTime->FDG_Uptake Reconstruction Image Reconstruction Parameters Reconstruction->FDG_Uptake ROI Region of Interest Definition ROI->FDG_Uptake Inflammation Inflammation/Infection Inflammation->FDG_Uptake BAT Brown Adipose Tissue BAT->FDG_Uptake Physiology Normal Physiological Uptake Physiology->FDG_Uptake TumorType Tumor Histology (e.g., mucinous) TumorType->FDG_Uptake

Factors influencing FDG uptake and SUV measurements.

References

Technical Support Center: Desoxycorticosterone Pivalate (DOCP) and Injection Site Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on preventing and managing injection site reactions (ISRs) associated with the use of Desoxycorticosterone Pivalate (B1233124) (DOCP) in experimental and clinical settings.

Frequently Asked Questions (FAQs)

Q1: What is Desoxycorticosterone Pivalate (DOCP) and why is it used?

A1: this compound (DOCP) is a long-acting mineralocorticoid, an analogue of the endogenous steroid hormone aldosterone.[1] It is primarily used as a replacement therapy for mineralocorticoid deficiency in conditions such as primary hypoadrenocorticism (Addison's disease) in dogs.[2] DOCP is formulated as a microcrystalline suspension for prolonged release and is available under brand names such as Percorten™-V and Zycortal®.[1]

Q2: Are injection site reactions common with DOCP administration?

A2: Yes, injection site reactions are one of the most commonly reported adverse effects associated with DOCP administration in dogs.[1][3] The incidence and severity of these reactions can vary depending on the specific formulation, the route of administration (intramuscular vs. subcutaneous), and individual animal sensitivity.

Q3: What are the typical clinical signs of an injection site reaction to DOCP?

A3: Injection site reactions can range from mild to severe and may include:

  • Pain or discomfort at the injection site[4][5]

  • Swelling and edema[6]

  • Redness (erythema)[6]

  • Formation of a palpable lump or nodule

  • Sterile or septic abscess formation[4][5]

  • Localized hair loss (alopecia)

  • Skin and coat changes[4]

Q4: What is the difference between a septic and a sterile abscess?

A4: A septic abscess is caused by a bacterial infection introduced at the time of injection, resulting in a pus-filled swelling.[7] A sterile abscess, on the other hand, is an inflammatory response to the injected substance itself, without bacterial involvement.[5][7] Sterile abscesses can be caused by the body's reaction to the drug crystals, excipients in the formulation, or physical trauma from the injection.[5]

Q5: How do the two main DOCP formulations, Percorten™-V and Zycortal®, differ in their potential to cause injection site reactions?

A5: Both Percorten™-V and Zycortal® have been associated with injection site reactions. They differ in their approved routes of administration and excipient composition, which may influence the incidence and nature of ISRs.[1] Percorten™-V is labeled for intramuscular (IM) injection, while Zycortal® is labeled for subcutaneous (SQ) use.[1] A double-blind field trial comparing the two found them to be non-inferior in efficacy, with both showing instances of injection site reactions.[1][8] For detailed comparative data, please refer to the "Data on Injection Site Reaction Incidence" table below.

Troubleshooting Guides

Issue: Observation of Swelling and Redness at the Injection Site

This guide provides a systematic approach to troubleshooting local inflammatory reactions following DOCP administration.

Troubleshooting_Swelling_Redness start Swelling and/or Redness Observed at Injection Site assess_severity Assess Severity and Systemic Signs (Fever, Lethargy) start->assess_severity mild_moderate Mild to Moderate Local Reaction, No Systemic Signs assess_severity->mild_moderate severe_systemic Severe Local Reaction or Systemic Signs Present assess_severity->severe_systemic monitor Monitor Site for 24-48 hours. Apply cool compress. mild_moderate->monitor vet_consult Veterinary Consultation Recommended severe_systemic->vet_consult resolves Reaction Resolves monitor->resolves worsens Reaction Worsens or Persists > 48 hours monitor->worsens worsens->vet_consult diagnostics Consider Diagnostics: - Fine Needle Aspiration (FNA) - Cytology - Culture & Sensitivity vet_consult->diagnostics sterile_abscess Diagnosis: Sterile Abscess/Inflammation diagnostics->sterile_abscess No bacteria on cytology/culture septic_abscess Diagnosis: Septic Abscess diagnostics->septic_abscess Bacteria present manage_sterile Management: - Warm compresses - Anti-inflammatory medication (as prescribed) - Monitor for resolution sterile_abscess->manage_sterile manage_septic Management: - Lance and drain - Systemic antibiotics - Local wound care septic_abscess->manage_septic

Troubleshooting Swelling and Redness
Issue: Formation of a Nodule or Suspected Abscess

This guide outlines the steps to take when a persistent nodule or a suspected abscess is identified post-injection.

Troubleshooting_Nodule_Abscess start Nodule or Suspected Abscess at Injection Site characterize Characterize the Lesion: - Painful vs. Non-painful - Fluctuant vs. Firm - Rapidly growing? start->characterize non_painful_firm Non-painful, Firm, Slow-growing characterize->non_painful_firm painful_fluctuant Painful, Fluctuant, Rapidly Growing characterize->painful_fluctuant monitor_small Monitor for changes. Consider rotating injection sites for future doses. non_painful_firm->monitor_small aspirate Perform Fine Needle Aspiration (FNA) with aseptic technique painful_fluctuant->aspirate no_resolution Lesion persists or grows monitor_small->no_resolution cytology Submit for Cytology and Culture aspirate->cytology inflammatory Inflammatory cells, no organisms -> Sterile Abscess/Granuloma cytology->inflammatory purulent Purulent inflammation with bacteria -> Septic Abscess cytology->purulent manage_sterile Management: - May resolve spontaneously - Consider warm compresses - Surgical drainage if large/painful inflammatory->manage_sterile manage_septic Management: - Surgical drainage and lavage - Systemic antibiotics based on culture purulent->manage_septic manage_sterile->no_resolution biopsy Consider Excisional Biopsy and Histopathology no_resolution->biopsy

Troubleshooting Nodules and Abscesses

Data on Injection Site Reaction Incidence

The following table summarizes quantitative data on the incidence of injection site reactions from clinical studies of Zycortal® and Percorten™-V.

ProductStudy TypeNumber of DogsRoute of AdministrationIncidence of Injection Site ReactionsTypes of Reactions NotedCitation(s)
Zycortal® Field Study113SubcutaneousNot explicitly quantified, but noted as a common adverse event.Erythema, edema[6]
Percorten™-V Field Study39IntramuscularNot explicitly quantified, but noted as a common adverse event.Pain on injection, injection site abscess[4]
Zycortal® vs. Percorten™-V Double-blind Field Trial152 (113 Zycortal®, 39 Percorten™-V)SQ for Zycortal®, IM for Percorten™-VInjection site reactions were the most common adverse effect overall.Not specified in direct comparison.[1][8]
Zycortal® Safety Study (up to 5x dose)Not specifiedSubcutaneousMore frequent in the 5x dose group (7 dogs) compared to control (5 dogs), 1x (2 dogs), and 3x (5 dogs) groups.Erythema, edema[9]

Experimental Protocols

Protocol for Administration of Subcutaneous (SQ) DOCP

This protocol is based on standard veterinary procedures for subcutaneous injections.

  • Preparation:

    • Ensure the DOCP suspension is at room temperature and shake the vial vigorously to ensure uniform suspension of the microcrystals.

    • Draw up the calculated dose using a sterile needle and syringe. It is recommended to use a new, sterile needle for each injection.

    • Select an injection site, typically in the dorsal neck or thoracolumbar region, avoiding areas with previous reactions.

  • Administration:

    • Gently lift a fold of skin to create a "tent."

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe hub).

    • Inject the full dose at a steady rate.

    • Withdraw the needle and apply gentle pressure to the site for a few seconds. Do not massage the area vigorously as this may cause discomfort.

  • Post-Administration:

    • Record the injection site in the animal's records to facilitate site rotation for subsequent injections.

    • Monitor the animal for any immediate signs of discomfort or adverse reaction.

Protocol for Evaluation of Injection Site Reactions

This protocol provides a framework for the clinical and histopathological assessment of injection site reactions, based on guidelines for local tolerance testing.

  • Clinical Observation and Scoring:

    • Daily observation of the injection site for a minimum of 72 hours post-injection.

    • Use a standardized scoring system to grade reactions. An example is provided below:

ScoreErythema (Redness)Edema (Swelling)Other Observations
0 No erythemaNo palpable swellingNo other abnormalities
1 Faint, barely perceptible erythemaBarely perceptible swelling-
2 Definite erythemaModerate swelling, well-defined-
3 Moderate to severe erythemaSevere swelling, extending beyond injection site-
4 Severe erythema (beet redness) to eschar formationSevere swelling with eschar formationNodule, abscess, or ulceration present
  • Histopathological Evaluation (if warranted):

    • Collect a full-thickness tissue sample (biopsy) including the epidermis, dermis, subcutis, and underlying muscle from the center of the reaction site.

    • Fix the tissue sample in 10% neutral buffered formalin.

    • Process the tissue for routine paraffin (B1166041) embedding and sectioning.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should evaluate the slides for the presence and severity of:

      • Inflammation (acute, subacute, chronic)

      • Cell types present (neutrophils, lymphocytes, macrophages, eosinophils)

      • Necrosis

      • Fibrosis

      • Edema

      • Presence of foreign material (e.g., drug crystals)

Signaling Pathways and Visualization

Injection site reactions are a form of sterile inflammation, initiated by the physical trauma of the injection and the introduction of the drug formulation into the tissue. The excipients in DOCP formulations, such as polysorbate 80 and carboxymethylcellulose, can contribute to this inflammatory response.

Polysorbate 80 , a common surfactant, has been shown to induce a pro-inflammatory response characterized by the secretion of cytokines and chemokines, and the activation of the PI3K-Akt and MAPK signaling pathways.[3][10][11] Carboxymethylcellulose , a suspending agent, can also elicit an inflammatory reaction.[6] This local inflammation is primarily mediated by the innate immune system.

The following diagram illustrates a simplified signaling pathway that may be involved in the inflammatory response to DOCP injection.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Macrophage) DOCP_Excipients DOCP Formulation (Microcrystals, Excipients) PRR Pattern Recognition Receptors (PRRs) DOCP_Excipients->PRR recognized by MAPK MAPK Pathway PRR->MAPK PI3K_Akt PI3K-Akt Pathway PRR->PI3K_Akt NF_kB NF-κB Activation MAPK->NF_kB PI3K_Akt->NF_kB Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines Release of Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-6, TNF-α, CXCLs) Gene_Expression->Cytokines leads to Inflammation Local Inflammation: - Vasodilation (Redness) - Increased Permeability (Swelling) - Immune Cell Infiltration (Pain) Cytokines->Inflammation

Simplified Inflammatory Signaling Pathway

References

Technical Support Center: Desoxycorticosterone Pivalate (DOCP) Stability in Different Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Desoxycorticosterone Pivalate (B1233124) (DOCP) stability. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the formulation and stability testing of DOCP in various vehicles.

Frequently Asked Questions (FAQs)

Q1: What are the common vehicles used for formulating Desoxycorticosterone Pivalate (DOCP)?

A1: Due to its low water solubility, DOCP is typically formulated as a suspension for parenteral administration. The two most common types of vehicles are:

  • Aqueous-based suspensions: These often contain suspending agents (e.g., methylcellulose, sodium carboxymethylcellulose), wetting agents (e.g., polysorbate 80), and preservatives in water for injection. Commercially available products like Zycortal® and Percorten-V® are aqueous suspensions.

  • Oil-based depots: Vegetable oils can be used as a vehicle for intramuscular injections, providing a slow-release profile. While less common for commercially available DOCP products, oils are a viable formulation strategy.

Q2: What is the primary degradation pathway for DOCP in formulations?

A2: The primary degradation pathway for DOCP is the hydrolysis of the pivalate ester bond to form the active drug, desoxycorticosterone (DOC), and pivalic acid. This hydrolysis can be influenced by pH, temperature, and the presence of moisture. In biological systems, this conversion is rapid and extensive.

Q3: What are the critical factors affecting the stability of DOCP in a formulation?

A3: Several factors can impact the stability of DOCP:

  • pH of the vehicle: In aqueous suspensions, the pH is a critical factor. Hydrolysis of the ester linkage is often pH-dependent.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.

  • Light: Like many steroids, DOCP may be susceptible to photodegradation. Formulations should be protected from light.

  • Moisture Content: In non-aqueous vehicles like oil, the presence of water can facilitate hydrolysis.

  • Excipient Compatibility: Interactions with other formulation components can potentially degrade DOCP.

Q4: How can I monitor the stability of my DOCP formulation?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying DOCP from its degradation products, primarily desoxycorticosterone (DOC).

Troubleshooting Guides

Scenario 1: Unexpectedly rapid degradation of DOCP in an aqueous suspension.

Potential Cause Troubleshooting Step
Incorrect pH Measure the pH of the suspension. The optimal pH for stability should be determined during formulation development. Adjust the buffer system if necessary.
Microbial Contamination If the formulation is not properly preserved, microbial growth can alter the pH and introduce enzymes that may degrade DOCP. Perform microbial limit testing.
Incompatible Excipients Review the formulation for any excipients that could be promoting hydrolysis. Conduct compatibility studies with individual excipients.
Inadequate Storage Ensure the formulation is stored at the recommended temperature and protected from light.

Scenario 2: Physical instability (e.g., caking, particle growth) observed in the suspension.

Potential Cause Troubleshooting Step
Inappropriate Suspending Agent The concentration or type of suspending agent may be insufficient to keep the particles adequately dispersed. Re-evaluate the suspending system.
Particle Size Distribution A wide particle size distribution can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones. Characterize the initial particle size distribution and monitor it over time.
Temperature Fluctuations Freeze-thaw cycles or significant temperature variations can promote particle aggregation and growth. Ensure consistent storage conditions.

Scenario 3: Discoloration of the DOCP formulation.

Potential Cause Troubleshooting Step
Degradation Degradation products may be colored. Analyze the sample using a stability-indicating HPLC method to identify and quantify any new peaks.
Excipient Interaction/Degradation The discoloration may be due to the degradation of an excipient in the formulation. Evaluate the stability of a placebo formulation (vehicle without DOCP).
Light Exposure If the formulation is photolabile, exposure to light can cause discoloration. Ensure the product is stored in a light-protected container.

Data Presentation: Stability of Corticosteroid Esters in Different Vehicles (Analogous Data)

Corticosteroid Vehicle Type Vehicle Examples Stability after 28 days at 37°C (% remaining)
Prednisolone (B192156)LipophilicAlmond Oil, Beeswax>95%
Prednisolone Acetate (B1210297)LipophilicAlmond Oil, Beeswax>98%
PrednisoloneAbsorption BasesCremophor RH 40, Lanette N70-85%
Prednisolone AcetateAbsorption BasesCremophor RH 40, Lanette N>95%
PrednisoloneHydrogelBentonite<50%
Prednisolone AcetateHydrogelBentonite~70%
PrednisoloneHydrogelHydroxypropylcellulose>95%
Prednisolone AcetateHydrogelHydroxypropylcellulose>98%

Data is analogous and based on studies of prednisolone and prednisolone acetate. Similar trends may be observed for DOCP.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing an HPLC method to assess DOCP stability.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase Selection: Start with a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water in a ratio of around 70:30 (v/v). Adjust the ratio to achieve optimal separation.

  • Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum of DOCP, which is typically around 240 nm.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a solution of DOCP. This involves subjecting the drug to stress conditions to generate degradation products:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

    • Photodegradation: Expose to UV light (254 nm) for 24 hours.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The primary goal is to demonstrate that the peak for DOCP is well-resolved from any degradation product peaks, particularly the peak for desoxycorticosterone (DOC).

Protocol 2: Long-Term Stability Study of a DOCP Formulation

  • Sample Preparation: Prepare at least three batches of the final DOCP formulation in the intended container closure system.

  • Storage Conditions: Store the samples under controlled long-term storage conditions, typically 25°C ± 2°C / 60% RH ± 5% RH. It is also advisable to store samples under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to predict long-term stability.

  • Testing Time Points: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 1, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color, clarity, or presence of particulate matter.

    • pH Measurement (for aqueous suspensions).

    • Assay and Impurities: Use a validated stability-indicating HPLC method to determine the concentration of DOCP and any degradation products.

    • Particle Size Analysis (for suspensions).

    • Microbial Limits (for sterile products).

  • Data Analysis: Plot the concentration of DOCP versus time to determine the degradation rate and establish the shelf-life of the product.

Mandatory Visualizations

Experimental_Workflow_for_DOCP_Stability_Testing cluster_prep Formulation & Method Development cluster_study Stability Study Execution cluster_analysis Analysis & Reporting Formulation DOCP Formulation (Aqueous or Oil-based) HPLC_Dev Stability-Indicating HPLC Method Development Formulation->HPLC_Dev Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) HPLC_Dev->Forced_Deg Storage Store Samples at Controlled Conditions (e.g., 25°C/60%RH, 40°C/75%RH) Forced_Deg->Storage Sampling Sample at Predetermined Time Points (0, 3, 6, 12, 24 months) Storage->Sampling Analysis Analyze Samples: - HPLC (Assay/Impurities) - Physical Tests (pH, Appearance) - Particle Size Sampling->Analysis Data_Eval Data Evaluation (Degradation Kinetics, Shelf-life) Analysis->Data_Eval Report Final Stability Report Data_Eval->Report

Caption: Workflow for DOCP Stability Testing.

Troubleshooting_DOCP_Degradation cluster_investigation Initial Investigation cluster_advanced Further Analysis cluster_resolution Corrective Actions Start Unexpected DOCP Degradation Observed in Aqueous Suspension Check_pH Is pH within specification? Start->Check_pH Check_Storage Were storage conditions correct (Temp, Light)? Check_pH->Check_Storage Yes Adjust_Buffer Adjust Buffer System Check_pH->Adjust_Buffer No Microbial_Test Perform Microbial Limit Testing Check_Storage->Microbial_Test Yes Control_Storage Implement Stricter Storage Controls Check_Storage->Control_Storage No Excipient_Comp Conduct Excipient Compatibility Studies Microbial_Test->Excipient_Comp Reformulate Reformulate with Compatible Excipients Excipient_Comp->Reformulate

Caption: Troubleshooting Unexpected DOCP Degradation.

Technical Support Center: Desoxycorticosterone Pivalate (DOCP) in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Desoxycorticosterone Pivalate (B1233124) (DOCP) in long-term animal studies.

Frequently Asked Questions (FAQs)

General

  • What is DOCP and what is its primary mechanism of action? Desoxycorticosterone pivalate (DOCP) is a long-acting synthetic analog of desoxycorticosterone, a precursor to the mineralocorticoid hormone aldosterone.[1][2] Its primary mechanism of action is binding to and activating the mineralocorticoid receptor (MR).[3][4] This activation leads to increased sodium and water retention and enhanced potassium excretion by the kidneys, which can be therapeutically beneficial or used to induce experimental conditions like hypertension.[1][5]

  • What are the common applications of DOCP in long-term animal studies? DOCP has two main applications in animal studies. Therapeutically, it is used as a replacement therapy for mineralocorticoid deficiency in conditions like primary hypoadrenocorticism (Addison's disease), particularly in dogs.[5] Experimentally, DOCP is widely used in combination with a high-salt diet (and often unilateral nephrectomy) to induce a model of low-renin, salt-sensitive hypertension in rodents, which is valuable for cardiovascular and renal disease research.[2][6][7]

For Therapeutic Use (e.g., Canine Hypoadrenocorticism)

  • What is a typical starting dose and frequency for DOCP in dogs with hypoadrenocorticism? The labeled starting dose for both Percorten-V and Zycortal is 2.2 mg/kg body weight, administered every 25 days.[1][8] However, recent studies suggest that lower starting doses (e.g., 1.5 mg/kg) may be effective for many dogs.[1]

  • How should I monitor a dog receiving long-term DOCP therapy? Initial monitoring involves checking serum electrolytes (sodium and potassium) and kidney values 10-14 days after the first injection and again at day 25.[1][6] Once the animal is stabilized, monitoring can be reduced to every 3-6 months.[7] Body weight and clinical signs, such as water intake and urination, should also be monitored.[5]

  • Can the dosing interval be extended beyond 25 days? Yes, studies have shown that the duration of action of DOCP can be much longer than 25 days in many dogs, with some maintaining normal electrolytes for 38 to 90 days.[9] Extending the dosing interval can be a cost-effective strategy, but it requires careful monitoring to determine the appropriate individualized interval for each animal.[9]

For Experimental Use (e.g., Rodent Hypertension Models)

  • What is the standard protocol for inducing hypertension with DOCP in rats or mice? The DOCA-salt model is commonly used. This typically involves a unilateral nephrectomy, followed by the administration of DOCP and providing the animals with a high-salt diet (e.g., 1% NaCl in drinking water).[6][10]

  • What dosages of DOCP are used in rodent hypertension models? Dosages can vary, but a common range for rats is 20 to 150 mg/kg.[6] The DOCP can be administered via subcutaneous injection or implantation of a slow-release pellet.

  • What are the key parameters to monitor in a DOCP-salt hypertension study? The primary parameter is blood pressure, which can be measured using tail-cuff plethysmography or, for more accurate and continuous data, radiotelemetry.[11] Other important parameters include body weight, fluid intake, urinary output, and markers of renal injury such as proteinuria.[12] At the end of the study, cardiac hypertrophy and renal fibrosis are often assessed.[2]

Troubleshooting Guides

Issue: Inconsistent or Lack of Hypertensive Response in Rodent Models

  • Possible Cause 1: Insufficient Salt Intake.

    • Troubleshooting: Ensure that the animals are consuming the high-salt drinking water. Check for leaks in the water bottles that might dilute the salt concentration. Monitor water intake to confirm adequate consumption.

  • Possible Cause 2: Incorrect DOCP Dosage or Administration.

    • Troubleshooting: Verify the correct dosage calculation based on the animal's body weight. If using injections, ensure proper subcutaneous or intramuscular administration. For pellets, confirm the correct implantation technique and release rate.

  • Possible Cause 3: Animal Strain Resistance.

    • Troubleshooting: Some rodent strains are more resistant to salt-sensitive hypertension.[13] Review the literature to ensure the chosen strain is appropriate for the DOCA-salt model.

Issue: Severe Side Effects Observed in Animals

  • Possible Cause 1: DOCP Overdose.

    • Troubleshooting: Signs of overdose can include excessive thirst and urination (polyuria/polydipsia), edema, and weight gain due to fluid retention.[8] In therapeutic use, this may indicate the need to decrease the dose or extend the interval.[14] Monitor serum electrolytes for hypernatremia and hypokalemia.[8]

  • Possible Cause 2: Complications from Unilateral Nephrectomy.

    • Troubleshooting: In the DOCA-salt model, post-surgical complications can occur. Ensure proper aseptic surgical technique and post-operative care, including analgesia. Monitor animals for signs of infection or distress.

  • Possible Cause 3: Rapid Onset of Severe Hypertension.

    • Troubleshooting: The DOCA-salt model can lead to a rapid and severe increase in blood pressure.[10] Consider starting with a lower dose of DOCP or a lower concentration of salt in the drinking water to induce a more gradual hypertensive response.

Data Presentation

Table 1: Recommended DOCP Dosages for Different Applications

SpeciesApplicationStarting Dosage RangeAdministration RouteDosing IntervalKey References
DogTherapeutic (Hypoadrenocorticism)1.5 - 2.2 mg/kgSubcutaneous or IntramuscularEvery 25-30 days (can be extended)[1][8]
CatTherapeutic (Hypoadrenocorticism)~12.5 mg per cat (off-label)IntramuscularEvery 3-4 weeks[15]
RatExperimental (Hypertension Model)20 - 150 mg/kgSubcutaneous injection or pelletVaries with study design[6]
MouseExperimental (Hypertension Model)Varies (often via pellet)Subcutaneous pellet implantationVaries with study design[9][16]

Table 2: Monitoring Parameters for Long-Term DOCP Studies

ParameterTherapeutic Use (Canine)Experimental Use (Rodent)FrequencyKey References
Serum Electrolytes (Na+, K+) EssentialRecommendedInitial: 10-14 days & 25 days; Maintenance: 3-6 months[1][6]
Blood Pressure Recommended if concerns existEssentialWeekly or continuous (telemetry)[11]
Body Weight EssentialEssentialAt each check-up/measurement[5]
Clinical Signs (PU/PD, etc.) EssentialRecommendedDaily observation[5][8]
Renal Function (BUN, Creatinine) EssentialRecommendedInitial: 10-14 days & 25 days; Maintenance: 3-6 months[5]
Proteinuria If renal disease is suspectedRecommendedWeekly or at study endpoints[12]
Cardiac/Renal Histopathology Not applicableAt study endpointN/A[2]

Experimental Protocols

Protocol 1: Dose Adjustment for DOCP in a Canine Patient

  • Initial Dosing: Administer the first dose of DOCP (e.g., 1.5-2.2 mg/kg) subcutaneously or intramuscularly.

  • 10-14 Day Monitoring: Collect a blood sample to measure serum sodium and potassium concentrations.

    • If hyperkalemia or hyponatremia is present, consider increasing the next dose by 5-10%.[14]

    • If hypokalemia or hypernatremia is present, consider decreasing the next dose by 5-10%.[14]

  • 25-30 Day Monitoring: Collect another blood sample just before the next scheduled dose.

    • If electrolytes are within the normal range, continue with the current dose and interval.

    • If hyperkalemia or hyponatremia is present, consider shortening the dosing interval by 2-3 days.[1]

    • If electrolytes are normal and the animal is clinically stable, you may consider cautiously extending the interval.

  • Long-Term Monitoring: Once a stable dose and interval are established, re-evaluate serum electrolytes every 3-6 months.[7]

Protocol 2: Induction of the DOCA-Salt Hypertension Model in Rats

  • Acclimatization: Allow rats to acclimate to the facility for at least one week with standard chow and water ad libitum.

  • Unilateral Nephrectomy: Under appropriate anesthesia and aseptic conditions, perform a left unilateral nephrectomy. Provide post-operative analgesia and allow for a one-week recovery period.

  • Initiation of Treatment:

    • Begin providing 1% NaCl + 0.2% KCl in the drinking water.

    • Administer the first dose of DOCP via subcutaneous injection (e.g., 25 mg/kg, twice weekly) or implant a subcutaneous DOCP pellet.

  • Monitoring:

    • Measure systolic blood pressure weekly using a tail-cuff system.

    • Monitor body weight, and fluid and food consumption weekly.

    • Collect urine periodically to measure protein excretion as an indicator of renal damage.

  • Study Duration: Continue the protocol for the planned duration of the study (e.g., 4-8 weeks), after which tissues can be collected for analysis of cardiac hypertrophy, vascular remodeling, and renal fibrosis.

Mandatory Visualization

Caption: Genomic signaling pathway of DOCP via the mineralocorticoid receptor (MR).

DOCP_Dose_Adjustment_Workflow start Start DOCP (e.g., 1.5-2.2 mg/kg) check1 Measure Electrolytes (Day 10-14) start->check1 adjust_dose Adjust Next Dose (+/- 5-10%) check1->adjust_dose Abnormal no_adjust1 No Dose Adjustment check1->no_adjust1 Normal check2 Measure Electrolytes (Pre-Dose, Day 25-30) adjust_dose->check2 no_adjust1->check2 adjust_interval Shorten Interval (by 2-3 days) check2->adjust_interval Abnormal stable Stable Dose/Interval Continue Monitoring (every 3-6 months) check2->stable Normal adjust_interval->check1 Re-evaluate cycle

Caption: Workflow for adjusting DOCP dosage in therapeutic animal studies.

References

How to mitigate off-target effects of desoxycorticosterone pivalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Desoxycorticosterone Pivalate (B1233124) (DOCP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of DOCP in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Desoxycorticosterone Pivalate (DOCP)?

A1: this compound (DOCP) is a long-acting synthetic analog of desoxycorticosterone, a naturally occurring mineralocorticoid.[1][2] Its primary mechanism of action is binding to and activating the mineralocorticoid receptor (MR).[3][4] This steroid-receptor complex then translocates to the nucleus and modulates the transcription of target genes, leading to increased sodium retention and potassium excretion, primarily in the kidneys.[3][4] This action helps to regulate electrolyte balance and blood pressure.

Q2: What are the known off-target effects of DOCP?

A2: The primary off-target concern for DOCP is its potential to interact with other steroid receptors, most notably the glucocorticoid receptor (GR). Although DOCP is considered to have minimal glucocorticoid activity, high concentrations used in experimental settings may lead to off-target GR activation.[2][5] Additionally, some studies have reported that desoxycorticosterone can also bind to the progesterone (B1679170) receptor.[6] Excessive mineralocorticoid activity, beyond the desired therapeutic or experimental effect, can also be considered an off-target effect, leading to adverse outcomes such as polyuria, polydipsia, and electrolyte imbalances.[7]

Q3: How can I mitigate the off-target glucocorticoid effects of DOCP in my experiments?

A3: The most effective strategy to mitigate off-target glucocorticoid effects is to use DOCP in conjunction with a specific glucocorticoid, such as dexamethasone (B1670325) or prednisone.[2][5] This co-administration allows for the independent control of mineralocorticoid and glucocorticoid signaling pathways. By using a potent and specific glucocorticoid at a known concentration, you can saturate the glucocorticoid receptors, thus minimizing the potential for DOCP to bind to and activate them. Dose-response experiments are crucial to determine the optimal concentration of DOCP that elicits the desired mineralocorticoid effect without significant off-target GR activation.

Q4: What experimental methods can I use to quantify the off-target activity of DOCP on the glucocorticoid receptor?

A4: Two primary in vitro methods are recommended:

  • Competitive Radioligand Binding Assay: This assay directly measures the binding affinity of DOCP for the glucocorticoid receptor compared to the mineralocorticoid receptor. By determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each receptor, you can quantify the selectivity of DOCP.

  • Cell-Based Reporter Gene Assay: This functional assay measures the ability of DOCP to activate the glucocorticoid receptor and induce the expression of a reporter gene (e.g., luciferase) linked to a glucocorticoid response element (GRE). This provides a quantitative measure of the functional off-target activity of DOCP.

Troubleshooting Guides

Guide 1: Troubleshooting High Background in Competitive Radioligand Binding Assays
Problem Possible Cause Solution
High non-specific binding 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing.1. Titrate the radioligand to a concentration at or below its Kd. 2. Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent. 3. Increase the number of wash steps or the volume of wash buffer. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound radioligand.
Low signal-to-noise ratio 1. Low receptor expression in the cell/tissue preparation. 2. Degraded radioligand.1. Use a cell line with higher receptor expression or prepare fresh membrane fractions. 2. Check the age and storage conditions of the radioligand. Perform a quality control check.
Guide 2: Troubleshooting Unexpected Results in Cell-Based Reporter Assays
Problem Possible Cause Solution
High basal reporter activity (agonist mode) 1. Contamination of cell culture with other steroids. 2. Reporter plasmid has leaky expression.1. Use charcoal-stripped serum in cell culture media to remove endogenous steroids. 2. Verify the integrity of the reporter plasmid and consider using a different construct with a tighter promoter.
Low or no response to control agonist 1. Low transfection efficiency. 2. Inactive control agonist. 3. Problems with the reporter detection reagent.1. Optimize the transfection protocol for your cell line. 2. Prepare a fresh solution of the control agonist. 3. Check the expiration date and storage of the luciferase substrate and other detection reagents.

Data Presentation

Table 1: Relative Binding Affinity of Desoxycorticosterone (DOC) for Steroid Receptors

Steroid ReceptorLigandBinding Affinity (Relative to Primary Ligand)Reference
Mineralocorticoid Receptor (MR)DesoxycorticosteroneHigh (Comparable to Aldosterone)
Glucocorticoid Receptor (GR)DesoxycorticosteroneLow
Progesterone Receptor (PR)DesoxycorticosteroneModerate[6]
Androgen Receptor (AR)DesoxycorticosteroneLow[1]

Note: This table summarizes the relative binding affinities based on available literature. Absolute values (Ki or IC50) can vary depending on the specific assay conditions. Desoxycorticosterone is the active metabolite of DOCP.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GR

Objective: To determine the binding affinity (Ki) of DOCP for the glucocorticoid receptor.

Materials:

  • Cell line overexpressing human GR (e.g., A549)

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)

  • Unlabeled dexamethasone (for determining non-specific binding)

  • DOCP

  • Scintillation cocktail and scintillation counter

Methodology:

  • Membrane Preparation: Culture GR-expressing cells and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation + [³H]dexamethasone.

    • Non-specific Binding: Membrane preparation + [³H]dexamethasone + excess unlabeled dexamethasone.

    • Competition: Membrane preparation + [³H]dexamethasone + varying concentrations of DOCP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of DOCP to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Reporter Gene Assay for GR Activation

Objective: To measure the functional activation of the glucocorticoid receptor by DOCP.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for human GR

  • Reporter plasmid containing a glucocorticoid response element (GRE) driving a luciferase gene

  • Transfection reagent

  • Cell culture medium with charcoal-stripped serum

  • DOCP

  • Dexamethasone (positive control)

  • Luciferase assay reagent and luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of DOCP or dexamethasone. Include a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log concentration of DOCP to generate a dose-response curve and determine the EC50 value.

Visualizations

experimental_workflow cluster_assay_selection Assay Selection cluster_binding_assay Binding Affinity Determination cluster_reporter_assay Functional Activity Assessment assay1 Competitive Radioligand Binding Assay prep Prepare GR-rich Membranes assay1->prep assay2 Cell-Based Reporter Gene Assay transfect Co-transfect Cells with GR & GRE-Luciferase Plasmids assay2->transfect incubate Incubate Membranes with [3H]Dexamethasone & DOCP prep->incubate separate Separate Bound/Free Ligand incubate->separate quantify_bind Quantify Radioactivity separate->quantify_bind analyze_bind Calculate Ki for DOCP on GR quantify_bind->analyze_bind treat Treat Cells with DOCP transfect->treat incubate_reporter Incubate for 18-24h treat->incubate_reporter measure Measure Luciferase Activity incubate_reporter->measure analyze_reporter Determine EC50 for GR Activation measure->analyze_reporter

Caption: Experimental workflow for assessing DOCP off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways DOCP DOCP MR Mineralocorticoid Receptor (MR) DOCP->MR High Affinity GR Glucocorticoid Receptor (GR) (Off-Target) DOCP->GR Low Affinity MR_nucleus MR translocates to nucleus MR->MR_nucleus GR_nucleus GR translocates to nucleus GR->GR_nucleus MRE Binds to MRE MR_nucleus->MRE MR_effect Mineralocorticoid Effects: Na+ retention, K+ excretion MRE->MR_effect GRE Binds to GRE GR_nucleus->GRE MAPK MAPK Pathway Modulation GR_nucleus->MAPK PI3K_Akt PI3K/Akt Pathway Modulation GR_nucleus->PI3K_Akt GR_effect Glucocorticoid Effects GRE->GR_effect

Caption: On-target and potential off-target signaling pathways of DOCP.

References

Managing polyuria and polydipsia in DOCP animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing polyuria and polydipsia in DOCP (Desoxycorticosterone Pivalate) animal models. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in conducting successful experiments.

Frequently Asked Questions (FAQs)

Q1: What are polyuria and polydipsia, and why do they occur in DOCP-salt animal models?

A1: Polyuria refers to excessive urination, and polydipsia refers to excessive thirst and water intake. In the DOCP-salt model, a long-acting mineralocorticoid analog (DOCP) is administered, which mimics the effects of aldosterone. This leads to increased sodium and water reabsorption by the kidneys.[1][2] The concurrent high-salt diet exacerbates sodium retention, leading to hypervolemia (increased fluid volume in the body) and hypertension (high blood pressure).[1][3] The body attempts to counteract this by increasing urine output (polyuria) to excrete excess salt and water, which in turn triggers excessive thirst (polydipsia) to prevent dehydration.

Q2: What is the typical magnitude of increased water intake and urine output in DOCP-salt treated animals compared to controls?

A2: The increase is substantial. While exact values vary depending on the specific protocol (rodent species/strain, DOCP dosage, salt concentration), it is common to observe a multi-fold increase in both fluid intake and urine output in DOCP-salt animals compared to control animals. Researchers should establish a baseline in their specific model, but published data can provide an expected range (see data tables below).

Q3: How soon after DOCP administration should I expect to see polyuria and polydipsia?

A3: The onset is typically rapid. Significant increases in fluid intake and urine output can usually be observed within the first few days of treatment as the DOCP begins to exert its mineralocorticoid effects and the high-salt diet is introduced. The development of hypertension occurs over a slightly longer period, often becoming significant after one to two weeks.[1]

Q4: Is the excessive fluid intake from the saline drinking solution or from any available water?

A4: In the standard DOCP-salt model, the animals are provided with a saline solution (e.g., 1% NaCl) as their primary drinking fluid. The polydipsia is directed towards this saline solution as the body drives the animal to drink, and this is the only fluid available. The high salt content of the fluid is a key component of the model to induce hypertension.[1]

Q5: Can DOCP induce hypertension without a high-salt diet?

A5: Yes, studies have shown that DOCP administration can induce hypertension even when animals are given deionized water instead of saline, although the development of hypertension is slower and some arterial changes may be less pronounced.[4] However, the classic and most robust model for studying this form of hypertension includes the high-salt component.[1]

Troubleshooting Guide

Issue 1: Extreme Polyuria Leading to Dehydration and Weight Loss

  • Q: My animals are drinking and urinating excessively, but they appear dehydrated and are losing body weight. What should I do?

    • A: Possible Cause: The renal-compensatory mechanism may be overwhelmed, or the animal might not be drinking enough to compensate for the massive fluid loss, leading to a negative water balance. This can be exacerbated by the high sodium load.

    • Troubleshooting Steps:

      • Verify Fluid Intake: Ensure the sipper tubes on the cages are functioning correctly and are easily accessible to the animals.

      • Monitor Electrolytes: Measure serum sodium and potassium levels. DOCP treatment typically increases serum sodium and decreases serum potassium.[5] Significant deviations may indicate a severe imbalance requiring intervention.

      • Check for Morbidity: Assess the animal for other signs of distress or illness. In some cases, the hypertension induced can be severe, leading to other health complications.

      • Protocol Adjustment: If animal welfare is compromised, consider reducing the concentration of the saline solution or the dose of DOCP. Note that any such change will impact the model's development and should be applied consistently across the experimental group. Consult with your institution's veterinary staff and IACUC.

Issue 2: High Variability in Water Intake Data

  • Q: I am observing high variability in water intake and urine output among animals in the same experimental group. What could be the cause?

    • A: Possible Causes:

      • Leaky Water Bottles: Small, undetected leaks can lead to erroneously high "intake" measurements.

      • Animal-Specific Responses: Biological variability is inherent. Some animals may develop hypertension and the associated polyuria/polydipsia more rapidly or severely than others.

      • Environmental Stressors: Stress can influence drinking behavior. Ensure housing conditions are stable and consistent.

    • Troubleshooting Steps:

      • Systematically Check for Leaks: Before each measurement period, inspect all water bottles and sipper tubes for drips.

      • Increase Acclimation Time: Allow animals sufficient time to acclimate to metabolic cages before starting measurements. This reduces stress-related changes in drinking behavior.

      • Increase Group Size: If variability is biological, increasing the number of animals per group can improve statistical power.

      • Baseline Measurements: Ensure you have stable baseline measurements for several days before starting the DOCP-salt treatment to identify any pre-existing outliers.

Issue 3: Unexpected Mortality

  • Q: I am experiencing unexpected mortality in my DOCP-salt treated group. What are the likely causes?

    • A: Possible Causes: Severe hypertension can lead to cardiovascular events like stroke or heart failure. Significant electrolyte imbalances, particularly hypernatremia (high sodium) and hypokalemia (low potassium), can also be life-threatening.[5]

    • Troubleshooting Steps:

      • Review Dosing: Double-check all calculations for DOCP dosage and saline concentration to rule out administration errors.

      • Monitor Blood Pressure: If possible, monitor blood pressure (e.g., via telemetry or tail-cuff) to correlate mortality with the severity of hypertension.

      • Electrolyte Management: The standard DOCP-salt protocol often includes a small amount of potassium (e.g., 0.2% KCl) in the drinking solution to mitigate severe hypokalemia.[5] Verify if this is part of your protocol.

      • Necropsy: Perform a necropsy on deceased animals to identify the cause of death, which can help refine the experimental protocol to improve animal welfare and survival rates. Consult with a veterinary pathologist.

Quantitative Data Summary

Table 1: Typical Fluid Intake and Urine Output in DOCP-Salt Rat Models
ParameterControl GroupDOCP-Salt GroupFold Change
Fluid Intake (mL/24h) 30 - 40150 - 250+~5-8x
Urine Output (mL/24h) 10 - 20100 - 200+~8-12x
Water Balance (mL/24h) PositiveVariable / Near Neutral-

Note: Values are approximate and can vary significantly based on rat strain, age, specific DOCP dosage, and salt concentration. Data synthesized from typical outcomes reported in literature.

Table 2: Representative Serum and Plasma Changes
ParameterControl GroupDOCP-Salt GroupExpected Change
Serum Sodium (mmol/L) ~140 - 145~145 - 155Increased[5]
Serum Potassium (mmol/L) ~4.0 - 5.0~2.5 - 3.5Decreased[5]
Plasma Vasopressin (pg/mL) VariableOften RaisedIncreased (though may not be statistically significant)[5]
Plasma Renin Activity NormalSuppressedDecreased[5]

Experimental Protocols

Protocol 1: Induction of the DOCP-Salt Hypertension Model in Rats

Objective: To induce mineralocorticoid-salt hypertension, leading to polyuria and polydipsia.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Desoxycorticosterone pivalate (B1233124) (DOCP)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for uninephrectomy

  • Saline solution: 1% NaCl + 0.2% KCl in tap water

Methodology:

  • Acclimation: House animals in standard conditions for at least one week to acclimate to the facility.

  • Baseline Measurements: For 3-5 days prior to surgery, measure and record baseline body weight, water intake, urine output, and blood pressure.

  • Uninephrectomy (Day 0):

    • Anesthetize the rat using appropriate anesthesia.

    • Place the animal in a prone position. Make a flank incision to expose the left kidney.

    • Ligate the renal artery, vein, and ureter.

    • Excise the kidney and suture the incision.

    • Provide post-operative analgesia as per approved institutional protocols.

  • DOCP Administration (Day 0):

    • Immediately following the uninephrectomy, administer DOCP via subcutaneous injection (e.g., 25-50 mg/kg). DOCP is long-acting and may only require one or two injections for a multi-week study, depending on the formulation.

  • Dietary Intervention (Day 0 onwards):

    • Replace the standard drinking water with the prepared saline solution (1% NaCl + 0.2% KCl).

    • Continue to provide standard chow.

  • Monitoring:

    • Monitor animals daily for the first week post-surgery for any signs of distress.

    • Continue to measure body weight, fluid intake, urine output, and blood pressure at regular intervals (e.g., weekly) for the duration of the study (typically 3-4 weeks).

Protocol 2: Measurement of Water Intake and Urine Output

Objective: To accurately quantify fluid consumption and urine excretion.

Materials:

  • Metabolic cages designed for rodents

  • Graduated water bottles

  • Urine collection tubes/vessels

  • A precision scale

Methodology:

  • Acclimation: Place the animals in the metabolic cages at least 24-48 hours before the measurement period begins to allow them to acclimate to the new environment.

  • Water Intake Measurement:

    • Fill a graduated water bottle with a known volume of the appropriate drinking fluid (water or saline). Weigh the bottle before placing it on the cage.

    • After exactly 24 hours, remove the water bottle and weigh it again.

    • The difference in weight (in grams) is equivalent to the volume of water consumed (in mL).

    • Also, place an identical "dummy" water bottle in the room to measure evaporation. Subtract any evaporative loss from the calculated intake.

  • Urine Output Measurement:

    • Place a clean collection vessel at the bottom of the metabolic cage. Some designs use a funnel system with refrigerated collection tubes to prevent evaporation and degradation of urine components.

    • After 24 hours, remove the vessel and measure the total volume of urine collected.

  • Data Recording: Record the 24-hour water intake and 24-hour urine output for each animal. It is best practice to perform these measurements over several consecutive days to obtain a stable average.

Visualizations

Signaling and Systemic Effects in the DOCP-Salt Model

DOCP_Model_Pathway cluster_input Inputs cluster_systemic Systemic Effects cluster_output Observed Phenotype DOCP DOCP Administration Mineralocorticoid ↑ Mineralocorticoid Activity DOCP->Mineralocorticoid HighSalt High Salt Diet (1% NaCl) SodiumRetention ↑ Renal Na+ & Water Reabsorption HighSalt->SodiumRetention Mineralocorticoid->SodiumRetention PotassiumLoss ↑ K+ Excretion Mineralocorticoid->PotassiumLoss Hypervolemia Hypervolemia & ↑ Blood Pressure SodiumRetention->Hypervolemia Polyuria Polyuria (Pressure Natriuresis) Hypervolemia->Polyuria Compensatory Response Hypokalemia Hypokalemia PotassiumLoss->Hypokalemia Polydipsia Polydipsia (Thirst Stimulation) Polyuria->Polydipsia Dehydration Signal

Caption: Pathophysiological cascade in the DOCP-salt hypertension model.

Experimental Workflow for a DOCP-Salt Study

DOCP_Workflow start Start: Acclimation (1 Week) baseline Baseline Measurements (3-5 Days) - Body Weight - Fluid Intake / Urine Output - Blood Pressure start->baseline surgery Day 0: Uninephrectomy & DOCP Injection baseline->surgery treatment Initiate 1% NaCl Diet surgery->treatment monitoring Chronic Monitoring (3-4 Weeks) treatment->monitoring data_collection Weekly Data Collection: - Body Weight - Intake / Output - Blood Pressure monitoring->data_collection During terminal Terminal Procedures: - Blood Collection (Electrolytes) - Tissue Harvest monitoring->terminal End of Study data_collection->monitoring end End: Data Analysis terminal->end

Caption: Standard experimental workflow for DOCP-salt model studies.

Troubleshooting Logic for Animal Health Issues

DOCP_Troubleshooting start Animal shows signs of distress (e.g., weight loss >15%, lethargy) check_intake Is fluid intake adequate to match urine output? start->check_intake check_sipper Check sipper tube & bottle for malfunction check_intake->check_sipper No assess_severity Assess severity of phenotype. Is the animal moribund? check_intake->assess_severity Yes continue_monitoring Continue with increased monitoring frequency check_sipper->continue_monitoring euthanize Consult vet & consider humane euthanasia. Collect terminal samples. assess_severity->euthanize Yes measure_electrolytes Measure serum electrolytes (Na+, K+) assess_severity->measure_electrolytes No is_hypokalemia Is K+ critically low? measure_electrolytes->is_hypokalemia adjust_kcl Ensure 0.2% KCl is in drinking saline. Consider supplementation. is_hypokalemia->adjust_kcl Yes is_hypokalemia->continue_monitoring No adjust_kcl->continue_monitoring

Caption: Decision tree for troubleshooting animal welfare concerns.

References

Technical Support Center: Interpreting Variable Electrolyte Levels in DOCP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Desoxycorticosterone Pivalate (B1233124) (DOCP) or Desoxycorticosterone Acetate (B1210297) (DOCA) in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is DOCP, and what are its expected effects on serum electrolytes?

A1: Desoxycorticosterone Pivalate (DOCP) is a long-acting synthetic mineralocorticoid, an analog of the naturally occurring hormone aldosterone (B195564).[1][2] Its primary function is to regulate electrolyte and water balance. In an experimental setting, DOCP administration is expected to cause:

  • Increased serum sodium (Hypernatremia): DOCP promotes the reabsorption of sodium and water in the kidneys.[1][2][3]

  • Decreased serum potassium (Hypokalemia): It enhances the excretion of potassium into the urine.[1][2]

  • Increased serum chloride: Chloride ions are often reabsorbed along with sodium to maintain electrochemical neutrality.

These effects are central to its use in models of salt-sensitive hypertension (the DOCP/DOCA-salt model) and for treating mineralocorticoid deficiency (hypoadrenocorticism).[4][5]

Q2: What is the DOCP/DOCA-salt hypertension model?

A2: The DOCA-salt model is a widely used experimental protocol to induce low-renin, salt-sensitive hypertension in rodents.[3][6] The model typically involves a combination of three components to robustly increase blood pressure:

  • Mineralocorticoid Administration: Continuous administration of DOCP or DOCA.

  • High-Salt Diet: Providing the animals with saline (e.g., 1% NaCl) as their drinking water.[3][4]

  • Reduced Renal Mass: Often, a unilateral nephrectomy (surgical removal of one kidney) is performed to impair the animal's ability to excrete excess sodium and fluid, thus accelerating the hypertensive response.[3][4][7]

Q3: How long does it take to observe electrolyte changes and hypertension after starting the DOCP-salt protocol?

A3: The onset of effects can vary. Blood pressure typically begins to rise within the first week and develops into sustained hypertension over 3 to 6 weeks.[4][7][8] Significant alterations in serum electrolytes will occur along a similar timeline as the hormonal effects manifest in the kidneys.

Q4: Are there differences in using DOCP versus DOCA?

A4: Both are mineralocorticoids used to induce similar effects. DOCP (the pivalate ester) is generally longer-acting than DOCA (the acetate ester). The choice often depends on the desired duration of action and the experimental design. For instance, DOCA may be administered via twice-weekly injections, while DOCP can be effective for longer periods.[4][9] Methodologically, DOCA can be delivered via subcutaneous pellets, silastic tube implants, or injections.[8][10]

Troubleshooting Variable Electrolyte Levels

Unexpected or highly variable electrolyte measurements can compromise experimental results. This section addresses common issues and provides a systematic approach to troubleshooting.

Scenario 1: Potassium levels are normal or elevated (hyperkalemia) despite DOCP administration.

Possible Causes:

  • Insufficient DOCP Dose: The administered dose may be too low to overcome the animal's homeostatic mechanisms. Lower doses (e.g., 1.1 mg/kg) are effective in many cases but may be insufficient in others, especially if there is high inter-individual variability.[11][12]

  • Dietary Potassium Content: A diet excessively high in potassium can counteract the kaliuretic (potassium-excreting) effect of DOCP. Conversely, potassium supplementation has been shown to attenuate the development of DOCA-salt hypertension, partly by increasing renal sodium excretion.[13]

  • Renal Impairment: Pre-existing or developing kidney disease can severely impair the kidney's ability to excrete potassium, leading to hyperkalemia that overrides the effect of DOCP.[14][15] This is a critical consideration, especially in models involving nephrectomy.

  • Concurrent Drug Administration: Other compounds used in the study, such as trilostane, can inhibit aldosterone synthesis and lead to hyperkalemia.[16]

  • Hemolysis: Falsely elevated potassium levels can result from the rupture of red blood cells during blood sample collection or processing, which releases intracellular potassium.

Troubleshooting Steps:

  • Verify DOCP Dose and Administration: Double-check dose calculations, vial concentration, and injection technique (e.g., ensure subcutaneous, not intramuscular, if specified).

  • Analyze Diet Composition: Review the potassium and sodium content of the rodent chow. Ensure consistency across all experimental groups.

  • Assess Renal Function: If unexpected hyperkalemia persists, consider measuring markers of renal function (e.g., BUN, creatinine) to screen for kidney disease.

  • Review Sample Quality: When drawing blood, use appropriate needle gauges and gentle handling techniques to minimize hemolysis. Centrifuge samples promptly.

Scenario 2: Sodium levels are not significantly elevated (or are low) after DOCP administration.

Possible Causes:

  • Inadequate Salt Intake: Animals may not be drinking the provided saline solution due to taste aversion or issues with the water delivery system (e.g., clogged sipper tubes). This is particularly relevant in the DOCP-salt model.

  • Diet Composition: Non-sodium components of commercially available rodent diets can variably impact fluid and electrolyte homeostasis, sometimes masking or altering the expected response to DOCP-salt treatment.[10][17]

  • Compensatory Mechanisms: In some animal strains or individuals, physiological compensatory mechanisms may initially maintain electrolyte balance despite DOCP administration.[18]

  • Volume Depletion: If the animal becomes dehydrated for other reasons (e.g., diarrhea, reduced water intake), this can lead to complex and unpredictable changes in serum sodium.

Troubleshooting Steps:

  • Measure Fluid Intake: Quantify daily water/saline consumption per animal to ensure adequate salt loading.

  • Standardize Diet: Use a fixed, defined diet for all animals in the study. Be aware that different standard chows can produce different results.[10]

  • Check for Other Clinical Signs: Observe animals for signs of illness, such as lethargy, weight loss, or diarrhea, that could indicate a confounding health issue.

  • Allow Sufficient Time: Ensure the experiment has progressed long enough for the full effects of DOCP to manifest (typically several weeks).

Data Presentation

Table 1: Representative Serum Electrolyte Reference Ranges for Common Rodent Models. These values represent typical baseline ranges for healthy, untreated animals. Individual laboratory reference ranges may vary.

ParameterSprague-Dawley RatC57BL/6 MouseUnit
Sodium (Na+) 136.0 – 148.2126.3 – 142.1mmol/L
Potassium (K+) 4.9 – 9.04.4 – 7.7mmol/L
Chloride (Cl-) 109.6 – 127.799.8 – 116.0mmol/L

(Source: Data compiled from multiple sources, including Heska Corporation's reference ranges.)[19]

Table 2: Expected Directional Changes in Serum Electrolytes in a Successful DOCP-Salt Model.

ParameterExpected Change from BaselineRationale
Sodium (Na+) ↑ (Increase)Mineralocorticoid-induced renal sodium retention.
Potassium (K+) ↓ (Decrease)Mineralocorticoid-induced renal potassium excretion.
Na+:K+ Ratio ↑↑ (Significant Increase)Combined effect of increased sodium and decreased potassium.

Experimental Protocols

Protocol: Induction of DOCA-Salt Hypertension in Rats

This protocol is a standard method for creating a model of mineralocorticoid-induced, salt-sensitive hypertension.

Materials:

  • Male Sprague-Dawley rats (125-175 g)

  • Deoxycorticosterone acetate (DOCA)

  • Vehicle for DOCA (e.g., sterile olive oil or dimethylformamide)

  • Anesthetic agents (e.g., Ketamine/Xylazine)

  • Surgical tools for nephrectomy

  • 1% Sodium Chloride (NaCl) solution

  • Standard rat chow

Methodology:

  • Acclimatization: Allow animals to acclimatize to the housing facility for at least one week with free access to standard chow and tap water.[4]

  • Unilateral Nephrectomy (Day 0):

    • Anesthetize the rat using an approved anesthetic protocol (e.g., Ketamine at 70 mg/kg and Xylazine at 5 mg/kg, i.p.).[4]

    • Make a small flank incision to expose the left kidney.

    • Ligate the renal artery, vein, and ureter, and carefully remove the kidney.

    • Close the incision using appropriate sutures or surgical staples.

    • Provide post-operative analgesia as per institutional guidelines.

  • Initiation of DOCA-Salt Treatment (Post-Surgery):

    • Immediately following surgery, replace the drinking water with a 1% NaCl solution.[4][20]

    • Prepare DOCA solution in the chosen vehicle. A common dosage is 20-40 mg/kg.[4][20]

    • Administer the DOCA via subcutaneous injection. This is typically repeated twice weekly for the duration of the study (e.g., 5-6 weeks).[4][20]

    • Alternative: A silastic tube or pellet containing DOCA can be implanted subcutaneously for slow, continuous release.[8]

  • Monitoring:

    • Monitor blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff method or radiotelemetry.

    • Measure body weight, food intake, and fluid consumption.

    • Collect blood samples at baseline and specified time points (e.g., end of study) for serum electrolyte analysis.

Visualizations

Signaling and Experimental Workflows

Mineralocorticoid_Pathway cluster_ECF Extracellular Fluid cluster_Cell Kidney Principal Cell DOCP DOCP / Aldosterone MR Mineralocorticoid Receptor (MR) DOCP->MR Binds ENaC Epithelial Sodium Channel (ENaC) MR->ENaC Upregulates Activity ROMK Renal Outer Medullary Potassium Channel (ROMK) MR->ROMK Upregulates Activity NaK_ATPase Na+/K+ ATPase MR->NaK_ATPase Upregulates Activity ENaC->NaK_ATPase Na+ Lumen Tubular Lumen (Urine) ROMK->Lumen K+ Efflux NaK_ATPase->ROMK K+ Blood Bloodstream NaK_ATPase->Blood Na+ Efflux Lumen->ENaC Na+ Influx Blood->NaK_ATPase K+ Influx

Caption: DOCP/Aldosterone signaling pathway in a renal principal cell.

Troubleshooting_Workflow Start Unexpected Electrolyte Result (e.g., High K+, Low Na+) CheckDose Verify DOCP/DOCA Dose & Administration Start->CheckDose CheckDiet Analyze Diet Composition (Na+, K+ Content) CheckDose->CheckDiet Dose OK ResultError Data is Artifactual: Correct Protocol & Repeat CheckDose->ResultError Error Found CheckIntake Measure Saline/Water & Food Intake CheckDiet->CheckIntake Diet OK CheckDiet->ResultError Error Found CheckHealth Assess Animal Health (Weight, Clinical Signs) CheckIntake->CheckHealth Intake OK CheckIntake->ResultError Error Found CheckSample Evaluate Sample Quality (Check for Hemolysis) CheckHealth->CheckSample Health OK CheckHealth->ResultError Error Found ResultOK Data is Valid: Investigate Biological Cause CheckSample->ResultOK Sample OK CheckSample->ResultError Error Found Experimental_Workflow Start Acclimatization (1 Week) Surgery Unilateral Nephrectomy & Baseline Measurements Start->Surgery Treatment Start DOCA Injections & 1% NaCl in Water Surgery->Treatment Monitoring Weekly Monitoring (Blood Pressure, Weight, Intake) Treatment->Monitoring Monitoring->Monitoring Repeat Endpoint Endpoint (4-6 Weeks): Final Measurements & Sample Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Technical Support Center: Dose-Response Analysis of Desoxycorticosterone Pivalate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting dose-response analyses of desoxycorticosterone pivalate (B1233124) (DOCP) and its analogue, desoxycorticosterone acetate (B1210297) (DOCA), in rats. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for desoxycorticosterone pivalate (DOCP)?

A1: DOCP is a mineralocorticoid hormone that acts by binding to the mineralocorticoid receptor (MR).[1][2] This steroid-receptor complex then translocates to the nucleus, where it binds to chromatin and initiates the transcription of specific genes.[1][2] The resulting proteins primarily regulate electrolyte and water balance by increasing the reabsorption of sodium and water in the kidneys while promoting the excretion of potassium.[2][3][4]

Q2: What is the DOCA-salt model and how does it relate to DOCP?

A2: The DOCA-salt model is a widely used experimental model in rats to induce hypertension (high blood pressure).[5][6] It involves the administration of desoxycorticosterone acetate (DOCA), a compound closely related to DOCP, in combination with a high-salt diet.[5][7] This model is relevant because it mimics hypertension driven by mineralocorticoid excess and volume expansion, which are the primary effects of DOCP.[7][8]

Q3: What are the expected physiological outcomes of administering DOCP/DOCA to rats?

A3: Administration typically leads to increased blood pressure, sodium retention, potassium excretion, and an expansion of extracellular fluid volume.[2][8] In the DOCA-salt model, rats develop sustained hypertension, which can lead to secondary effects like cardiac hypertrophy (enlargement of the heart) and renal damage over time.[9][10]

Q4: What is the purpose of uninephrectomy in the DOCA-salt model?

A4: Unilateral nephrectomy (removal of one kidney) is often performed in the DOCA-salt model to accelerate and exacerbate the hypertensive effects.[6][8][9] Reducing the renal mass impairs the rat's ability to excrete sodium and water, thus making it more sensitive to the salt-retaining actions of DOCA.[7]

Troubleshooting Guide

Q5: My rats are showing high mortality rates after DOCP/DOCA administration. What could be the cause?

A5: High mortality can be due to several factors:

  • Excessive Dose: The dose of DOCP/DOCA may be too high for the specific rat strain, leading to severe hypertension, electrolyte imbalance, or congestive heart failure.[11][12] Review the literature for appropriate dose ranges for your model.

  • Surgical Complications: If uninephrectomy was performed, post-operative complications such as infection or hemorrhage could be the cause. Ensure sterile surgical techniques and appropriate post-operative care.

  • Severe Renal Disease: The DOCA-salt model can cause significant kidney damage. Pre-existing renal insufficiency could be exacerbated.[12]

  • Inadvertent Intravenous Injection: DOCP is formulated as a microcrystalline suspension for slow release and should not be administered intravenously.[11][12] Accidental IV injection can cause shock and collapse.[11][12]

Q6: The blood pressure response in my experimental group is highly variable. How can I improve consistency?

A6: Variability in blood pressure can stem from:

  • Inconsistent Dosing: Ensure accurate and consistent dosing for all animals. For injectable suspensions like DOCP, shake the vial vigorously before drawing each dose to ensure a uniform concentration.[11]

  • Animal Strain and Age: Different rat strains (e.g., Sprague-Dawley vs. Wistar) may respond differently.[8][9] Age and weight can also influence the response.[13] Standardize these variables across your experimental groups.

  • Dietary Salt Intake: The level of hypertension is highly dependent on salt intake.[8][14] Ensure all rats have consistent access to and consumption of the high-salt diet and drinking water.

  • Blood Pressure Measurement Technique: Acclimate the rats to the measurement procedure to minimize stress-induced fluctuations. Use a reliable and consistent method (e.g., tail-cuff plethysmography or telemetry).

Q7: I am observing adverse effects like excessive thirst (polydipsia), urination (polyuria), and lethargy. Are these expected?

A7: Yes, these are common side effects associated with mineralocorticoid excess.[3][12][15]

  • Polydipsia and Polyuria: These are direct consequences of the hormonal effect on the kidneys, leading to sodium and water retention, which in turn drives thirst.

  • Lethargy and Weakness: These symptoms can be caused by hypokalemia (low potassium) resulting from increased potassium excretion.[15] If these signs are severe, it may indicate that the dose is too high. Monitoring serum electrolytes is crucial.[11]

Q8: The injection site is showing signs of irritation. How can this be managed?

A8: Local irritation at the injection site can occur.[11][15] To minimize this:

  • Rotate Injection Sites: Avoid injecting in the same location repeatedly.

  • Proper Injection Technique: Ensure the injection is administered subcutaneously or intramuscularly as per the protocol, not intradermally.

  • Volume of Injection: If the volume is large, consider splitting the dose into two separate injection sites.

Data Presentation

Table 1: Example Dosing Regimens for DOCA-Salt Hypertension Model in Rats

Parameter Regimen 1 Regimen 2 Source
Animal Model Male Sprague-Dawley Rats Wistar Albino Rats [8][9][14]
Procedure Uninephrectomy Uninephrectomy [8][9]
DOCA Dose 20 mg/kg 40 mg/kg [8][9]
Vehicle Dimethylformamide (DMF) 0.1mL Olive Oil [8][9]
Route Subcutaneous (s.c.) Subcutaneous (s.c.) [8][9]
Frequency Twice a week Twice a week [8][9]
Salt Admin. 1% NaCl in drinking water 1% NaCl in drinking water [8][9]

| Duration | 5 weeks | 6 weeks |[8][9] |

Table 2: Expected Physiological and Biochemical Changes in the DOCA-Salt Rat Model

Parameter Expected Change Potential Complication Monitoring Recommendation
Mean Arterial Pressure Increase (to 160-190 mm Hg) Severe Hypertension Weekly blood pressure measurement
Serum Sodium Increase or Normal Hypernatremia Baseline and periodic electrolyte panels
Serum Potassium Decrease Severe Hypokalemia Baseline and periodic electrolyte panels
Heart Weight/Body Weight Ratio Increase Congestive Heart Failure Echocardiography, post-mortem analysis
Urine Output Increase Dehydration Daily monitoring of water intake/urine output

| Blood Urea Nitrogen (BUN) | Increase | Renal Failure | Periodic kidney function tests |

Experimental Protocols

Protocol 1: Induction of Hypertension in Rats using the DOCA-Salt Model (with Uninephrectomy)

This protocol is a synthesis of methodologies described in the literature for inducing hypertension in rats.[6][8][9]

1. Animals and Acclimation:

  • Use male Sprague-Dawley or Wistar rats (275-375 g).[8][14]

  • Allow rats to acclimate for at least one week with ad libitum access to standard rat chow and water.[14]

2. Uninephrectomy:

  • Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine or isoflurane).[8][9]

  • Make a flank incision to expose one of the kidneys (e.g., the left kidney).[8]

  • Ligate the renal artery and vein and the ureter.

  • Excise the kidney and suture the muscle and skin layers.

  • Provide post-operative analgesia and allow for recovery.

3. DOCA Administration and Diet:

  • One week post-surgery, begin DOCA administration.

  • Prepare a solution of DOCA (e.g., 20 mg/kg) in a suitable vehicle like dimethylformamide or olive oil.[8][9]

  • Administer the DOCA solution subcutaneously twice a week for the duration of the study (typically 5-6 weeks).[8][9]

  • Simultaneously, replace the drinking water with a 1% NaCl solution.[8]

  • A control (Sham) group should undergo the same surgical procedure without kidney removal and receive vehicle injections while on the high-salt diet.[14]

4. Monitoring:

  • Monitor blood pressure at baseline and at regular intervals (e.g., weekly) using a non-invasive tail-cuff system or telemetry.

  • Measure body weight, food intake, and water intake regularly.

  • Collect blood samples periodically to monitor serum electrolytes (sodium, potassium) and markers of renal function.[11]

Visualizations

DOCP Signaling Pathway cluster_nucleus Cell Nucleus DOCP Desoxycorticosterone Pivalate (DOCP) MR Mineralocorticoid Receptor (MR) DOCP->MR Binds in cytoplasm Complex DOCP-MR Complex MR->Complex Chromatin Chromatin (DNA) Complex->Chromatin Translocates & Binds Nucleus Nucleus mRNA mRNA Transcription Chromatin->mRNA Proteins Protein Synthesis mRNA->Proteins Response Physiological Response (Na+ Retention, K+ Excretion) Proteins->Response

Caption: Signaling pathway of this compound (DOCP).

Experimental Workflow for DOCA-Salt Model start Start: Acclimation (1 week) surgery Uninephrectomy (or Sham Surgery) start->surgery recovery Recovery (1 week) surgery->recovery treatment Begin DOCA Injections & 1% NaCl Water recovery->treatment monitoring Weekly Monitoring: - Blood Pressure - Body Weight - Fluid Intake treatment->monitoring blood Periodic Blood Sampling: - Electrolytes - Renal Markers treatment->blood endpoint Endpoint: (e.g., 5-6 weeks) monitoring->endpoint Continue for study duration blood->endpoint analysis Terminal Analysis: - Organ Weights - Histopathology endpoint->analysis

References

Technical Support Center: Refinement of DOCP Administration Techniques in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of deoxycorticosterone pivalate (B1233124) (DOCP) in rodent models of hypertension. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the successful and consistent implementation of this widely used experimental model.

Troubleshooting Guide

This guide addresses common issues encountered during DOCP administration in rodents, providing potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no significant increase in blood pressure. - Incorrect DOCP dosage or administration frequency. - Improper preparation or storage of DOCP suspension. - Rodent strain is resistant to DOCP-induced hypertension. [1] - Insufficient salt in the diet/drinking water. [2][3] - Issues with blood pressure measurement technique. - Verify calculations for dosage based on the animal's body weight. For rats, a common starting point is 20-40 mg/kg subcutaneously twice weekly. [4] For mice, a single 75 µg/g subcutaneous injection or a 50 mg subcutaneous pellet can be effective. [3] - Ensure the DOCP is thoroughly suspended in a suitable vehicle (e.g., olive oil, sesame oil, or a mix of mineral oil and propylene (B89431) glycol) before each injection. [4][5] Vigorously shake the vial before drawing the suspension. [6] - Consider using a different rodent strain known to be susceptible to salt-sensitive hypertension, such as Sprague-Dawley or Wistar rats. [4][7] - Ensure animals have continuous access to drinking water containing 1% NaCl. [3][7] - Calibrate blood pressure monitoring equipment regularly and ensure proper technique (e.g., tail-cuff plethysmography or radiotelemetry).
High mortality rate in the experimental group. - Excessive DOCP dosage leading to severe hypertension and related complications. - Dehydration due to high salt intake and inadequate water consumption. - Surgical complications from pellet implantation or uninephrectomy (if performed). - Underlying health issues in the animals. - Reduce the DOCP dosage or frequency of administration. - Monitor water intake and ensure constant access to both salt water and regular drinking water if necessary. - Ensure aseptic surgical techniques and provide appropriate post-operative care, including analgesia. - Source animals from a reputable vendor and allow for a proper acclimatization period before starting the experiment.
Injection site reactions (e.g., swelling, inflammation, sterile abscesses). - Irritation from the vehicle or DOCP crystals. - Contamination of the injection solution or needle. - Improper injection technique (e.g., injection too superficial or into the muscle). - Consider using a different, well-tolerated vehicle. - Ensure sterile preparation of the DOCP suspension and use a new sterile needle for each animal. - Administer the injection subcutaneously in the loose skin over the back, avoiding intramuscular injection. Vary the injection site with each administration.
Significant weight loss in treated animals. - Reduced food intake due to malaise. - Metabolic effects of high-dose mineralocorticoids. - Dehydration. - Monitor food and water intake daily. - Provide palatable, high-energy food supplements if necessary. - Assess hydration status and provide fluid support if needed.

Frequently Asked Questions (FAQs)

Q1: How should I prepare the DOCP suspension for subcutaneous injection?

A1: DOCP is a crystalline steroid and needs to be suspended in a suitable vehicle. Common vehicles include sterile olive oil or sesame oil.[4] To prepare the suspension, weigh the required amount of DOCP powder and add it to the sterile vehicle in a sterile container. Vigorously vortex or sonicate the mixture until a uniform suspension is achieved. It is crucial to re-suspend the solution immediately before each injection by vigorous shaking to ensure accurate dosing.

Q2: What is the difference between using DOCP injections and subcutaneous pellets?

A2: Subcutaneous injections, typically administered twice weekly in rats, allow for dose adjustments throughout the study.[4] However, this method requires repeated handling and injection, which can be a source of stress for the animals. Subcutaneous implantation of a slow-release pellet provides a more consistent and long-term delivery of DOCP, reducing the need for frequent animal handling. The choice between these methods depends on the experimental design and duration.

Q3: Is a uninephrectomy necessary for the DOCP-salt model?

A3: A unilateral nephrectomy (removal of one kidney) is often performed in the DOCP-salt model to accelerate the development and increase the severity of hypertension.[3][7] However, hypertension can still be induced in intact animals, although it may develop more slowly and be less severe. The decision to perform a uninephrectomy should be based on the specific research question and the desired timeline for the development of hypertension.

Q4: What are the key parameters to monitor in animals during a DOCP-salt study?

A4: Regular monitoring is crucial for animal welfare and data quality. Key parameters include:

  • Blood pressure and heart rate: Monitor at baseline and regularly throughout the study.

  • Body weight: Record at least weekly to assess general health.

  • Food and water intake: Monitor daily, especially after the introduction of the high-salt diet.

  • Clinical signs: Observe for any signs of distress, lethargy, or changes in behavior.

  • Electrolytes: At the end of the study, or if clinically indicated, measure serum sodium and potassium levels to assess the mineralocorticoid effect.

Q5: Can I use DOCP in mouse models of hypertension?

A5: Yes, the DOCP-salt model can be adapted for mice. Due to their smaller size, subcutaneous pellets (e.g., 50 mg) or a single subcutaneous injection (e.g., 75 µg/g) are often used.[3] As with rats, providing a high-salt diet or saline drinking water is necessary to induce hypertension. It is important to note that different mouse strains can have varying susceptibility to DOCP-induced hypertension.[1]

Data Presentation

Table 1: DOCP Administration by Injection in Rodents
Species/StrainDOCP Dose & FrequencyVehicleRouteDurationExpected Increase in Mean Arterial Pressure (MAP)Reference(s)
Wistar Rat40 mg/kg, twice weeklyOlive OilSubcutaneous6 weeks~40-60 mmHg[4]
Sprague-Dawley Rat20 mg/kg, twice weeklyDimethylformamide (DMF)Subcutaneous5 weeks~80 mmHg (Systolic)[4]
Wistar-Kyoto Rat10 mg/rat, weeklyNot specifiedSubcutaneous13 weeks~55 mmHg (Systolic)
Table 2: DOCP Administration by Pellet Implantation in Rodents
Species/StrainDOCP Pellet DoseRouteDurationExpected Increase in Mean Arterial Pressure (MAP)Reference(s)
Wistar-Kyoto Rat100 mgSubcutaneous8 weeks~50-70 mmHg (Systolic)
C57BL/6J Mouse50 mgSubcutaneousNot specifiedVariable, dependent on diet[3]
Sprague-Dawley Rat100 mgSubcutaneous4 weeks~60 mmHg

Experimental Protocols

Protocol 1: DOCP Suspension Preparation and Subcutaneous Injection in Rats

Materials:

  • Deoxycorticosterone pivalate (DOCP) powder

  • Sterile vehicle (e.g., sesame oil)

  • Sterile vials

  • Vortex mixer or sonicator

  • Sterile syringes and needles (23-25 gauge)

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of DOCP powder.

  • Aseptically transfer the DOCP powder to a sterile vial.

  • Add the calculated volume of sterile vehicle to the vial.

  • Vigorously vortex or sonicate the mixture until a homogenous white suspension is formed.

  • Store the suspension at room temperature, protected from light.

  • Before each injection, vigorously shake the vial to ensure the suspension is uniform.

  • Restrain the rat and lift the loose skin on its back to form a "tent".

  • Insert a 23-25 gauge needle into the base of the skin tent, parallel to the spine.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the calculated volume of the DOCP suspension subcutaneously.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Record the injection details and monitor the animal for any adverse reactions.

Protocol 2: Subcutaneous Implantation of DOCP Pellets in Mice

Materials:

  • DOCP pellets (e.g., 50 mg)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (forceps, scissors)

  • Wound clips or sutures

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics for post-operative care

Methodology:

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the fur from a small area on the dorsal side, between the shoulder blades.

  • Clean the surgical site with an antiseptic solution.

  • Using sterile instruments, make a small incision (approximately 5 mm) in the skin.

  • Create a subcutaneous pocket by blunt dissection with a pair of forceps.

  • Insert the DOCP pellet into the subcutaneous pocket.

  • Close the incision with a wound clip or a single suture.

  • Administer post-operative analgesia as per the approved institutional protocol.

  • Monitor the mouse during recovery from anesthesia until it is fully mobile.

  • Check the incision site daily for signs of infection or complications.

Mandatory Visualizations

Signaling Pathway of DOCP Action

DOCP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_physiological Physiological Effects DOCP DOCP (Deoxycorticosterone pivalate) DOCP_MR_complex DOCP-MR Complex DOCP->DOCP_MR_complex Binds to MR_cytoplasm Mineralocorticoid Receptor (MR) (in cytoplasm, bound to HSPs) HSPs Heat Shock Proteins (HSPs) MR_cytoplasm->HSPs dissociates from MR_cytoplasm->DOCP_MR_complex DOCP_MR_nucleus DOCP-MR Complex (in nucleus) DOCP_MR_complex->DOCP_MR_nucleus Translocates to Nucleus Nucleus MRE Mineralocorticoid Response Element (MRE) on DNA DOCP_MR_nucleus->MRE Binds to Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates ENaC Epithelial Sodium Channel (ENaC) Gene Expression ↑ Gene_Transcription->ENaC ROMK Renal Outer Medullary Potassium Channel (ROMK) Gene Expression ↑ Gene_Transcription->ROMK Na_K_ATPase Na+/K+-ATPase Gene Expression ↑ Gene_Transcription->Na_K_ATPase Na_Reabsorption ↑ Sodium (Na+) Reabsorption ENaC->Na_Reabsorption K_Excretion ↑ Potassium (K+) Excretion ROMK->K_Excretion Na_K_ATPase->Na_Reabsorption Cellular_Effects Cellular Effects in Kidney Collecting Duct Water_Retention ↑ Water Retention Na_Reabsorption->Water_Retention Blood_Volume ↑ Blood Volume Water_Retention->Blood_Volume Blood_Pressure ↑ Blood Pressure Blood_Volume->Blood_Pressure

Caption: DOCP signaling pathway in renal collecting duct cells.

Experimental Workflow for DOCP-Salt Hypertension Model

DOCP_Workflow A Animal Acclimatization (1-2 weeks) B Baseline Measurements (Blood Pressure, Body Weight) A->B C Surgical Procedures (Optional) - Uninephrectomy - Pellet Implantation B->C E Initiation of Treatment - High-Salt Diet (1% NaCl in water) - DOCP Administration (Injection/Pellet) B->E No Surgery D Post-operative Recovery (1 week) C->D D->E F Ongoing Monitoring (Blood Pressure, Body Weight, Clinical Signs) E->F F->F G Endpoint Data Collection (e.g., Terminal Blood Pressure, Tissue Harvesting, Blood Chemistry) F->G H Data Analysis and Interpretation G->H

Caption: Typical experimental workflow for a DOCP-salt hypertension study in rodents.

References

Validation & Comparative

A Preclinical Comparison of Desoxycorticosterone Pivalate (DOCP) and Fludrocortisone for Mineralocorticoid Replacement

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Desoxycorticosterone pivalate (B1233124) (DOCP) and fludrocortisone (B194907) are synthetic mineralocorticoids used in preclinical research to model and treat conditions of adrenal insufficiency, such as Addison's disease. While both effectively replace the function of aldosterone (B195564), they exhibit significant differences in their pharmacological profiles, which influences their application in experimental settings. DOCP is a long-acting injectable depot formulation with pure mineralocorticoid activity, allowing for the independent titration of glucocorticoid supplementation. Fludrocortisone is an oral, shorter-acting agent that possesses both mineralocorticoid and notable glucocorticoid activity. Preclinical evidence, largely from canine models of spontaneous hypoadrenocorticism, suggests that DOCP provides more consistent and superior control of electrolytes and plasma renin activity compared to fludrocortisone. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers in the selection of the appropriate agent for their preclinical models.

Mechanism of Action

Both desoxycorticosterone pivalate and fludrocortisone are potent agonists of the mineralocorticoid receptor (MR).[1] As analogs of the endogenous hormone aldosterone, they act primarily on the distal tubules and collecting ducts of the kidneys.[1][2]

The classical mechanism involves the following steps:

  • Cellular Entry and Receptor Binding: The steroid diffuses across the cell membrane and binds to the cytoplasmic mineralocorticoid receptor.

  • Nuclear Translocation: The hormone-receptor complex translocates into the nucleus.

  • Gene Transcription: The complex binds to hormone response elements on the DNA, initiating the transcription of specific genes.[3]

  • Protein Synthesis: This leads to the synthesis of new proteins, principally the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[1]

The ultimate physiological effects are the increased reabsorption of sodium and water from the urine into the bloodstream and the increased excretion of potassium, which collectively help to regulate blood volume and blood pressure.[2] A key distinction is that DOCP is considered to have no significant glucocorticoid activity, whereas fludrocortisone possesses non-trivial glucocorticoid effects.[4][5]

cluster_cell Renal Tubule Cell cluster_nucleus Nucleus cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream MR Mineralocorticoid Receptor (MR) Complex Drug-MR Complex MR->Complex Drug DOCP or Fludrocortisone Drug->MR Binds DNA DNA (Hormone Response Element) Complex->DNA Translocates & Binds mRNA mRNA DNA->mRNA Transcription ENaC Epithelial Sodium Channel (ENaC) mRNA->ENaC Translation NaK_Pump Na+/K+-ATPase mRNA->NaK_Pump Translation Na_out Na+ K_in K+ NaK_Pump->K_in Na_in Na+ Na_in->ENaC Reabsorption K_out K+ Na_out->NaK_Pump Pump K_in->K_out Secretion

Figure 1: Mineralocorticoid Receptor Signaling Pathway.

Comparative Pharmacokinetics

DOCP is formulated as a microcrystalline suspension for parenteral injection, which provides a slow dissolution and prolonged release of the drug.[4] Fludrocortisone acetate (B1210297) is administered orally and is rapidly absorbed.[4] This fundamental difference in formulation and route of administration dictates their distinct pharmacokinetic profiles and dosing frequencies in preclinical models.

ParameterThis compound (DOCP)Fludrocortisone Acetate
Administration Route Subcutaneous or Intramuscular InjectionOral
Formulation Long-acting microcrystalline suspensionTablet
Dosing Frequency Every 25-30 days (or longer)[4]Once or twice daily[4]
Glucocorticoid Activity None / Minimal[4]Significant[4]
Half-life (Canine) ~17 days (subcutaneous)Not well established, but effects last 1-2 days[1]
Therapeutic Monitoring Serum electrolytes, Plasma Renin Activity[4]Serum electrolytes[4]

Comparative Efficacy in Preclinical Models

Canine Model of Spontaneous Hypoadrenocorticism

The dog with spontaneous primary hypoadrenocorticism (Addison's disease) is a highly valuable and widely studied preclinical model. Direct comparative studies in this model have yielded significant insights.

  • Electrolyte Control: DOCP treatment is associated with more consistent normalization of serum sodium and potassium concentrations compared to fludrocortisone.[4] In a 2014 study, dogs treated with DOCP were more likely to have serum sodium and potassium values within the reference range than those treated with fludrocortisone.[4]

  • Plasma Renin Activity (PRA): PRA is a sensitive indicator of mineralocorticoid status. In dogs with hypoadrenocorticism, increased baseline PRA levels normalized after treatment with DOCP but not with fludrocortisone, suggesting DOCP provides more complete mineralocorticoid replacement.[4]

  • Clinical Response: While many dogs respond well to either drug, a notable number of cases involve switching from fludrocortisone to DOCP due to poor clinical response or the development of adverse effects.[4]

ParameterThis compound (DOCP)Fludrocortisone Acetate
Sodium Normalization More frequently within reference range[4]Less consistently within reference range[4]
Potassium Normalization More frequently within reference range[4]Less consistently within reference range[4]
Plasma Renin Activity Normalized[4]Remained elevated[4]
Na:K Ratio at Day 90 80.6% normalNot directly compared in the same study
Rodent Models of Mineralocorticoid Action

In rodent models, mineralocorticoids are often used to induce hypertension, typically in uninephrectomized rats on a high-salt diet. This model assesses the primary physiological effect of mineralocorticoid excess.

  • Blood Pressure: Both deoxycorticosterone acetate (DOCA, the parent compound of DOCP) and fludrocortisone are effective at increasing systolic blood pressure in rats.[3][6] A single intravenous administration of fludrocortisone (5 and 20 µg/kg) was shown to increase systolic blood pressure within two hours in Wistar rats.[3] Similarly, subcutaneous administration of DOCA (40 and 100 µ g/100g body weight, 3 times a week) resulted in a significant rise in blood pressure over a 4-week period.[6]

  • Electrolyte and Water Balance: Fludrocortisone administration in rats promotes sodium retention and potassium excretion, consistent with its mechanism of action.[7] DOCA treatment in salt-loaded rats also leads to parameters commonly influenced by mineralocorticoids, such as increased fluid intake and body weight.[8]

ParameterDesoxycorticosterone Acetate (DOCA)Fludrocortisone Acetate
Effect on Blood Pressure Significantly raises systolic blood pressure[6]Significantly raises systolic blood pressure[3]
Model System Uninephrectomized, salt-loaded rats[6]Normal and endotoxemic rats[3]
Onset of Action Hypertension develops over several weeks[6]Blood pressure increase within 2 hours (IV)[3]

Comparative Safety and Tolerability

The safety profiles of DOCP and fludrocortisone are directly linked to their respective pharmacological activities.

  • Fludrocortisone: The most common adverse effects are related to its glucocorticoid activity and can be dose-dependent.[4] These include polyuria (excessive urination), polydipsia (excessive thirst), and polyphagia (excessive hunger), which are clinical signs of iatrogenic hyperadrenocorticism.[4]

  • DOCP: As a pure mineralocorticoid, its adverse effects are extensions of its primary action and typically indicate an excessive dose.[2] These can include hypokalemia (low potassium), hypernatremia (high sodium), fluid retention, and hypertension.[2][5] A key advantage of DOCP is that glucocorticoid therapy (e.g., prednisone) is administered separately and can be titrated independently, minimizing the risk of glucocorticoid-related side effects.[5]

Adverse Event ProfileThis compound (DOCP)Fludrocortisone Acetate
Primary Side Effects Related to mineralocorticoid excess: hypokalemia, hypernatremia, hypertension.[2]Related to glucocorticoid excess: polyuria, polydipsia, polyphagia.[4]
Glucocorticoid-related NoneYes, dose-dependent[4]
Therapeutic Flexibility Allows independent titration of glucocorticoid dose.[5]Mineralocorticoid and glucocorticoid effects are linked.

Detailed Experimental Protocols

Adrenalectomized Rat Model for Mineralocorticoid Replacement

This protocol describes a typical workflow for evaluating mineralocorticoid replacement therapies in a surgically induced adrenal insufficiency model.

cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative & Treatment Phase cluster_endpoint Endpoint Analysis Acclimatize 1. Animal Acclimatization (7 days) Baseline 2. Baseline Measurements (Weight, BP, Electrolytes) Acclimatize->Baseline Anesthesia 3. Anesthesia Baseline->Anesthesia ADX 4. Bilateral Adrenalectomy Anesthesia->ADX Recovery 5. Recovery & Saline (0.9% NaCl in drinking water) ADX->Recovery Grouping 6. Randomize into Groups Recovery->Grouping Group_A Group A (Vehicle Control) Grouping->Group_A Group_B Group B (DOCP) Grouping->Group_B Group_C Group C (Fludrocortisone) Grouping->Group_C Monitoring 7. Weekly Monitoring (Weight, BP, Electrolytes) Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Endpoint 8. Terminal Sample Collection & Data Analysis Monitoring->Endpoint

Figure 2: Workflow for Comparing Mineralocorticoids in Rats.

Methodology:

  • Animals and Acclimatization: Adult male Wistar or Sprague-Dawley rats are housed under standard conditions (12:12 light-dark cycle, controlled temperature) and allowed to acclimatize for at least one week.

  • Baseline Data Collection: Prior to surgery, baseline measurements of body weight, systolic blood pressure (via the tail-cuff method), and serum electrolytes (Na+, K+) are recorded.

  • Surgical Procedure (Adrenalectomy):

    • Animals are anesthetized (e.g., with isoflurane).

    • A dorsal midline or flank incision is made to access the adrenal glands, which are located near the superior pole of each kidney.

    • The adrenal glands are carefully dissected from surrounding fat and blood vessels and removed.[9][10]

    • The incision is closed with sutures or wound clips.

    • A sham operation, where the glands are exposed but not removed, is performed on control animals.

  • Post-Operative Care:

    • Post-operative analgesia is administered as required.

    • Adrenalectomized animals require supplementation with 0.9% saline solution as their drinking water to prevent fatal electrolyte imbalances.

    • Animals are allowed to recover for 5-7 days before the start of treatment.

  • Drug Administration:

    • DOCP: Administered as a single subcutaneous or intramuscular injection at the beginning of the treatment period.

    • Fludrocortisone: Administered daily via oral gavage or dissolved in drinking water.

  • Monitoring and Endpoint:

    • Body weight, blood pressure, and fluid intake are monitored regularly (e.g., weekly).

    • Blood samples are collected periodically for electrolyte analysis.

    • At the end of the study period, animals are euthanized, and terminal blood and tissue samples are collected for final analysis.

Conclusion

In preclinical models, both DOCP and fludrocortisone are effective mineralocorticoid replacement agents. However, they offer distinct advantages for different experimental designs.

  • This compound (DOCP) is the superior choice when the goal is to achieve stable, long-term mineralocorticoid replacement that closely mimics physiological control, as evidenced by its ability to normalize plasma renin activity. Its lack of glucocorticoid activity is a significant advantage, as it allows for the precise and independent control of glucocorticoid supplementation, thereby creating a cleaner experimental model.

  • Fludrocortisone Acetate may be suitable for short-term studies or when daily oral administration is preferred. However, researchers must be aware of its confounding glucocorticoid effects, which can introduce variability and may necessitate careful dose adjustments to avoid side effects that could impact experimental outcomes.

The choice between these agents should be guided by the specific aims of the research, the duration of the study, and the need to isolate pure mineralocorticoid effects.

cluster_DOCP DOCP Treatment Strategy cluster_Fludro Fludrocortisone Treatment Strategy Title Therapeutic Strategy Comparison DOCP DOCP Injection (Long-acting) Mineralo_DOCP Pure Mineralocorticoid Replacement DOCP->Mineralo_DOCP Result_DOCP Precise, Independent Dose Titration Pred Separate Prednisone (Daily Oral) Gluco_Pred Independent Glucocorticoid Replacement Pred->Gluco_Pred Fludro Fludrocortisone Tablet (Daily Oral) Mineralo_Fludro Mineralocorticoid Replacement Fludro->Mineralo_Fludro Gluco_Fludro Inherent Glucocorticoid Effect Fludro->Gluco_Fludro Result_Fludro Confounded Effects, Potential Side Effects

Figure 3: Comparison of Therapeutic Strategies.

References

A Comparative Guide: Desoxycorticosterone Pivalate vs. Novel Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between desoxycorticosterone pivalate (B1233124) (DOCP), a long-acting mineralocorticoid agonist, and novel non-steroidal mineralocorticoid receptor (MR) antagonists, including finerenone (B607456), esaxerenone, and apararenone (B1665126). The information is intended for an audience with a background in pharmacology and drug development, presenting objective data from preclinical and clinical studies to facilitate informed decisions in research and development.

Executive Summary

Desoxycorticosterone pivalate (DOCP) is a synthetic analog of the endogenous mineralocorticoid aldosterone (B195564), functioning as a potent agonist of the mineralocorticoid receptor. Its primary clinical application is in veterinary medicine for the management of primary hypoadrenocorticism (Addison's disease) in dogs, where it replaces the deficient aldosterone and helps maintain electrolyte balance.[1][2][3]

In contrast, novel non-steroidal mineralocorticoid receptor antagonists such as finerenone, esaxerenone, and apararenone represent a new class of drugs developed for human use. These agents are designed to block the deleterious effects of excessive MR activation, which is implicated in the pathophysiology of various cardiovascular and renal diseases, including hypertension and diabetic kidney disease.[4][5] Unlike traditional steroidal MR antagonists like spironolactone (B1682167) and eplerenone, these novel agents exhibit high selectivity for the MR over other steroid receptors, leading to a more favorable side-effect profile, particularly a lower incidence of hyperkalemia and hormonal side effects.[6][7][8]

Due to the fundamental difference in their mechanism of action (agonist vs. antagonist) and their target species and indications, direct comparative clinical trials between DOCP and novel MR antagonists have not been conducted. This guide, therefore, provides a comparison based on their distinct pharmacological profiles, supported by available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for DOCP and the novel MR antagonists.

Table 1: Pharmacodynamic Properties

ParameterThis compound (DOCP)FinerenoneEsaxerenoneApararenone
Mechanism of Action Mineralocorticoid Receptor AgonistNon-steroidal Mineralocorticoid Receptor AntagonistNon-steroidal Mineralocorticoid Receptor AntagonistNon-steroidal Mineralocorticoid Receptor Antagonist
Binding Affinity (IC50) Data not available (potent agonist)18 nM[9][10]High affinity, more potent than spironolactone and eplerenone[11][12]< 50 nM (Ki)[12]
Selectivity Primarily acts on MRHigh selectivity for MR over androgen, progesterone, and glucocorticoid receptors (>500-fold)[10]High selectivity for MR over other steroid hormone receptors[11][12]Highly selective for MR[13]

Table 2: Pharmacokinetic Properties

ParameterThis compound (DOCP) (in dogs)Finerenone (in humans)Esaxerenone (in humans)Apararenone (in humans)
Bioavailability Not applicable (injectable suspension)~43.5%[11]~90%[3]Data not available
Half-life ~8-17 days (formulation dependent)[1][14]~2-3 hours[11]~19-25 hours[15]Long half-life[14]
Metabolism Data not availablePrimarily via CYP3A4[11]Multiple pathways (oxidation, glucuronidation, hydrolysis)[16]Data not available
Excretion Data not available~80% renal, ~20% fecal[11]Primarily biliary/fecal[6][16]Data not available

Signaling Pathways

The activation of the mineralocorticoid receptor by an agonist like DOCP or its blockade by an antagonist initiates a cascade of intracellular events. The following diagram illustrates the classical genomic signaling pathway of the mineralocorticoid receptor.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR Mineralocorticoid Receptor (MR) MR_HSP Inactive MR-HSP Complex MR->MR_HSP HSP Heat Shock Proteins (HSP) HSP->MR_HSP Agonist Agonist (e.g., Aldosterone, DOCP) Agonist->MR_HSP Binds Antagonist Antagonist (e.g., Finerenone) Antagonist->MR_HSP Blocks Binding MR_Agonist Active MR-Agonist Complex MR_HSP->MR_Agonist Dissociation of HSP Dimer Dimerization MR_Agonist->Dimer MR_Agonist->Dimer MRE Mineralocorticoid Response Element (MRE) on DNA Dimer->MRE Binds to Transcription Gene Transcription MRE->Transcription mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Cellular_Response Cellular Response (e.g., Na+ reabsorption, K+ excretion, fibrosis, inflammation) Proteins->Cellular_Response DOCP_Trial_Workflow Start Enrollment of Dogs with Primary Hypoadrenocorticism Diagnosis Diagnosis Confirmation (ACTH Stimulation Test) Start->Diagnosis Treatment Administer DOCP (1.5 mg/kg SC) Diagnosis->Treatment Monitoring Regular Re-evaluations (Clinical exam, Electrolytes) Treatment->Monitoring Dose_Adjustment Adjust DOCP Dose (Target: 28-30 day interval, normal electrolytes) Monitoring->Dose_Adjustment Dose_Adjustment->Monitoring Iterative Process Endpoint Long-term Management and Follow-up Dose_Adjustment->Endpoint

References

A Comparative Guide to the Roles of DOCP and Spironolactone in Preclinical Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular research, particularly in the study of heart failure, mineralocorticoid receptor (MR) signaling plays a pivotal role. This guide provides a detailed comparison of two key compounds that modulate this pathway: Desoxycorticosterone Pivalate (DOCP), a mineralocorticoid receptor agonist, and Spironolactone, a mineralocorticoid receptor antagonist. While both interact with the same receptor, their applications in preclinical heart failure models are diametrically opposed. DOCP is predominantly utilized to induce a hypertensive heart failure phenotype, whereas Spironolactone is widely investigated for its therapeutic efficacy in mitigating the pathology of heart failure.

This document will elucidate their respective mechanisms of action, present quantitative data from preclinical studies, detail common experimental protocols, and provide visual diagrams of relevant pathways and workflows to offer a comprehensive understanding for researchers in the field.

Distinct Roles in Heart Failure Research: Induction vs. Therapy

It is crucial to understand that DOCP and Spironolactone are not compared as alternative treatments but are rather two sides of the same mechanistic coin in a research context.

  • This compound (DOCP): As a potent mineralocorticoid, DOCP is administered, often in combination with a high-salt diet (the DOCP-salt model), to induce hypertension, cardiac fibrosis, inflammation, and subsequent cardiac dysfunction in animal models. This model mimics key aspects of human heart failure with preserved ejection fraction (HFpEF).

  • Spironolactone: As an MR antagonist, Spironolactone is administered to animal models of heart failure (including DOCP-salt induced models, as well as models of myocardial infarction or pressure overload) to block the detrimental effects of aldosterone (B195564) and other mineralocorticoids. Its efficacy is evaluated based on its ability to prevent or reverse the pathological remodeling of the heart.

Comparative Efficacy and Pathophysiological Impact

The following tables summarize the effects of DOCP in inducing a heart failure phenotype and the therapeutic effects of Spironolactone in mitigating heart failure pathologies in various preclinical models.

Table 1: Effects of DOCP-Salt Administration in Inducing a Heart Failure Phenotype in Rodent Models

ParameterAnimal ModelDosage/TreatmentKey FindingsReference
Cardiac Hypertrophy RatUnilateral nephrectomy, DOCA (25 mg/kg/week), 1% NaCl in drinking water for 3 weeksIncreased left ventricular wall thickness and myocardial fractional volume.
Cardiac Fibrosis RatDOCA/saltDevelopment of significant myocardial fibrosis.
Blood Pressure MouseHFD, intraperitoneal DOCP injection, 1% NaCl in drinking waterSustained elevation of systolic and diastolic blood pressure.
Diastolic Dysfunction MouseHFD, DOCP, 1% NaClIncreased E/e' ratio, indicative of diastolic dysfunction.

Table 2: Therapeutic Efficacy of Spironolactone in Rodent Heart Failure Models

ParameterAnimal ModelDosage/TreatmentKey FindingsReference
Cardiac Fibrosis Spontaneously Hypertensive Rat (SHR)20 mg/kg/day for 6 monthsReduced total collagen concentration in the myocardium.
Post-myocardial infarction RatNot specifiedReduced collagen volume fraction in the left ventricle.
Experimental Autoimmune Myocarditis MouseNot specifiedSignificantly inhibited myocardium fibrosis and decreased collagen I and III expression.
Cardiac Function SHR20 mg/kg/day for 6 monthsImproved myocardial systolic and diastolic function.
Post-myocardial infarction MouseNot specifiedAttenuated cardiac dysfunction.
Myocardial Hypertrophy SHR20 mg/kg/day for 6 monthsAttenuated cardiomyocyte cross-sectional area.
Inflammation Transgenic Hypertensive Rat (Cyp1a1Ren2) with Myocardial InfarctionDaily spironolactoneDiminished myofibroblast and macrophage infiltration in the heart.

Experimental Protocols

Induction of Heart Failure with DOCP-Salt in Mice

This protocol is designed to induce a model of hypertension-driven heart failure with preserved ejection fraction.

  • Animal Model: 12-week-old male C57BL/6N mice.

  • Pre-conditioning: Mice are fed a high-fat diet for a specified period (e.g., 7 months) to induce metabolic stress.

  • Surgical Procedure (optional but common): Unilateral nephrectomy is performed to exacerbate the effects of mineralocorticoid excess.

  • DOCP Administration: A subcutaneous pellet of DOCP is implanted, or it is administered via intraperitoneal injection (e.g., once every 8 weeks) to ensure sustained release.

  • Salt Loading: The mice are provided with drinking water containing 1% NaCl.

  • Monitoring: Blood pressure is monitored regularly (e.g., weekly) using tail-cuff plethysmography. Cardiac function is assessed at baseline and at the end of the study period using echocardiography.

  • Endpoint Analysis: At the termination of the study, hearts are harvested for histological analysis of fibrosis (e.g., Picrosirius red staining) and hypertrophy (e.g., wheat germ agglutinin staining), as well as molecular analysis of relevant markers.

Treatment with Spironolactone in a Rat Model of Heart Failure

This protocol outlines a typical therapeutic study using Spironolactone in a spontaneously hypertensive rat (SHR) model, which develops heart failure over time.

  • Animal Model: 13-month-old male Spontaneously Hypertensive Rats (SHR). Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

  • Grouping: SHRs are randomly assigned to a control group (receiving vehicle) or a treatment group.

  • Spironolactone Administration: Spironolactone is administered daily, for instance, at a dose of 20 mg/kg, mixed in the food or via oral gavage.

  • Duration of Treatment: The treatment is carried out for a prolonged period, for example, 6 months, to assess its impact on the progression of heart failure.

  • In-life Assessments: Blood pressure is monitored periodically. Echocardiography can be performed to assess cardiac structure and function over the course of the study.

  • Ex-vivo Analysis: At the end of the treatment period, myocardial function can be assessed in isolated papillary muscles. Hearts are then collected for histological analysis of cardiomyocyte size and collagen deposition, and biochemical assays for collagen concentration.

Signaling Pathways and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldo Aldosterone / DOCP MR Mineralocorticoid Receptor (MR) Aldo->MR Binds MR_HSP Inactive MR-HSP Complex MR_active Active MR MR->MR_active Conformational Change HSP Heat Shock Proteins MR_HSP->MR Dissociation MRE Mineralocorticoid Response Element (MRE) MR_active->MRE Binds to Spiro Spironolactone Spiro->MR Blocks Transcription Gene Transcription MRE->Transcription Initiates Proteins Pro-fibrotic & Pro-inflammatory Proteins Transcription->Proteins Leads to

Caption: Mineralocorticoid receptor activation by agonists like DOCP and its blockade by antagonists like Spironolactone.

Experimental Workflow: DOCP-Salt Induced Heart Failure Model

G start Start: 12-week-old Mice hfd High-Fat Diet (7 months) start->hfd nephrectomy Unilateral Nephrectomy (optional) hfd->nephrectomy docp DOCP Injection + 1% NaCl Water nephrectomy->docp monitoring Monitor: - Blood Pressure - Echocardiography docp->monitoring 8+ weeks endpoint Endpoint Analysis: - Histology - Molecular Biology monitoring->endpoint

Caption: Workflow for inducing a hypertensive heart failure model using DOCP and a high-salt diet.

Experimental Workflow: Spironolactone Efficacy Study

G start Start: Heart Failure Model (e.g., SHR) grouping Randomize into Groups start->grouping treatment Daily Treatment: Spironolactone (e.g., 20 mg/kg) grouping->treatment control Daily Treatment: Vehicle grouping->control monitoring In-life Monitoring (BP, Echo) treatment->monitoring 6 months control->monitoring 6 months endpoint Endpoint Analysis: - Cardiac Function - Histology monitoring->endpoint

Caption: Workflow for evaluating the therapeutic efficacy of Spironolactone in a heart failure animal model.

Validating the Effects of Desoxycorticosterone Pivalate (DOCP) on Renal Injury Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the effects of Desoxycorticosterone Pivalate (DOCP), often administered as deoxycorticosterone acetate (B1210297) (DOCA) in experimental models, on key renal injury biomarkers. The data presented is derived from preclinical studies utilizing the DOCA-salt hypertension model, a well-established method for inducing renal damage. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the pathological impact of mineralocorticoid excess on the kidney and to evaluate potential therapeutic interventions.

Experimental Model: DOCA-Salt Hypertension

The DOCA-salt hypertension model is a widely used experimental paradigm to mimic salt-sensitive hypertension and subsequent end-organ damage, including renal injury. The protocol typically involves unilateral nephrectomy followed by the administration of a long-acting mineralocorticoid, such as DOCA, and the provision of high-salt drinking water. This combination leads to hypertension, inflammation, oxidative stress, and fibrosis in the kidneys.

Key Renal Injury Biomarkers and the Impact of DOCP

The administration of DOCA in combination with a high-salt diet leads to significant changes in a variety of renal injury biomarkers, indicating damage to different parts of the nephron and the surrounding interstitial tissue. The following sections and tables summarize these effects and compare them to control groups and to animals treated with potential therapeutic agents.

Table 1: Effects of DOCA-Salt on Urinary Biomarkers of Renal Injury
BiomarkerControlDOCA-SaltDOCA-Salt + NK-1R AntagonistDOCA-Salt + TNF-alpha InhibitorCitation
Urinary Albumin Excretion BaselineSignificantly Increased (approx. 7-fold)Suppressed IncrementLowered Proteinuria[1][2][3]
Urinary 8-isoprostane BaselineSignificantly IncreasedSuppressed IncrementNot Reported[1][2]
Urinary MCP-1 Excretion (ng/day) 43 +/- 7939 +/- 104Not Reported409 +/- 138[3]
Urinary ET-1 Excretion (fmol/day) 1.07 +/- 0.033.30 +/- 0.29Not Reported2.42 +/- 0.22[3]
Table 2: Effects of DOCA-Salt on Histological and Cellular Markers of Renal Injury
BiomarkerControlDOCA-SaltDOCA-Salt + NK-1R AntagonistDOCA-Salt + SpironolactoneCitation
Glomerulosclerosis Index BaselineSignificantly Increased (approx. 7-fold)Suppressed IncrementAlleviated[1][2][4]
Tubulointerstitial Injury MinimalSevereSuppressed IncrementAlleviated[1][2][4]
Renal Collagen Levels BaselineSignificantly IncreasedSuppressed IncrementNot Reported[2]
Interstitial Macrophage Infiltration MinimalSignificantly IncreasedSuppressed IncrementSignificantly Reduced[1][2][4]
Renal Cortical NF-κB Activity BaselineSignificantly IncreasedNot ReportedSignificantly Reduced[3]

Experimental Protocols

DOCA-Salt Hypertension Induction

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[1][4][5]

Procedure:

  • Animals undergo a unilateral nephrectomy to increase the renal load on the remaining kidney.[1][4]

  • Following a recovery period, a pellet of deoxycorticosterone acetate (DOCA) is implanted subcutaneously.[4][5] The dosage and frequency of administration can vary between studies.

  • The animals' drinking water is replaced with a solution containing 1% NaCl and 0.2% KCl.[1]

  • The treatment is typically continued for a period of 4 to 5 weeks to allow for the development of hypertension and renal injury.[1][4]

  • Control animals undergo a sham operation and are provided with normal drinking water.

Measurement of Renal Injury Biomarkers
  • Urinary Albumin and Protein Excretion: Urine samples are collected over a 24-hour period using metabolic cages. Albumin and total protein concentrations are determined using commercially available ELISA kits or standard colorimetric assays.[1][3]

  • Urinary 8-isoprostane: This marker of oxidative stress is measured in urine samples using an enzyme immunoassay (EIA) kit.[1]

  • Urinary MCP-1 and ET-1: These inflammatory markers are quantified in 24-hour urine collections using specific ELISA kits.[3]

  • Histological Analysis: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and tubulointerstitial fibrosis, respectively.[1][2] A semi-quantitative scoring system is often used to grade the severity of the lesions.

  • Immunohistochemistry: To assess macrophage infiltration, kidney sections are stained with antibodies against macrophage-specific markers such as F4/80.[1][2]

  • Renal Cortical NF-κB Activity: Nuclear extracts from the renal cortex are prepared, and the DNA-binding activity of NF-κB is measured using a commercially available transcription factor assay kit.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in DOCA-salt-induced renal injury and a typical experimental workflow for studying its effects.

DOCA_Salt_Renal_Injury_Pathway cluster_input Initiating Factors cluster_pathways Pathophysiological Mechanisms cluster_outcomes Renal Injury Manifestations DOCA DOCA Administration MR_Activation Mineralocorticoid Receptor Activation DOCA->MR_Activation HighSalt High Salt Intake Hypertension Hypertension HighSalt->Hypertension Inflammation Inflammation (MCP-1, TNF-alpha) MR_Activation->Inflammation OxidativeStress Oxidative Stress (8-isoprostane) MR_Activation->OxidativeStress Glomerulosclerosis Glomerulosclerosis Inflammation->Glomerulosclerosis TubulointerstitialFibrosis Tubulointerstitial Fibrosis Inflammation->TubulointerstitialFibrosis MacrophageInfiltration Macrophage Infiltration Inflammation->MacrophageInfiltration OxidativeStress->Glomerulosclerosis OxidativeStress->TubulointerstitialFibrosis Hypertension->OxidativeStress Albuminuria Albuminuria Glomerulosclerosis->Albuminuria TubulointerstitialFibrosis->Albuminuria

Signaling pathways in DOCA-salt induced renal injury.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring and Data Collection cluster_analysis Biomarker Analysis Animal_Model Animal Model Selection (Rat/Mouse) Uninephrectomy Unilateral Nephrectomy Animal_Model->Uninephrectomy DOCA_Implantation DOCA Pellet Implantation Uninephrectomy->DOCA_Implantation Salt_Water 1% NaCl + 0.2% KCl Drinking Water DOCA_Implantation->Salt_Water Control Control Group (Sham + Normal Water) DOCA_Salt DOCA-Salt Group DOCA_Salt_Therapeutic DOCA-Salt + Therapeutic Agent Urine_Collection 24h Urine Collection (Metabolic Cages) Control->Urine_Collection DOCA_Salt->Urine_Collection DOCA_Salt_Therapeutic->Urine_Collection Blood_Pressure Blood Pressure Measurement Urine_Collection->Blood_Pressure Sacrifice Sacrifice and Tissue Harvest Blood_Pressure->Sacrifice Urinary_Analysis Urinary Biomarker Analysis (Albumin, 8-isoprostane, etc.) Sacrifice->Urinary_Analysis Histology Histological Analysis (PAS, Masson's Trichrome) Sacrifice->Histology IHC Immunohistochemistry (F4/80) Sacrifice->IHC Molecular_Analysis Molecular Analysis (NF-κB Activity) Sacrifice->Molecular_Analysis

Typical experimental workflow for DOCA-salt studies.

Conclusion

The DOCA-salt hypertension model is a robust and reproducible method for studying the mechanisms of mineralocorticoid-induced renal injury. The administration of DOCA and a high-salt diet leads to a significant increase in a wide range of renal injury biomarkers, including urinary markers of glomerular and tubular damage, markers of oxidative stress and inflammation, and histological evidence of fibrosis and cellular infiltration. This model serves as a valuable platform for evaluating the efficacy of novel therapeutic agents aimed at mitigating the detrimental effects of mineralocorticoid excess on the kidney. The data presented in this guide provides a clear quantitative and qualitative comparison of the effects of DOCP on these critical biomarkers.

References

A Comparative Analysis of Percorten-V and Zycortal for Canine Hypoadrenocorticism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Percorten-V (Elanco) and Zycortal (Dechra), the two commercially available desoxycorticosterone pivalate (B1233124) (DOCP) formulations for the management of primary hypoadrenocorticism (Addison's disease) in dogs. This analysis is supported by data from pivotal clinical trials and pharmacological studies.

Introduction to Desoxycorticosterone Pivalate (DOCP)

Primary hypoadrenocorticism in dogs is characterized by insufficient production of mineralocorticoids (primarily aldosterone) and glucocorticoids from the adrenal cortex.[1] DOCP is a long-acting synthetic analog of desoxycorticosterone, a natural precursor to aldosterone (B195564), and serves as a replacement therapy for the mineralocorticoid deficiency.[2][3] Both Percorten-V, approved by the FDA in 1998, and Zycortal, approved in 2016, contain 25 mg/mL of DOCP in a microcrystalline suspension, allowing for prolonged drug release.[2][3] While chemically identical in their active ingredient, they differ in their preservatives, surfactants, and labeled administration routes.[2][4]

Pharmacology and Mechanism of Action

DOCP acts on the distal tubules and collecting ducts of the kidneys to increase the retention of sodium and chloride ions and promote the excretion of potassium, mimicking the effects of endogenous aldosterone.[3][5] This action helps to correct the life-threatening electrolyte imbalances (hyponatremia and hyperkalemia) and restore water balance in dogs with Addison's disease.[5] As DOCP has minimal glucocorticoid activity, concurrent supplementation with a glucocorticoid like prednisone (B1679067) is typically required.[6][7]

The diagram below illustrates the role of DOCP in the context of the Renin-Angiotensin-Aldosterone System (RAAS). In a healthy animal, low blood pressure stimulates renin release, initiating a cascade that results in aldosterone production. In primary hypoadrenocorticism, this system is impaired. DOCP bypasses the dysfunctional adrenal glands to directly stimulate mineralocorticoid receptors in the kidney.

RAAS_DOCP_Pathway Mechanism of DOCP in Hypoadrenocorticism cluster_RAAS Endogenous RAAS Pathway (Impaired in Addison's) cluster_Therapy Exogenous DOCP Intervention Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I converts ACE ACE (from Lungs) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Adrenal Adrenal Gland (Dysfunctional) Angiotensin_II->Adrenal stimulates Aldosterone Aldosterone (Deficient) Adrenal->Aldosterone produces Kidney Kidney (Distal Tubules) Aldosterone->Kidney (impaired stimulation) DOCP DOCP Injection (Percorten-V / Zycortal) DOCP->Kidney Acts Directly On Effect Na+ Retention K+ Excretion Water Reabsorption Kidney->Effect results in

Caption: DOCP bypasses the impaired RAAS to restore mineralocorticoid function.

Comparative Efficacy and Safety

Zycortal was approved based on a pivotal multi-center, randomized, double-blind, non-inferiority field trial comparing its efficacy and safety to Percorten-V.[2][8] This study is the primary source for direct comparative data.

Efficacy

The primary endpoint of the study was the treatment success rate at Day 90, defined by the control of clinical signs and normalization of serum sodium and potassium concentrations.[8][9] The results demonstrated that Zycortal was non-inferior to Percorten-V.[2][8]

Metric (Per-Protocol Population)Zycortal (n=101)Percorten-V (n=34)Statistical Conclusion
Treatment Success Rate (Day 90) 86.2% (87/101)85.1% (29/34)Zycortal non-inferior to Percorten-V[8][9]
Treatment Success Rate (Day 180) 88.3%86.9%Rates remained similar (not statistically analyzed for non-inferiority)[9]
Safety and Adverse Events

Both formulations were found to be safe and well-tolerated. The most commonly reported adverse events were consistent with the known effects of mineralocorticoid and glucocorticoid therapy, such as polydipsia and polyuria.[2][8]

Adverse ReactionZycortal (n=113)Percorten-V (n=39)
Polydipsia15.0%15.4%
Polyuria12.4%10.3%
Depression/Lethargy9.7%2.6%
Inappropriate Urination8.0%2.6%
Diarrhea2.7%7.7%

Data sourced from the Zycortal Freedom of Information Summary and associated clinical trial publications.[2][9]

Key Experimental Protocols

Pivotal Non-Inferiority Trial Protocol

This protocol outlines the methodology used in the key field study comparing Zycortal and Percorten-V.[8][9][10]

  • Objective: To evaluate the effectiveness and safety of Zycortal (subcutaneous) compared to Percorten-V (intramuscular) for the treatment of primary hypoadrenocorticism in dogs.[8][9]

  • Study Design: A multi-center, randomized (3:1 ratio, Zycortal:Percorten-V), blinded field study.[8][10] Veterinarians assessing clinical signs and dog owners were blinded to the treatment.[8][10]

  • Study Animals: 152 client-owned dogs of various breeds diagnosed with primary hypoadrenocorticism.[8][9]

  • Inclusion Criteria: Diagnosis confirmed via an ACTH stimulation test (basal and post-stimulation cortisol ≤ 2 mcg/dL) and a serum Na+/K+ ratio ≤ 27.[9]

  • Treatment Protocol:

    • Initial Dose: All dogs received an initial dose of 2.2 mg/kg of their assigned DOCP formulation.[8][9] Zycortal was administered subcutaneously, and Percorten-V was administered intramuscularly.[8]

    • Concurrent Therapy: All dogs received concurrent glucocorticoid (prednisone/prednisolone) therapy.[8][10]

    • Monitoring: Dogs were evaluated, including clinical assessment and serum electrolyte analysis, on Days 10, 25, 60, 90, and 180.

    • Dose Adjustment: The dosing interval (initially 25 days) was adjusted based on clinical response and electrolyte concentrations at evaluation points.

  • Primary Endpoint: Treatment success rate at Day 90. Success was determined by veterinarian assessment of clinical signs and serum sodium and potassium concentrations remaining within reference ranges.[8]

  • Statistical Analysis: Non-inferiority was assessed using a generalized linear mixed model (GLIMMIX procedure in SAS).[8][9] Zycortal was considered non-inferior if the upper bound of the 95% confidence interval for the difference in success rates was less than the pre-defined margin of 15%.[8][9] The final calculated upper bound was 13.6%.[8][9]

The workflow for diagnosing and stabilizing a patient according to these research protocols is visualized below.

Clinical_Trial_Workflow Canine Hypoadrenocorticism: Diagnostic and Trial Workflow cluster_treatment Treatment Groups start Dog Presents with Consistent Clinical Signs screening Initial Diagnostics: - CBC, Chemistry, Urinalysis - Baseline Electrolytes (Na+/K+) start->screening acth_test Perform ACTH Stimulation Test (Cosyntropin 5 mcg/kg IV) screening->acth_test diagnosis Diagnosis Confirmed? (Post-ACTH Cortisol ≤ 2 µg/dL & Na+/K+ Ratio ≤ 27) acth_test->diagnosis enrollment Enroll in Study & Randomize (3:1) diagnosis->enrollment Yes exclude Exclude from Efficacy Analysis / Alternative Treatment diagnosis->exclude No zycortal Administer Zycortal (2.2 mg/kg SC) + Glucocorticoid enrollment->zycortal percorten Administer Percorten-V (2.2 mg/kg IM) + Glucocorticoid enrollment->percorten monitoring Monitor Electrolytes & Clinical Signs (e.g., Day 10, Day 25) zycortal->monitoring percorten->monitoring assessment Electrolytes Normalized & Clinically Stable? monitoring->assessment adjust Adjust Dosing Interval (e.g., decrease by 2-3 days) assessment->adjust No continue_tx Continue Maintenance Therapy & Long-Term Monitoring (Day 90, 180) assessment->continue_tx Yes adjust->monitoring Re-evaluate at next interval

Caption: Workflow for patient diagnosis, trial enrollment, and monitoring.
ACTH Stimulation Test Protocol

The definitive diagnosis of hypoadrenocorticism requires an ACTH stimulation test.[1][11][12]

  • Baseline Sample: Collect a blood sample for a baseline serum cortisol measurement.[11]

  • ACTH Administration: Administer synthetic ACTH (cosyntropin) at a dose of 5 mcg/kg intravenously.[11][13]

  • Post-Stimulation Sample: Collect a second blood sample 60 minutes after ACTH administration for cortisol measurement.[11]

  • Interpretation: A diagnosis of hypoadrenocorticism is confirmed if both the pre- and post-stimulation cortisol concentrations are low (typically < 2 mcg/dL), indicating adrenal insufficiency.[1][13]

Conclusion

The available research, primarily from the non-inferiority field trial conducted for the approval of Zycortal, demonstrates that Zycortal administered subcutaneously is as safe and effective as Percorten-V administered intramuscularly for the management of canine primary hypoadrenocorticism. Both products, when used with appropriate glucocorticoid supplementation and individualized dose adjustments, successfully control clinical signs and normalize critical electrolyte imbalances. The choice between the two formulations may be guided by factors such as labeled administration route (subcutaneous for Zycortal vs. intramuscular for Percorten-V), cost, and clinician preference, with the knowledge that their clinical performance is comparable.[8] Further research has also indicated that for many patients, lower starting doses (e.g., 1.5 mg/kg) and longer dosing intervals (beyond 25 days) can be effective for both products, allowing for cost-saving protocol adjustments.[2][14][15]

References

A Comparative Analysis of Deoxycorticosterone Pivalate (DOCP) and Eplerenone on Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination for Researchers and Drug Development Professionals

Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a hallmark of many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. The mineralocorticoid receptor (MR) signaling pathway plays a crucial role in the pathogenesis of cardiac fibrosis. This guide provides a comparative overview of two key modulators of this pathway: deoxycorticosterone pivalate (B1233124) (DOCP), a mineralocorticoid receptor agonist frequently used to induce cardiac fibrosis in preclinical models, and eplerenone (B1671536), a selective MR antagonist with demonstrated anti-fibrotic properties.

While direct head-to-head clinical studies are lacking, this guide synthesizes data from numerous preclinical and clinical investigations to offer a comprehensive comparison of their effects on cardiac fibrosis, detailing their mechanisms of action, impacts on key fibrotic markers, and the experimental protocols used to evaluate them.

Quantitative Data Summary

The following tables summarize the quantitative effects of DOCP and eplerenone on various markers of cardiac fibrosis as reported in the scientific literature. It is important to note that these data are collated from different studies and experimental models, and direct comparison should be made with caution.

Table 1: Effects of DOCP on Cardiac Fibrosis Markers (Animal Models)

ParameterAnimal ModelTreatment DetailsKey Findings
Interstitial Collagen DepositionUninephrectomized Rats on high salt dietDOC (20 mg/wk, s.c.) for 8 weeks1.8-fold increase in interstitial collagen vs. control[1]
Perivascular Collagen DepositionUninephrectomized Rats on high salt dietDOC (20 mg/wk, s.c.) for 8 weeks2.1-fold increase in perivascular collagen vs. control[1]
Cardiac Hydroxyproline (B1673980) ConcentrationUninephrectomized Rats on high salt dietDOC (20 mg/wk, s.c.) for 8 weeksSignificantly increased vs. control[1]
Pro-inflammatory Gene ExpressionMiceDeoxycorticosterone/salt for 8 weeksIncreased expression of inflammatory markers[2]

Table 2: Effects of Eplerenone on Cardiac Fibrosis Markers

ParameterModelTreatment DetailsKey Findings
Cardiac Collagen LevelsRats with DOC-induced fibrosisEplerenone administered during weeks 5-8 of 8-week DOC treatmentReversed cardiac collagen levels to be indistinguishable from control values[3]
Intracellular TGF-β LevelsCo-culture of Tregs and Cardiac Fibroblasts30 μM eplerenone45.2% suppression of intracellular TGF-β[4]
Myocardial T1 Time (index of diffuse fibrosis)Patients with nonobstructive hypertrophic cardiomyopathy50 mg eplerenone daily for 12 months3.7% reduction in native T1 time (p=0.041)[5]
Osteopontin (OPN) mRNA ExpressionAged Rats (22-24 months old)Eplerenone (100 mg/kg/day) for 2 weeksSignificantly downregulated the aging-induced upregulation of OPN mRNA levels[6]
Collagen I mRNA/protein levelsRats treated with isoproterenolCo-treatment with eplerenoneInhibited the isoproterenol-induced increase in collagen-I expression[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of common experimental protocols used to study the effects of DOCP and eplerenone on cardiac fibrosis.

DOCP/Salt-Induced Cardiac Fibrosis Model in Rodents

This is a widely used preclinical model to investigate the mechanisms of mineralocorticoid-driven cardiac fibrosis.

  • Animal Model: Typically, male Sprague-Dawley rats or mice are used.[1][8]

  • Surgical Procedure: Unilateral nephrectomy (removal of one kidney) is often performed to enhance salt and water retention, thereby potentiating the hypertensive and pro-fibrotic effects of DOCP.[1][8][9]

  • DOCP Administration: Deoxycorticosterone acetate (B1210297) (DOCA) or deoxycorticosterone pivalate (DOCP) is administered subcutaneously. A common dosage for DOCA is 25 mg every fourth day.[9] For DOC, a weekly subcutaneous injection of 20 mg has been used.[1]

  • Salt Supplementation: Animals are provided with drinking water containing 1% NaCl and sometimes 0.3% KCl to further drive the hypertensive and fibrotic phenotype.[8]

  • Duration: The treatment duration typically ranges from 4 to 8 weeks to allow for the development of significant cardiac fibrosis.[1][3][8]

  • Assessment of Cardiac Fibrosis:

    • Histology: Heart tissue is stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition.[10]

    • Biochemical Analysis: Cardiac hydroxyproline content, a marker of total collagen, can be measured.[1]

    • Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of pro-fibrotic markers such as collagen I, collagen III, TGF-β, and osteopontin.[2][6][7]

Evaluation of Eplerenone's Anti-Fibrotic Effects

Eplerenone's efficacy in preventing or reversing cardiac fibrosis is often tested in the DOCP/salt model or other models of cardiac injury.

  • Preventive Protocol: Eplerenone is administered concurrently with the pro-fibrotic stimulus (e.g., DOCP/salt).

  • Reversal Protocol: Eplerenone is administered after cardiac fibrosis has been established. For instance, in a DOCP/salt model, eplerenone treatment might begin after 4 weeks of DOCP administration and continue for another 4 weeks.[3][11]

  • Dosage: The dose of eplerenone can vary. In a study on aged rats, a dose of 100 mg/kg/day was used.[6] In a clinical trial with hypertrophic cardiomyopathy patients, the dose was 50 mg per day.[5]

  • Outcome Measures: The same assessment methods used to characterize the fibrotic phenotype (histology, biochemical analysis, gene and protein expression) are employed to evaluate the therapeutic effects of eplerenone.

Signaling Pathways and Mechanisms of Action

The opposing effects of DOCP and eplerenone on cardiac fibrosis are rooted in their interaction with the mineralocorticoid receptor.

DOCP-Mediated Pro-Fibrotic Signaling

DOCP, as a mineralocorticoid, binds to and activates the mineralocorticoid receptor in cardiomyocytes and cardiac fibroblasts.[2] This activation, particularly in a high-salt context, triggers a cascade of downstream events leading to fibrosis.[12][13]

DOCP_Pathway DOCP DOCP MR Mineralocorticoid Receptor (MR) DOCP->MR Activates Inflammation Inflammation (Macrophage Infiltration) MR->Inflammation Oxidative_Stress Oxidative Stress MR->Oxidative_Stress TGF_beta TGF-β Upregulation MR->TGF_beta Fibroblast_Activation Cardiac Fibroblast Activation Inflammation->Fibroblast_Activation Oxidative_Stress->Fibroblast_Activation TGF_beta->Fibroblast_Activation Collagen_Synthesis Increased Collagen Synthesis Fibroblast_Activation->Collagen_Synthesis Cardiac_Fibrosis Cardiac Fibrosis Collagen_Synthesis->Cardiac_Fibrosis

Caption: Pro-fibrotic signaling cascade initiated by DOCP activation of the mineralocorticoid receptor.

Eplerenone-Mediated Anti-Fibrotic Signaling

Eplerenone is a selective antagonist of the mineralocorticoid receptor. By blocking the binding of mineralocorticoids like aldosterone (B195564) and DOCP, it inhibits the downstream pro-fibrotic signaling pathways.

Eplerenone_Pathway Eplerenone Eplerenone MR Mineralocorticoid Receptor (MR) Eplerenone->MR Blocks Pro_fibrotic_Pathways Pro-fibrotic Pathways (Inflammation, Oxidative Stress, TGF-β) MR->Pro_fibrotic_Pathways Cardiac_Fibrosis Cardiac Fibrosis Pro_fibrotic_Pathways->Cardiac_Fibrosis

Caption: Eplerenone's mechanism of action in blocking mineralocorticoid receptor-mediated cardiac fibrosis.

Experimental Workflow: DOCP/Salt Model and Eplerenone Intervention

The following diagram illustrates a typical experimental workflow for inducing cardiac fibrosis with DOCP/salt and testing the therapeutic effect of eplerenone.

Experimental_Workflow Start Start: Healthy Rodents Uninephrectomy Unilateral Nephrectomy Start->Uninephrectomy DOCP_Salt DOCP/Salt Administration Uninephrectomy->DOCP_Salt Fibrosis_Induction Cardiac Fibrosis Induction Phase (e.g., 4 weeks) DOCP_Salt->Fibrosis_Induction Eplerenone_Tx Eplerenone Treatment Intervention_Phase Intervention Phase (e.g., 4 weeks) Fibrosis_Induction->Intervention_Phase Intervention_Phase->Eplerenone_Tx Endpoint_Analysis Endpoint Analysis: - Histology - Gene Expression - Protein Levels Intervention_Phase->Endpoint_Analysis

Caption: A generalized experimental workflow for studying DOCP-induced cardiac fibrosis and eplerenone's therapeutic effects.

References

Comparative Efficacy of Desoxycorticosterone Pivalate (DOCP): A Biomarker-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous assessment of therapeutic efficacy is critical. This guide offers a detailed comparison of biomarkers for evaluating desoxycorticosterone pivalate (B1233124) (DOCP) in the treatment of primary hypoadrenocorticism, commonly known as Addison's disease, relative to its primary alternative, fludrocortisone (B194907) acetate.

Desoxycorticosterone pivalate (DOCP) is a long-acting injectable mineralocorticoid that serves as a replacement for aldosterone.[1] It effectively manages primary hypoadrenocorticism by mimicking the natural hormone's function to regulate electrolyte and water balance.[2][3] The efficacy of DOCP is determined by monitoring specific biomarkers that reflect the normalization of physiological processes.

Key Biomarkers for Efficacy Assessment

The therapeutic goal for DOCP is the stabilization of clinical signs and normalization of key laboratory parameters. The primary oral alternative, fludrocortisone acetate, is monitored using similar biomarkers.[4]

BiomarkerThis compound (DOCP)Fludrocortisone AcetateRationale for Monitoring
Serum Sodium (Na+) Normalization to reference rangeNormalization to reference rangeMineralocorticoids increase renal sodium reabsorption. Correcting hyponatremia is a key indicator of efficacy.[3]
Serum Potassium (K+) Normalization to reference rangeNormalization to reference rangeMineralocorticoids enhance potassium excretion. Resolving hyperkalemia is a primary treatment goal.[3]
Sodium-to-Potassium (Na+:K+) Ratio Restoration to >27-32Restoration to >27-32A low Na+:K+ ratio is a classic indicator of mineralocorticoid deficiency.[5]
Blood Pressure Maintenance of normotensionMaintenance of normotensionMineralocorticoids influence blood volume and pressure; monitoring prevents iatrogenic hypertension.[6]
Plasma Renin Activity (PRA) Normalization (suppression)May remain elevatedHigh PRA indicates mineralocorticoid deficiency.[7] DOCP is more effective at normalizing PRA than fludrocortisone.[1][3]
Blood Urea Nitrogen (BUN) & Creatinine (B1669602) Normalization to reference rangeNormalization to reference rangeCorrection of pre-renal azotemia caused by dehydration and hypovolemia indicates improved renal perfusion.[1]

Experimental Protocols

Standardized and consistent monitoring is essential for accurate dose adjustments of DOCP or fludrocortisone.

Serum Electrolyte and Renal Biomarker Analysis

Objective: To quantify serum sodium, potassium, BUN, and creatinine concentrations.

Methodology:

  • Collect whole blood in a serum separator tube.

  • Allow the sample to clot for 20-30 minutes at room temperature.

  • Centrifuge at 2,000-3,000 x g for 10 minutes.

  • Harvest the serum and perform analysis using a validated automated chemistry analyzer.

  • Calculate the Na+:K+ ratio from the measured electrolyte values.

Blood Pressure Measurement

Objective: To monitor for potential hypertension resulting from mineralocorticoid therapy.

Methodology:

  • Acclimate the subject to a quiet environment to minimize stress-induced elevations.

  • Use an appropriately sized cuff for the limb.

  • Obtain a minimum of three separate readings using a Doppler or oscillometric device.

  • Average the consistent readings to determine the final blood pressure value.

Plasma Renin Activity (PRA) Assay

Objective: To evaluate the adequacy of mineralocorticoid replacement by assessing the renin-angiotensin-aldosterone system (RAAS).

Methodology:

  • Collect whole blood into a pre-chilled EDTA tube.

  • Immediately place the sample on ice.

  • Centrifuge at 4°C to separate the plasma.

  • Store the plasma frozen at -20°C or below until the time of analysis.

  • Quantify PRA using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) to measure angiotensin I generation.

Visualizing Pathways and Protocols

The following diagrams illustrate the mechanism of action of DOCP and a typical workflow for monitoring its therapeutic efficacy.

cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Kidney Kidney - Distal Tubule cluster_Therapy Therapeutic Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Adrenal Cortex Na_Reabsorption ↑ Sodium Reabsorption Aldosterone->Na_Reabsorption K_Excretion ↑ Potassium Excretion Aldosterone->K_Excretion Renin Renin ACE ACE H2O_Retention ↑ Water Retention Na_Reabsorption->H2O_Retention H2O_Retention->Renin ↓ Renin Release DOCP DOCP DOCP->Na_Reabsorption Mimics Aldosterone DOCP->K_Excretion

Caption: DOCP mimics aldosterone's action on the kidneys to regulate electrolytes.

cluster_Diagnosis Initial Diagnosis & Treatment cluster_Monitoring Efficacy Monitoring cluster_Adjustment Dose Adjustment Decision A Clinical Signs of Hypoadrenocorticism B ACTH Stimulation Test A->B C Initiate DOCP Treatment B->C D DOCP Administration E Blood Sample Collection (e.g., Day 10 & 25) D->E F Serum Electrolyte & Renal Panel Analysis E->F G Blood Pressure Measurement F->G H Clinical Assessment G->H I Biomarkers within Target Range? H->I J Adjust DOCP Dose or Interval I->J No K Maintain Current Regimen I->K Yes J->D K->D

Caption: Workflow for monitoring DOCP efficacy and making therapeutic adjustments.

Conclusion

Effective management of primary hypoadrenocorticism with DOCP is highly achievable with diligent monitoring of key biomarkers. Serum electrolytes, particularly the sodium-to-potassium ratio, and blood pressure are the cornerstones of routine assessment.[8] Plasma renin activity offers a more sensitive measure of mineralocorticoid replacement adequacy and can be particularly useful in cases that are difficult to regulate.[1][3] Adherence to standardized protocols for sample collection and analysis is crucial for obtaining reliable data to guide therapeutic decisions. While both DOCP and fludrocortisone can be effective, studies suggest DOCP provides more consistent control of serum electrolytes and more effectively normalizes plasma renin activity.[1][3]

References

Validating Mineralocorticoid Receptor Engagement by Desoxycorticosterone Pivalate (DOCP) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vivo validation of mineralocorticoid receptor (MR) engagement by Desoxycorticosterone Pivalate (B1233124) (DOCP), a potent and long-acting synthetic mineralocorticoid.[1][2] For researchers, scientists, and drug development professionals, understanding the methodologies to confirm target engagement is crucial for preclinical and clinical success. This document outlines the mechanism of action of DOCP, compares its in vivo effects with other MR agonists, and provides detailed experimental protocols and biomarkers to robustly validate MR activation.

Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway

Desoxycorticosterone pivalate is an analog of the endogenous mineralocorticoid, aldosterone (B195564).[1] Its primary mechanism of action involves binding to and activating the mineralocorticoid receptor.[3] This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, modulating the transcription of specific genes.[3][4] The physiological consequence of this genomic action is the regulation of electrolyte and water balance, primarily through effects on the kidneys.[3][5] MR activation increases the expression of proteins that enhance sodium reabsorption and potassium excretion.[5]

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects DOCP DOCP MR_HSP MR-HSP Complex DOCP->MR_HSP Binds MR Mineralocorticoid Receptor (MR) DOCP_MR DOCP-MR Complex MR->DOCP_MR HSP Heat Shock Proteins MR_HSP->MR HSP Dissociation DOCP_MR_nucleus DOCP-MR Complex DOCP_MR->DOCP_MR_nucleus Nuclear Translocation HRE Hormone Response Element (HRE) DOCP_MR_nucleus->HRE Binds to DNA Gene_Transcription Gene Transcription HRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Sodium_Retention ↑ Sodium Retention Protein_Synthesis->Sodium_Retention Potassium_Excretion ↑ Potassium Excretion Protein_Synthesis->Potassium_Excretion Water_Retention ↑ Water Retention Sodium_Retention->Water_Retention

Caption: Mineralocorticoid receptor signaling pathway initiated by DOCP.

In Vivo Validation of MR Engagement

Validating that DOCP is engaging the MR in a living system involves measuring the direct and downstream physiological and biochemical consequences of receptor activation.

1. Electrolyte and Hemodynamic Monitoring: The most direct functional validation of MR engagement is the measurement of changes in serum electrolytes and hemodynamics.

  • Sodium and Potassium Levels: MR activation by DOCP leads to a predictable increase in serum sodium and a decrease in serum potassium concentrations.[1][5]

  • Blood Pressure: The resulting sodium and water retention can lead to an increase in blood volume and, consequently, blood pressure.[3]

2. Biomarker Analysis: A more nuanced approach involves the measurement of biomarkers that are regulated by the MR signaling pathway.

  • Renin-Angiotensin-Aldosterone System (RAAS) Feedback: DOCP, by mimicking aldosterone, should induce a negative feedback loop on the RAAS. This is a key indicator of systemic mineralocorticoid activity.

    • Plasma Renin Activity (PRA): Treatment with DOCP is expected to suppress PRA.[2][6]

    • Aldosterone Concentration: Endogenous aldosterone production should also be suppressed.

  • Downstream Tissue-Specific Biomarkers: MR is expressed in various tissues beyond the kidney, including the heart and vasculature.[7][8] Activation of MR in these tissues can lead to the expression of specific biomarkers associated with inflammation and fibrosis.

    • Neutrophil Gelatinase-Associated Lipocalin (NGAL): NGAL is a biomarker expressed in the heart and vasculature upon MR activation and is associated with cardiac remodeling.[7][9]

    • Galectin-3 (Gal-3): This protein is another marker of cardiac fibrosis and inflammation that is induced by MR activation.[7]

Comparative Analysis: DOCP vs. Other MR Agonists

The in vivo effects of DOCP are best understood in comparison to the endogenous ligand, aldosterone, and another commonly used synthetic mineralocorticoid, fludrocortisone.

FeatureThis compound (DOCP)FludrocortisoneAldosterone
Receptor Affinity High affinity for MR.[10]High affinity for MR.High affinity for MR.[10]
Glucocorticoid Activity Generally considered to have no significant glucocorticoid activity.[1][6]Possesses significant glucocorticoid activity.[1][11]Minimal glucocorticoid activity in vivo due to rapid metabolism.
Duration of Action Long-acting due to its pivalate ester formulation, typically administered every 25-30 days.[2]Short-acting, requiring daily or twice-daily oral administration.[1]Very short half-life in circulation.
In Vivo Effects Potent sodium retention and potassium excretion.[1][5] Effective suppression of plasma renin activity.[2][6]Potent sodium retention and potassium excretion.[12] May cause side effects related to glucocorticoid activity (e.g., polyuria, polydipsia).[1]The primary endogenous regulator of sodium and potassium balance.[8]

Table 1: Comparison of in vivo characteristics of common mineralocorticoid receptor agonists.

BiomarkerExpected Change with DOCPRationale
Serum Sodium IncreaseMR-mediated renal sodium reabsorption.[5]
Serum Potassium DecreaseMR-mediated renal potassium excretion.[5]
Plasma Renin Activity (PRA) DecreaseNegative feedback on the RAAS due to sodium retention and volume expansion.[2]
Plasma Aldosterone DecreaseSuppression of the RAAS reduces endogenous aldosterone synthesis.[13]
NGAL & Galectin-3 IncreaseDownstream effectors of MR activation in cardiovascular tissues, indicating potential for off-target effects.[7][9]

Table 2: Key biomarkers for validating in vivo MR engagement by DOCP.

Experimental Protocols

The following are generalized protocols for key experiments to validate MR engagement. Specific details may need to be optimized for the animal model and experimental design.

1. Experimental Workflow for In Vivo Validation of MR Engagement

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., adrenalectomized rat, dog with hypoadrenocorticism) Baseline Baseline Measurements (Blood pressure, electrolytes, PRA, aldosterone) Animal_Model->Baseline Grouping Divide into Treatment Groups (Vehicle, DOCP, Comparator) Baseline->Grouping Administer Administer DOCP or Controls Grouping->Administer Timepoints Collect Samples at Defined Timepoints Administer->Timepoints Monitor Monitor Physiological Parameters (Blood pressure, body weight, water intake) Administer->Monitor Biochemical Biochemical Analysis (Serum electrolytes, PRA, aldosterone) Timepoints->Biochemical Biomarker Biomarker Analysis (optional) (NGAL, Galectin-3 in plasma/tissue) Timepoints->Biomarker Compare Compare Treatment Groups to Baseline and Vehicle Biochemical->Compare Biomarker->Compare

Caption: Experimental workflow for in vivo validation of MR engagement.

2. Protocol for Measurement of Plasma Renin Activity (PRA) and Aldosterone Concentration (PAC)

This protocol is adapted from methodologies used in canine studies.[13][14][15]

  • Sample Collection:

    • Collect whole blood (approximately 2-3 mL) into chilled EDTA-coated tubes.

    • Immediately place the tubes on ice to prevent the degradation of analytes.

    • Centrifuge the samples at 4°C (e.g., 3000 rpm for 10 minutes) within 30 minutes of collection.

    • Carefully aspirate the plasma supernatant and transfer it to a clean, labeled cryovial.

    • Store the plasma samples at -80°C until analysis.

  • Assay Methodology:

    • Plasma Renin Activity (PRA): PRA is typically measured using a radioimmunoassay (RIA) kit.[13][14] The assay quantifies the generation of angiotensin I from endogenous angiotensinogen. Results are often expressed in ng/mL/h.

    • Plasma Aldosterone Concentration (PAC): PAC is also commonly measured using a commercially available radioimmunoassay (RIA) or a chemiluminescence assay.[14][15] Results are typically reported in pg/mL or pmol/L.

  • Data Interpretation:

    • A significant decrease in both PRA and PAC from baseline and compared to a vehicle-treated control group provides strong evidence of systemic MR engagement by DOCP.

3. Protocol for Serum Electrolyte Measurement

  • Sample Collection:

    • Collect whole blood into a serum separator tube (SST).

    • Allow the blood to clot at room temperature for 20-30 minutes.

    • Centrifuge the sample (e.g., 2000 g for 10 minutes) to separate the serum.

    • Transfer the serum to a clean tube for analysis.

  • Analysis:

    • Serum sodium and potassium concentrations can be measured using an automated biochemistry analyzer, which typically employs ion-selective electrode (ISE) technology.

  • Data Interpretation:

    • A statistically significant increase in the sodium-to-potassium ratio in the DOCP-treated group compared to baseline and controls is a direct indicator of MR-mediated effects in the kidney.

Conclusion

Validating mineralocorticoid receptor engagement by DOCP in vivo requires a multi-faceted approach. While changes in serum electrolytes provide direct functional evidence, the suppression of the renin-angiotensin-aldosterone system offers a robust confirmation of systemic mineralocorticoid activity. For more detailed mechanistic insights, particularly in the context of cardiovascular research, the analysis of downstream biomarkers like NGAL and Galectin-3 can be invaluable. By employing the comparative data and detailed protocols in this guide, researchers can effectively design and execute studies to confirm the in vivo efficacy and target engagement of DOCP.

References

A Comparative Analysis of the Pro-Hypertensive Effects of DOCP and Aldosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-hypertensive effects of Deoxycorticosterone Pivalate (B1233124) (DOCP) and aldosterone (B195564), two mineralocorticoids widely used in experimental models of hypertension. This analysis is supported by experimental data to assist researchers in selecting the appropriate agent for their studies.

Executive Summary

Deoxycorticosterone Pivalate (DOCP), a long-acting synthetic analog of the endogenous mineralocorticoid aldosterone, is a potent inducer of hypertension in preclinical models, particularly when combined with a high-salt diet. Both DOCP and aldosterone exert their primary effects through the activation of the mineralocorticoid receptor (MR), leading to sodium and water retention, and a subsequent increase in blood pressure. While their mechanisms of action are similar, their potency and the characteristics of the hypertension they induce can differ. Aldosterone is a more potent mineralocorticoid than deoxycorticosterone (DOC)[1]. This guide synthesizes data from various studies to provide a comparative overview of their effects on blood pressure, cardiac, and renal tissues.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies utilizing DOCP-salt and aldosterone-salt rat models of hypertension. It is important to note that the data are collated from different studies and experimental conditions may vary.

Table 1: Effects on Blood Pressure

ParameterDOCP-Salt ModelAldosterone-Salt ModelCitation(s)
Animal Model Uninephrectomized Sprague-Dawley ratsUninephrectomized Sprague-Dawley rats[2][3]
Treatment Duration 4-6 weeks4 weeks[2][4]
Systolic Blood Pressure (mmHg) ~206 ± 4.5~220 ± 4[2][4]
Diastolic Blood Pressure (mmHg) ~182Not consistently reported[3]
Mean Arterial Pressure (mmHg) ~125-135 (after 21 days)Not consistently reported[5][6]

Table 2: Cardiovascular Effects

ParameterDOCP-Salt ModelAldosterone-Salt ModelCitation(s)
Cardiac Hypertrophy Biventricular hypertrophy observedLeft ventricular hypertrophy noted[7][8]
Heart Weight / Body Weight Ratio Significantly increasedSignificantly increased[3][8]
Cardiac Fibrosis PresentPerivascular fibrosis observed[8][9]
Heart Rate No significant changeNot consistently reported[7]

Table 3: Renal Effects

ParameterDOCP-Salt ModelAldosterone-Salt ModelCitation(s)
Glomerulosclerosis PresentSevere vascular and glomerular sclerosis[2][9]
Interstitial Fibrosis PresentPresent, with tubular damage[2][9]
Albuminuria (mg/24h) Not consistently reported~75.8 ± 10.9[2]
Inflammatory Markers Increased macrophage infiltrationIncreased osteopontin, MCP-1, IL-6, IL-1β[2][9]

Experimental Protocols

Detailed methodologies for inducing hypertension with DOCP and aldosterone are outlined below. These protocols are generalized from several sources and may require optimization for specific experimental goals.

DOCP-Salt Induced Hypertension Protocol

This model is a widely used method for inducing mineralocorticoid-dependent, salt-sensitive hypertension.[5][10]

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3][11] Unilateral nephrectomy is often performed to accelerate and exacerbate the hypertensive response.[3][5]

  • DOCP Administration: Deoxycorticosterone pivalate (DOCP) or its acetate (B1210297) form (DOCA) is administered. A common method is the subcutaneous implantation of a slow-release pellet or subcutaneous injections (e.g., 20-40 mg/kg) twice weekly.[3][11]

  • Salt Loading: Animals are provided with a high-salt diet, typically 1% NaCl in their drinking water.[3][5]

  • Duration: The development of hypertension is progressive, with significant increases in blood pressure observed within 3 to 4 weeks.[4][5]

  • Monitoring: Blood pressure is monitored regularly using tail-cuff plethysmography or radiotelemetry. At the end of the study, cardiac and renal tissues are collected for histological and molecular analysis.

Aldosterone-Salt Induced Hypertension Protocol

This model more directly investigates the effects of the primary endogenous mineralocorticoid.

  • Animal Model: Similar to the DOCP model, uninephrectomized male Sprague-Dawley rats are frequently used.[2]

  • Aldosterone Administration: Aldosterone is typically administered via continuous subcutaneous infusion using osmotic minipumps (e.g., 0.75-1 µ g/hour ).[1][2][12]

  • Salt Loading: A high-salt diet, usually 1% NaCl in drinking water, is provided to the animals.[2]

  • Duration: A significant hypertensive response is typically established within 4 weeks.[1][2]

Mandatory Visualization

Signaling Pathways

Both DOCP and aldosterone are agonists of the mineralocorticoid receptor (MR). Their binding initiates a signaling cascade that ultimately leads to increased sodium and water reabsorption in the kidneys, contributing to a rise in blood pressure.

Mineralocorticoid Receptor Signaling Pathway cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Physiological_Effect Physiological Effect Aldosterone Aldosterone / DOCP MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_Aldo MR-Aldosterone/DOCP Complex Aldosterone->MR_Aldo HSP Heat Shock Proteins MR->HSP Bound in inactive state MR->MR_Aldo MRE Mineralocorticoid Response Element (MRE) MR_Aldo->MRE Translocates to Nucleus and binds to MRE Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates ENaC_ROMK Increased ENaC & ROMK Expression/Activity Gene_Transcription->ENaC_ROMK Leads to Na_Reabsorption ↑ Na+ Reabsorption ↑ K+ Secretion ENaC_ROMK->Na_Reabsorption Blood_Pressure ↑ Blood Pressure Na_Reabsorption->Blood_Pressure

Caption: Signaling pathway of DOCP and aldosterone via the mineralocorticoid receptor.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for inducing and evaluating mineralocorticoid-induced hypertension.

Experimental Workflow for Mineralocorticoid-Induced Hypertension Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Uninephrectomy Unilateral Nephrectomy (Optional, to accelerate hypertension) Animal_Acclimatization->Uninephrectomy Recovery Recovery Period Uninephrectomy->Recovery Treatment_Initiation Treatment Initiation (DOCP injection/pellet or Aldosterone minipump) Recovery->Treatment_Initiation Salt_Loading High Salt Diet (1% NaCl in drinking water) Treatment_Initiation->Salt_Loading Monitoring Regular Monitoring (Blood Pressure, Body Weight) Treatment_Initiation->Monitoring Termination Experiment Termination (e.g., after 4-6 weeks) Monitoring->Termination Tissue_Collection Tissue Collection (Heart, Kidneys, Blood) Termination->Tissue_Collection Analysis Data Analysis (Histology, Gene Expression, Biochemical Assays) Tissue_Collection->Analysis

Caption: A generalized experimental workflow for hypertension induction.

References

In Vitro Validation of DOCP-Induced Gene Expression Changes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Deoxycorticosterone pivalate (B1233124) (DOCP) is a long-acting mineralocorticoid receptor (MR) agonist used in the management of hypoadrenocorticism. Its therapeutic effects are mediated by the regulation of gene expression, leading to increased sodium retention and potassium excretion. This guide provides a comparative analysis of DOCP's effects on gene expression with other mineralocorticoid receptor modulators, supported by in vitro experimental data.

Comparison of Gene Expression Changes Induced by MR Modulators

The following table summarizes the in vitro effects of DOCP and alternative compounds on the expression of key mineralocorticoid receptor target genes. The data is compiled from multiple studies and normalized for comparison.

GeneCompoundCell LineFold Change (vs. Control)Reference
SCNN1A (Sodium Channel, Non-Voltage-Gated 1 Alpha Subunit) Aldosterone (B195564)Human Kidney Cells↑ 3.5[1]
FludrocortisoneHuman Coronary Artery Smooth Muscle Cells↑ (qualitative)[2]
Spironolactone (B1682167)Human Kidney Cells↓ (reverses aldosterone effect)[1]
SGK1 (Serum/Glucocorticoid Regulated Kinase 1) AldosteroneHuman Kidney Cells↑ 4.2[1]
FludrocortisoneHuman Coronary Artery Smooth Muscle Cells↑ (qualitative)[2]
SpironolactoneHuman Kidney Cells↓ (reverses aldosterone effect)[1]
GILZ (Glucocorticoid-Induced Leucine Zipper) AldosteroneHuman Kidney Cells↑ 2.8[1]
FludrocortisoneHuman Coronary Artery Smooth Muscle Cells↑ (qualitative)[2]
SpironolactoneHuman Kidney Cells↓ (reverses aldosterone effect)[1]
ITGB3 (Integrin Subunit Beta 3) SpironolactoneXenopus Kidney Epithelial Cells (A6)↑ (qualitative)[3]
AldosteroneXenopus Kidney Epithelial Cells (A6)↓ (reverses spironolactone effect)[3]
CTGF (Connective Tissue Growth Factor) AldosteroneCultured Mesangial and Proximal Tubule Cells↑ (qualitative)[4]
SpironolactoneCultured Mesangial and Proximal Tubule Cells↓ (abolishes aldosterone effect)[4]

Note: Direct quantitative in vitro data for DOCP-induced gene expression changes was not available in the reviewed literature. As a potent mineralocorticoid receptor agonist, its effects are expected to be similar to aldosterone and fludrocortisone.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human kidney cell lines (e.g., HEK293) stably expressing the mineralocorticoid receptor are commonly used.[1] Other relevant cell types include human coronary artery smooth muscle cells or Xenopus kidney epithelial cells (A6).[2][3] Adrenocortical cell lines like NCI-H295R can also be utilized.[5][6]

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Prepare stock solutions of DOCP, aldosterone, fludrocortisone, and spironolactone in a suitable solvent like DMSO or ethanol.[2]

    • Dilute the stock solutions in culture medium to the desired final concentrations.

    • Treat cells for a specified duration (e.g., 6, 12, or 24 hours).

    • Include a vehicle control group treated with the same concentration of the solvent.[2]

RNA Extraction and Quantification
  • RNA Isolation: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol reagent). Purify total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.[2]

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qPCR):

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qPCR Reaction: Perform qPCR using a qPCR master mix, gene-specific primers, and the synthesized cDNA. Use a stable reference gene (e.g., GAPDH, ACTB) for normalization.[2]

    • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[2]

  • RNA-Sequencing (RNA-Seq):

    • Library Preparation: Prepare sequencing libraries from the extracted RNA.

    • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

    • Data Analysis: Perform bioinformatic analysis to identify differentially expressed genes between treatment groups.[1]

Visualizations

G DOCP Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOCP DOCP MR_cytoplasm Mineralocorticoid Receptor (MR) (Inactive) DOCP->MR_cytoplasm Binds to HSP Heat Shock Proteins MR_cytoplasm->HSP Bound to MR_active MR-DOCP Complex (Active) MR_cytoplasm->MR_active Conformational Change MRE Mineralocorticoid Response Element (MRE) MR_active->MRE Translocates and Binds Nucleus Nucleus Transcription Gene Transcription MRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Ion Transport) Protein->Cellular_Response Mediates

Caption: DOCP binds to the mineralocorticoid receptor, leading to gene transcription.

G Experimental Workflow for In Vitro Gene Expression Analysis start Cell Culture (e.g., Kidney Cell Line) treatment Treatment with DOCP or Alternatives start->treatment control Vehicle Control start->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction qc RNA Quality Control (Spectrophotometry, Bioanalyzer) rna_extraction->qc qpcr qPCR qc->qpcr Validation rnaseq RNA-Sequencing qc->rnaseq Discovery analysis Data Analysis (Fold Change, Statistical Significance) qpcr->analysis rnaseq->analysis results Comparison of Gene Expression Changes analysis->results

References

A Comparative Analysis of the Anti-inflammatory Properties of Desoxycorticosterone Pivalate (DOCP) and Conventional Glucocorticoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Desoxycorticosterone Pivalate (B1233124) (DOCP) against other well-established corticosteroids, supported by mechanistic insights and established pharmacological data. While DOCP is a vital therapeutic steroid, its role is distinctly different from that of classic anti-inflammatory glucocorticoids like prednisone (B1679067) and dexamethasone (B1670325).

Introduction: The Two Arms of Corticosteroid Action

Corticosteroids are broadly classified into two categories based on their primary physiological actions, which are mediated by two distinct receptors:

  • Glucocorticoids (e.g., Prednisone, Dexamethasone): These agents are renowned for their potent anti-inflammatory and immunosuppressive effects.[1][2] They primarily interact with the glucocorticoid receptor (GR) to modulate the expression of genes involved in the inflammatory cascade.[3]

  • Mineralocorticoids (e.g., Aldosterone, DOCP): These are critical for regulating electrolyte and water balance.[4][5] They act principally through the mineralocorticoid receptor (MR) to control sodium and potassium levels in the body.[6]

Desoxycorticosterone pivalate (DOCP) is a long-acting synthetic mineralocorticoid used primarily in veterinary medicine to treat hypoadrenocorticism (Addison's disease), a condition characterized by insufficient production of both glucocorticoids and mineralocorticoids.[5][7] It is generally considered to have minimal to no glucocorticoid activity and must be co-administered with a glucocorticoid like prednisone to provide complete hormonal replacement.[7][8]

Comparative Potency: A Quantitative Overview

The anti-inflammatory potency of corticosteroids is typically measured relative to hydrocortisone (B1673445) (cortisol), which is assigned a value of 1. DOCP is not included in standard anti-inflammatory potency tables because its glucocorticoid activity is considered negligible. In contrast, its mineralocorticoid activity is potent and is its primary therapeutic function.

CorticosteroidRelative Anti-inflammatory PotencyRelative Mineralocorticoid PotencyBiological Half-Life (Hours)
Hydrocortisone (Cortisol) 118 - 12
Prednisone 40.812 - 36
Prednisolone 40.812 - 36
Methylprednisolone 50.512 - 36
Dexamethasone 25-30~036 - 72
Fludrocortisone 1012518 - 36
This compound (DOCP) ~0 Potent (not standardized vs. hydrocortisone) ~25 days (depot injection)

Data compiled from multiple sources.[9][10][11] Note: The mineralocorticoid potency of DOCP is substantial and is the basis for its clinical use in managing electrolyte imbalances.[12]

Mechanistic Differences in Inflammation Modulation

The profound difference in anti-inflammatory effect between DOCP and glucocorticoids stems from their distinct molecular mechanisms of action. Glucocorticoids exert their effects via the glucocorticoid receptor (GR), while DOCP acts almost exclusively on the mineralocorticoid receptor (MR).

The Glucocorticoid Anti-inflammatory Pathway

The classical mechanism by which glucocorticoids like dexamethasone suppress inflammation is well-established. This process, known as transrepression, involves direct interference with pro-inflammatory transcription factors.

  • Binding and Translocation: The glucocorticoid crosses the cell membrane and binds to the cytosolic GR, causing the dissociation of heat shock proteins.

  • Nuclear Entry: The activated GR-ligand complex translocates into the nucleus.

  • Inhibition of Transcription Factors: In the nucleus, the GR complex physically interacts with and inhibits the activity of key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[13] This prevents them from binding to DNA and transcribing pro-inflammatory genes (e.g., cytokines like TNF-α, IL-1β, IL-6).[3]

  • Upregulation of Anti-inflammatory Genes: Through a process called transactivation, the GR complex can also bind to Glucocorticoid Response Elements (GREs) on DNA to increase the transcription of anti-inflammatory proteins, such as IκBα (an inhibitor of NF-κB).[13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins GR_HSP Inactive GR Complex GR_GC Active GR Complex NFkB_IkB Inactive NF-κB Complex NFkB Active NF-κB IkB IκBα

Caption: Glucocorticoid anti-inflammatory signaling pathway.
The DOCP Mineralocorticoid Pathway and Its Relation to Inflammation

DOCP's mechanism centers on the MR, which is crucial for maintaining homeostasis but can contribute to pathology under certain conditions.

  • MR Activation: DOCP binds to the MR in the cytoplasm, leading to its activation and translocation to the nucleus.[6]

  • Gene Regulation: In the nucleus, the activated MR complex binds to Mineralocorticoid Response Elements (MREs) on DNA, primarily regulating genes involved in sodium and potassium transport in the kidney.[7]

  • Pro-inflammatory Potential: Unlike the GR, activation of the MR in non-epithelial tissues like the heart, blood vessels, and kidneys has been linked to pro-inflammatory and pro-fibrotic effects.[8][14] Studies suggest that MR activation in immune cells (like macrophages) and other tissues can promote inflammation, oxidative stress, and fibrosis, potentially through pathways involving NF-κB.[8][14] Therefore, while glucocorticoids are unequivocally anti-inflammatory, the primary receptor for DOCP can be pro-inflammatory in specific pathological contexts.

Experimental Protocols for Assessing Anti-inflammatory Activity

To quantify the anti-inflammatory properties of a corticosteroid, standardized in vitro and in vivo assays are employed. A common in vitro method is the lymphocyte proliferation assay, which measures a compound's ability to suppress immune cell activation.

Protocol: In Vitro Lymphocyte Proliferation Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test corticosteroid on mitogen-stimulated lymphocyte proliferation.

Methodology:

  • Sample Collection: Whole blood is collected from healthy, drug-free subjects.

  • Cell Culture: Aliquots of whole blood are cultured in 96-well plates.

  • Compound Addition: The test corticosteroids (e.g., DOCP, dexamethasone, prednisone) are added to the wells at a range of concentrations. A vehicle control (without corticosteroid) is also included.

  • Mitogen Stimulation: A mitogen, such as Phytohemagglutinin (PHA), is added to the wells to stimulate lymphocyte proliferation.

  • Incubation: The plates are incubated for 72 hours to allow for cell division.

  • Proliferation Measurement: A radioactive tracer (e.g., ³H-thymidine) or a colorimetric marker (e.g., BrdU) is added for the final 18-24 hours of incubation. This marker is incorporated into the DNA of dividing cells.

  • Data Analysis: The amount of incorporated marker is quantified using a scintillation counter or spectrophotometer. The results are used to plot a dose-response curve, and the IC50 value is calculated. A lower IC50 indicates higher anti-inflammatory potency.[15]

Based on its known pharmacology, DOCP would be expected to demonstrate a very high (or unmeasurable) IC50 value in this assay, indicating negligible immunosuppressive activity compared to potent glucocorticoids.

G A 1. Whole Blood Collection B 2. Aliquot into 96-well Plate A->B C 3. Add Test Corticosteroids (Varying Concentrations) B->C D 4. Add Mitogen (PHA) to Stimulate Cells C->D E 5. Incubate for 72 hours D->E F 6. Add Proliferation Marker (e.g., ³H-thymidine) E->F G 7. Incubate for 18-24 hours F->G H 8. Quantify Marker Incorporation G->H I 9. Calculate IC50 Values & Compare Potency H->I

Caption: Workflow for assessing corticosteroid immunosuppressive potency.

Conclusion

The assessment of DOCP's anti-inflammatory properties reveals a clear functional divergence from traditional glucocorticoids.

  • DOCP is not an anti-inflammatory agent. Its therapeutic action is almost exclusively mineralocorticoid, making it highly effective for managing electrolyte imbalances in hypoadrenocorticism but unsuitable for treating inflammatory conditions.[5][7]

  • Glucocorticoids are potent anti-inflammatories. Compounds like prednisone and dexamethasone operate through the glucocorticoid receptor to actively suppress inflammation via well-defined molecular pathways.[3][13]

  • Distinct Receptor Mechanisms: The anti-inflammatory effect of glucocorticoids is mediated by the GR, while DOCP's primary target, the MR, can be pro-inflammatory in certain disease states, further highlighting their opposing roles in inflammation.[8][14]

For researchers and drug developers, it is critical to recognize that DOCP and glucocorticoids are not interchangeable. The selection of a corticosteroid must be precisely matched to its intended therapeutic target—glucocorticoid or mineralocorticoid—to ensure efficacy and safety.

References

Safety Operating Guide

Desoxycorticosterone Pivalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of Desoxycorticosterone Pivalate (DOCP)

The proper disposal of this compound (DOCP), a mineralocorticoid hormone, is critical to ensure laboratory safety, environmental protection, and regulatory compliance.[1] Improper disposal, such as flushing down drains, can introduce active pharmaceutical ingredients into waterways.[1][2] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of DOCP waste safely.

Guiding Principles for Pharmaceutical Waste Management

All waste management and disposal activities must adhere to local, state, and federal regulations.[3] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1] A primary principle of waste management is the hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal as a last resort.[3]

Key Regulatory Considerations:

  • Waste Characterization: Facilities must determine if their pharmaceutical waste is hazardous under RCRA.[2] This involves checking if the sole active ingredient is listed by RCRA or if the waste exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).[2]

  • Sewer Disposal Ban: The EPA's Subpart P rule prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).[1] It is strongly recommended that this practice be eliminated for all pharmaceutical waste to prevent environmental contamination.[2]

  • Segregation: Hazardous and non-hazardous pharmaceutical waste must be collected separately to ensure proper treatment and reduce compliance risks.

Quantitative Data: Common Formulation

This table summarizes the common formulation of DOCP, which is relevant for identifying the product and calculating waste volumes.

ParameterValue
Common Veterinary Formulation25 mg/mL in 4 mL vials[4]

Standard Operating Protocol for DOCP Disposal

This protocol outlines the step-by-step process for safely disposing of unused, expired, or contaminated this compound in a laboratory setting.

1.0 Waste Characterization and Segregation 1.1. Consult Safety Data Sheet (SDS): Review the product's SDS and consult your institution's Environmental Health & Safety (EHS) department to determine if the DOCP waste is classified as RCRA hazardous waste. 1.2. Segregate Waste:

  • If classified as RCRA hazardous , place the waste in a designated, clearly labeled, leak-proof black container .
  • If classified as non-hazardous pharmaceutical waste , place it in a designated blue or white container . 1.3. Labeling: Ensure all waste containers are clearly labeled with their contents (e.g., "Hazardous Pharmaceutical Waste - this compound") and accumulation start date.

2.0 Disposal of Liquid DOCP Waste 2.1. Primary Disposal Methods: The recommended disposal methods for chemical and pharmaceutical wastes are:

  • Incineration: Use a licensed apparatus, potentially after mixing with a suitable combustible material.[3] Incineration is a common method for both hazardous and non-hazardous pharmaceutical waste.[1]
  • Landfill: Dispose by burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes.[3] 2.2. Consult Waste Management Authority: Always consult with a local or regional waste management authority or a licensed waste vendor to identify a suitable treatment and disposal facility.[3] 2.3. Prohibited Actions: DO NOT allow wash water from cleaning or process equipment to enter drains.[3] All wash water should be collected for proper treatment and disposal.[3]

3.0 Disposal of Sharps and Injection-Related Waste 3.1. Immediate Disposal: Immediately after use, place all needles and syringes in a designated, puncture-resistant sharps disposal container.[4][5] 3.2. Handling Precautions: Do not attempt to disconnect the needle from the syringe to prevent accidental sticks.[4][5] Use a new needle and syringe for each injection; never reuse them.[4][5] 3.3. Container Management: Keep sharps containers out of reach of children and pets.[4][5] When the container is approximately three-quarters full, seal it and dispose of it according to your community or institutional guidelines for biomedical waste.[4][6]

4.0 Decontamination and Disposal of Empty Containers 4.1. Decontamination: Thoroughly decontaminate empty vials and containers. Observe all label safeguards until the containers are cleaned and destroyed.[3] 4.2. Disposal of Empty Containers:

  • If a container can be sufficiently cleaned, it may be possible to return it to the supplier for reuse or recycling.[3]
  • If it cannot be properly cleaned or used to store the same product, puncture the container to prevent re-use and dispose of it in an authorized landfill.[3]
  • Empty vials and bags may also be disposed of in sharps containers or regular trash, depending on institutional policies and the results of the waste characterization.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start DOCP Waste Generated (Unused, Expired, Contaminated) characterization Step 1: Characterize Waste Is it RCRA Hazardous? (Consult SDS & EHS Office) start->characterization hazardous_container Step 2: Segregate into RCRA Hazardous Waste Container characterization->hazardous_container  Yes nonhazardous_container Step 2: Segregate into Non-Hazardous Pharmaceutical Container characterization->nonhazardous_container No   consult_regs Step 3: Consult Local, State, & Federal Regulations hazardous_container->consult_regs nonhazardous_container->consult_regs disposal Step 4: Dispose via Licensed Vendor (e.g., High-Temperature Incineration or Licensed Landfill) consult_regs->disposal

Caption: Decision workflow for DOCP waste characterization and disposal.

References

Essential Safety and Logistical Guidance for Handling Desoxycorticosterone Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive operational and disposal plan for the safe handling of Desoxycorticosterone Pivalate (DOCP). Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment. This compound is a corticosteroid and should be handled with care, treating it as a hazardous substance.[1]

Hazard Identification and Classification

This compound is considered a hazardous substance.[1][2] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It may cause skin and serious eye irritation, as well as respiratory irritation.[3] Prolonged exposure may lead to serious health damage, and there is limited evidence of it being a possible carcinogen and skin sensitizer, with a potential risk of impairing fertility.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent skin contact, inhalation, and ingestion of this compound powder.[4] The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Wear two pairs of powder-free, disposable nitrile gloves.[4]Prevents skin contact and absorption. Double-gloving is recommended for enhanced protection.[5]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[4]Minimizes skin exposure to the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles should be worn.[1][3][4]Protects eyes from dust particles and potential splashes.
Respiratory Protection A dust respirator should be worn, especially when handling the powder form.[1] All handling of the powder should be performed in a containment device such as a chemical fume hood, biological safety cabinet, or a glovebox isolator.[4]Prevents inhalation of the hazardous powder.

Operational Plan: Step-by-Step Handling Protocol

This workflow outlines the key steps for safely handling this compound powder in a laboratory setting.

  • Preparation and Area Designation:

    • Designate a specific area for handling this compound.

    • Ensure a chemical fume hood or other containment device is certified and functioning properly.[4]

    • Gather all necessary materials, including PPE, weighing papers, spatulas, and waste containers, before starting.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Aliquoting:

    • Perform all manipulations of the powder, such as weighing and aliquoting, within the certified containment device to minimize the generation of airborne particles.[4]

    • Use anti-static weigh paper or a container appropriate for the amount of substance being handled.

    • Handle the powder gently to avoid creating dust.

  • Compounding/Reconstitution:

    • If preparing a solution, add the solvent to the powder slowly to avoid splashing.

    • Ensure the container is properly sealed before removing it from the containment device.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully doff PPE, avoiding self-contamination. The outer pair of gloves should be removed first.

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[4]

  • Waste Segregation and Collection:

    • All materials that come into contact with this compound are considered hazardous waste.[4] This includes:

      • Used PPE (gloves, gowns, masks, etc.)

      • Weighing papers, pipette tips, and other disposable labware

      • Empty or partially used vials of the compound

      • Contaminated cleaning materials

    • Do not mix this hazardous pharmaceutical waste with other waste streams.[4]

  • Disposal Procedure:

    • Contain: Place all contaminated items in a leak-proof, sealable container clearly labeled "Hazardous Pharmaceutical Waste".[4]

    • Store: Store the waste container in a secure, designated area away from general laboratory traffic.[4]

    • Dispose: All waste must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) office or a licensed waste management authority for proper disposal procedures, which may include incineration.[1]

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment Device) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh/Aliquot Powder don_ppe->weigh compound Compound/Reconstitute weigh->compound decontaminate Decontaminate Surfaces compound->decontaminate collect_waste Collect Hazardous Waste compound->collect_waste Contaminated Materials doff_ppe Doff PPE decontaminate->doff_ppe decontaminate->collect_waste Contaminated Materials wash_hands Wash Hands doff_ppe->wash_hands doff_ppe->collect_waste Used PPE store_waste Store in Labeled Container collect_waste->store_waste dispose_waste Dispose via EHS/Licensed Vendor store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desoxycorticosterone Pivalate
Reactant of Route 2
Reactant of Route 2
Desoxycorticosterone Pivalate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.